molecular formula C6H8N2O2 B167325 2,4-Dihydroxy-5,6-dimethylpyrimidine CAS No. 26305-13-5

2,4-Dihydroxy-5,6-dimethylpyrimidine

Cat. No.: B167325
CAS No.: 26305-13-5
M. Wt: 140.14 g/mol
InChI Key: PZVLJGKJIMBYNP-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-5,6-dimethylpyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163903. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dimethyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8N2O2/c1-3-4(2)7-6(10)8-5(3)9/h1-2H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVLJGKJIMBYNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180918
Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-dimethyl- (9CI)
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Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

26305-13-5
Record name 5,6-Dimethyluracil
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Record name 6-Methylthymine
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Record name 26305-13-5
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Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-dimethyl- (9CI)
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Record name 5,6-dimethyluracil
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Record name 6-METHYLTHYMINE
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Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dihydroxy-5,6-dimethylpyrimidine (5,6-Dimethyluracil)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dihydroxy-5,6-dimethylpyrimidine, also known as 5,6-Dimethyluracil. The document details its chemical and physical properties, safety information, and insights into its biological significance and potential applications. This guide is intended to be a valuable resource for professionals in research and drug development, offering meticulously compiled data, experimental protocols, and pathway visualizations to facilitate further investigation and application of this compound.

Chemical Identity and Properties

This compound, systematically named 5,6-dimethyl-1H-pyrimidine-2,4-dione, is a pyrimidine derivative. Its core structure is a uracil ring with methyl groups substituted at the 5 and 6 positions.

CAS Number: 26305-13-5[1][2]

IUPAC Name: 5,6-dimethyl-1H-pyrimidine-2,4-dione[2]

Synonyms: 5,6-Dimethyluracil, 6-Methylthymine[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₆H₈N₂O₂[1][2]
Molecular Weight 140.14 g/mol [2]
Appearance White to off-white crystalline solid[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in polar solvents such as water and alcohols.[1]
Predicted XlogP -0.2[2]
Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the two distinct methyl groups, the N-H protons of the uracil ring, and the carbonyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching, C=O (carbonyl) stretching, and C-H stretching of the methyl groups.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 140.

Safety and Handling

Detailed safety information for this compound is not extensively documented. However, based on the safety data for structurally related pyrimidine derivatives, the following precautions are recommended.

Hazard Identification

It is prudent to handle this compound with care, assuming it may possess properties similar to other biologically active small molecules. Potential hazards may include irritation to the eyes, skin, and respiratory system.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Biological Activity and Potential Applications

While specific biological activities of this compound are not widely reported, its structural similarity to endogenous nucleobases like thymine and uracil suggests potential roles in various biochemical processes. Pyrimidine derivatives are known to be key intermediates in the synthesis of a wide range of biologically active molecules.

5,6-Dimethyluracil is of interest in biochemical research, particularly in studies related to nucleic acid metabolism and nucleotide synthesis.[1] Its structural modifications can influence its biological activity, making it a subject of investigation in medicinal chemistry.[1] Potential areas of application include:

  • Pharmaceutical Development: It can serve as a building block for the synthesis of novel therapeutic agents. Pyrimidine derivatives have shown potential in developing antiviral medications.

  • Biochemical Research: It can be used as a tool to study enzyme mechanisms and metabolic pathways related to nucleic acid metabolism.

  • Agrochemicals: Some pyrimidine derivatives are used in the formulation of herbicides and fungicides.

Experimental Protocols

Conceptual Synthesis Workflow

A plausible synthetic route would involve the condensation of a substituted β-ketoester with urea or a urea derivative. The workflow can be visualized as follows:

G Conceptual Synthesis of 5,6-Dimethyluracil cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Ethyl 2-methyl-3-oxobutanoate Ethyl 2-methyl-3-oxobutanoate Condensation Condensation Ethyl 2-methyl-3-oxobutanoate->Condensation Urea Urea Urea->Condensation This compound This compound Condensation->this compound

Caption: A conceptual workflow for the synthesis of this compound.

Signaling Pathways and Mechanisms of Action

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any particular signaling pathway or its precise mechanism of action. Given its structure as a uracil analog, it could potentially interact with enzymes involved in nucleotide metabolism.

Hypothetical Interaction with Nucleotide Metabolism

The structural similarity to thymine (5-methyluracil) suggests that it might be recognized by enzymes that process thymine or other pyrimidines. A hypothetical interaction could involve enzymes in the pyrimidine salvage pathway.

G Hypothetical Interaction with Pyrimidine Metabolism 5,6-Dimethyluracil 5,6-Dimethyluracil Enzyme Pyrimidine- Metabolizing Enzyme 5,6-Dimethyluracil->Enzyme Binding/Interaction Metabolite Metabolite Enzyme->Metabolite Metabolism Biological_Effect Potential Alteration of Cellular Processes Metabolite->Biological_Effect

Caption: A diagram illustrating a hypothetical interaction of 5,6-Dimethyluracil with pyrimidine metabolizing enzymes.

Conclusion

This compound (5,6-Dimethyluracil) is a pyrimidine derivative with potential for further exploration in medicinal chemistry and biochemical research. While detailed experimental data is currently limited in publicly accessible literature, this guide provides a foundational understanding of its properties and potential applications. Further research is warranted to fully elucidate its biological activities, mechanism of action, and to develop standardized experimental protocols. This will be crucial for unlocking its full potential in drug discovery and other scientific disciplines.

References

Synthesis and Characterization of 2,4-Dihydroxy-5,6-dimethylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-Dihydroxy-5,6-dimethylpyrimidine, a pyrimidine derivative of significant interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and key characterization data for this compound, also known as 5,6-dimethyluracil.

Core Compound Properties

This compound is a stable organic compound with the following key properties:

PropertyValueReference
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
CAS Number 26305-13-5
Appearance White to off-white crystalline solid
Melting Point >300 °C

Synthesis of this compound

The primary synthetic route for this compound involves the condensation of a β-dicarbonyl compound, specifically 3-methyl-2,4-pentanedione, with urea. This reaction is a classic example of pyrimidine synthesis, forming the heterocyclic ring structure in a single step.

Synthesis Workflow

The logical workflow for the synthesis and subsequent characterization is outlined below.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants 3-Methyl-2,4-pentanedione + Urea Reaction Condensation Reaction Reactants->Reaction Purification Recrystallization Reaction->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR FTIR FTIR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS Analysis Structural Elucidation NMR->Analysis FTIR->Analysis MS->Analysis

Caption: Workflow for the synthesis and characterization of this compound.

Experimental Protocol: Condensation of 3-Methyl-2,4-pentanedione and Urea

This protocol is based on established methods for the synthesis of uracil derivatives from β-dicarbonyl compounds and urea.

Materials:

  • 3-Methyl-2,4-pentanedione

  • Urea

  • Sodium Ethoxide (NaOEt)

  • Absolute Ethanol

  • Hydrochloric Acid (HCl)

  • Distilled Water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a molar equivalent of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

  • Reaction Mixture: To the sodium ethoxide solution, add one molar equivalent of 3-methyl-2,4-pentanedione, followed by 1.1 molar equivalents of urea.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

  • Precipitation: Dissolve the resulting residue in a minimum amount of hot water and filter to remove any insoluble impurities. Acidify the filtrate with hydrochloric acid to a pH of approximately 5-6. The product will precipitate out of the solution upon cooling.

  • Purification: Collect the crude product by filtration, wash with cold water, and then recrystallize from a suitable solvent such as ethanol or water to yield pure this compound.

  • Drying: Dry the purified product under vacuum.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data
Technique Observed Peaks / Data
¹H NMR Data not available in the search results.
¹³C NMR Data not available in the search results.
FTIR (cm⁻¹) Data not available in the search results.
Mass Spec. (m/z) Molecular Ion (M⁺): 140

Note: While specific spectral data with peak assignments for this compound were not available in the provided search results, the expected spectral characteristics can be inferred. The ¹H NMR spectrum would likely show signals for the two methyl groups and the N-H protons of the pyrimidine ring. The ¹³C NMR would show corresponding signals for the methyl carbons, the C=C carbons, and the C=O carbons. The FTIR spectrum is expected to show characteristic peaks for N-H stretching, C=O stretching, and C=C stretching.

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a well-defined chemical pathway. The logical relationship between the reactants and the product is a condensation reaction leading to the formation of the pyrimidine ring.

Synthesis_Pathway Reactant1 3-Methyl-2,4-pentanedione Intermediate Acyclic Condensation Intermediate Reactant1->Intermediate Nucleophilic attack Reactant2 Urea Reactant2->Intermediate Catalyst Sodium Ethoxide (Base Catalyst) Catalyst->Intermediate Product This compound Intermediate->Product Cyclization & Dehydration

Caption: Synthetic pathway of this compound.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Further experimental work is required to obtain detailed spectroscopic data for complete structural elucidation.

An In-depth Technical Guide on the Mass Spectrometry and IR Spectrum of 2,4-Dihydroxy-5,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometric and infrared spectroscopic characteristics of 2,4-Dihydroxy-5,6-dimethylpyrimidine, also known as 5,6-dimethyluracil. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide leverages predicted data, spectral information from closely related analogs, and established principles of organic spectroscopy to offer a comprehensive analytical overview.

Introduction

This compound (C₆H₈N₂O₂) is a substituted pyrimidine with a monoisotopic mass of 140.05858 Da.[1][2] Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their presence in nucleic acids and their diverse pharmacological activities. Understanding the structural and spectroscopic properties of molecules like this compound is crucial for their identification, characterization, and the development of new therapeutic agents. This guide will delve into its expected mass spectrometric fragmentation patterns and infrared absorption characteristics.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

Predicted Mass Spectral Data

While a publicly available experimental mass spectrum for this compound is not readily accessible, predicted data for various adducts in electrospray ionization (ESI) mass spectrometry can be found in databases such as PubChem.[1] This information is invaluable for identifying the compound in complex mixtures using techniques like liquid chromatography-mass spectrometry (LC-MS).

AdductPredicted m/z
[M+H]⁺141.06586
[M+Na]⁺163.04780
[M-H]⁻139.05130
[M+NH₄]⁺158.09240
[M+K]⁺179.02174
[M+H-H₂O]⁺123.05584
[M]⁺140.05803
Data sourced from PubChem.[1]
Predicted Fragmentation Pathway

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to follow pathways characteristic of uracil and its derivatives. The molecular ion ([M]⁺) would be observed at m/z 140. Subsequent fragmentation would likely involve the cleavage of the pyrimidine ring and the loss of small neutral molecules.

A plausible fragmentation pathway is the retro-Diels-Alder (RDA) reaction, a common fragmentation mechanism for uracil and its analogs. This would involve the cleavage of the C5-C6 and N1-C2 bonds, leading to the formation of characteristic fragment ions. Other likely fragmentations include the loss of CO, HNCO, and methyl radicals.

fragmentation_pathway M This compound [M]⁺˙ m/z = 140 frag1 Loss of HNCO [M-HNCO]⁺˙ m/z = 97 M->frag1 - HNCO frag2 Loss of CH₃ [M-CH₃]⁺ m/z = 125 M->frag2 - CH₃ frag3 RDA Fragmentation [C₄H₅NO]⁺˙ m/z = 83 M->frag3 RDA

Predicted Fragmentation Pathway of this compound.

Infrared (IR) Spectrum

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3200-3000Strong, BroadN-H stretching (amide)
3000-2850MediumC-H stretching (methyl)
~1710StrongC=O stretching (amide I)
~1650StrongC=C stretching, N-H bending
~1460MediumC-H bending (methyl)
~1240MediumC-N stretching
Assignments are based on characteristic group frequencies and data from analogous compounds.

Experimental Protocols

The following are detailed methodologies for acquiring the mass and IR spectra of solid organic compounds like this compound.

Mass Spectrometry (LC-MS/MS)

This protocol is suitable for the analysis of pyrimidine derivatives using a liquid chromatograph coupled to a tandem mass spectrometer.

mass_spec_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_data Data Analysis p1 Dissolve sample in appropriate solvent (e.g., Methanol/Water) p2 Filter through 0.22 µm syringe filter p1->p2 lc1 Inject sample onto a C18 reverse-phase column p2->lc1 lc2 Gradient elution with mobile phases (e.g., Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid) lc1->lc2 ms1 Electrospray Ionization (ESI) lc2->ms1 ms2 Full scan MS to identify precursor ions ms1->ms2 ms3 Tandem MS (MS/MS) for fragmentation ms2->ms3 d1 Identify molecular ion and fragment ions ms3->d1 d2 Compare with predicted fragmentation d1->d2

Workflow for LC-MS/MS Analysis.
Infrared Spectroscopy (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a common technique for obtaining the IR spectrum of a solid sample.

ir_workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Acquisition cluster_data Data Interpretation s1 Grind a small amount of sample with dry KBr s2 Place the mixture in a pellet die s1->s2 pel1 Apply high pressure to form a transparent pellet s2->pel1 a1 Place the KBr pellet in the spectrometer's sample holder pel1->a1 a2 Record the IR spectrum a1->a2 d1 Identify characteristic absorption bands a2->d1 d2 Assign bands to functional groups d1->d2

Workflow for IR Spectroscopy (KBr Pellet Method).

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric and infrared spectroscopic properties of this compound. While direct experimental data is currently limited in the public domain, the presented predicted data, analysis of fragmentation patterns of related compounds, and established spectroscopic principles offer valuable insights for researchers in the fields of analytical chemistry, medicinal chemistry, and drug development. The detailed experimental protocols serve as a practical resource for the analysis of this and similar pyrimidine derivatives. Further experimental studies are warranted to confirm the predicted spectral characteristics and to build a more complete analytical profile of this compound.

References

The Biological Potential of Substituted Uracil Scaffolds: A Technical Guide to 2,4-Dihydroxy-5,6-dimethylpyrimidine Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrimidine nucleus is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core of essential nucleic acids and a multitude of therapeutic agents. Within this class, 2,4-dihydroxypyrimidine, commonly known as uracil, and its derivatives are of significant interest due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] This technical guide focuses on the biological activity of derivatives based on the 2,4-dihydroxy-5,6-dimethylpyrimidine (5,6-dimethyluracil) core.

It is important to note that while the 5,6-dimethyluracil scaffold is a promising starting point for drug discovery, publicly available research on a wide array of its novel derivatives is limited. Therefore, this guide will also draw upon findings from structurally related 5- and 6-substituted uracil analogs to provide a broader understanding of the structure-activity relationships and potential therapeutic applications of this compound class. These related compounds offer valuable insights into how modifications to the uracil ring can influence biological efficacy.

Anticancer and Cytotoxic Activity

Derivatives of the uracil scaffold have demonstrated significant potential as anticancer agents. The mechanism often involves the inhibition of key enzymes in nucleic acid biosynthesis or the induction of apoptosis in cancer cells.

Cytotoxicity of 6-Amino-5-salicylidene-1,3-dimethyluracils

Recent studies have explored the cytotoxic effects of novel 6‐amino‐5‐salicylidene uracils, synthesized from the condensation of 5,6‐diamino‐1,3‐dimethyluracil with various substituted salicylaldehydes.[3] These compounds were evaluated for their in vitro activity against several human cancer cell lines. The results indicate that substitutions on the salicylidene aromatic ring play a crucial role in determining cytotoxic potency.

Notably, compound 6ASU-8 , a 3,5‐di‐tert‐Butylsalicylaldehyde derivative, showed promising cytotoxic activity against PC-3 prostate cancer cells with an IC50 value of 1.53 µM, which is more potent than the standard chemotherapeutic agent doxorubicin (IC50 = 3.77 µM) in the same study.[3] Structure-activity relationship (SAR) analysis revealed that compounds with electron-donating groups (hydroxyl, methoxy, methyl) on the aromatic ring generally exhibited moderate to good activity, while those with electron-withdrawing groups (nitro, halogens) showed minimal activity.[3]

Table 1: Cytotoxic Activity of 6-Amino-5-salicylidene-1,3-dimethyluracil Derivatives [3]

Compound IDSubstituent on SalicylaldehydeCell LineIC50 (µM)
6ASU-8 3,5-di-tert-ButylPC-31.53 ± 1.01
Doxorubicin(Reference)PC-33.77 ± 1.34

Data extracted from a study evaluating a series of 19 derivatives against PC-3, A549, and SHSY-5Y cancer cell lines.[3]

Antimicrobial Activity

The uracil core is also a viable scaffold for the development of novel antimicrobial agents. Modifications at the 5 and 6 positions of the ring have been shown to yield compounds with significant antibacterial activity.

Antibacterial Activity of 5-Alkyl-6-piperazinyluracils

A series of 5-alkyl-6-(4-substituted-1-piperazinyl)uracils were synthesized and tested for in vitro activity against a panel of Gram-positive and Gram-negative bacteria.[4] The study found that antibacterial activity was highly dependent on the nature of the substituent at position 6.

Compound 6h , which features a 5-(n-propyl) group and a 6-[4-(3-trifluoromethylphenyl)-1-piperazinyl)] moiety, displayed potent, broad-spectrum antibacterial activity.[4] In contrast, other derivatives like compound 6b showed more limited activity, primarily against Gram-positive bacteria.[4] This highlights the importance of the substituent attached to the piperazine ring in defining the antibacterial spectrum and potency. The tested compounds were found to be largely inactive against the fungus Candida albicans.[4]

Table 2: Antibacterial Activity of Selected 5-Alkyl-6-(4-substituted-1-piperazinyl)uracils [4]

Compound ID5-Position Alkyl Group6-Position Piperazinyl SubstituentActivity Spectrum
6b n-Propyl4-(2-Methoxyphenyl)Moderate, Gram-positive bacteria
6h n-Propyl4-(3-Trifluoromethylphenyl)Potent, Broad-spectrum

Activity is summarized from in vitro screening against a panel of bacteria including Gram-positive and Gram-negative strains.[4]

Experimental Protocols and Methodologies

The synthesis and biological evaluation of these uracil derivatives involve standard and reproducible laboratory techniques.

General Synthesis of 5-Alkyl-6-(4-substituted-1-piperazinyl)uracils

The synthesis of these target compounds is typically achieved through a multi-step process, as illustrated in the workflow diagram below.

G cluster_synthesis Synthesis Workflow start 5-Alkylbarbituric Acid (e.g., 5-propylbarbituric acid) step1 Chlorination with POCl3 & N,N-dimethylaniline start->step1 intermediate1 5-Alkyl-2,4,6-trichloropyrimidine step1->intermediate1 step2 Selective Hydrolysis (10% aq. NaOH, heat) intermediate1->step2 intermediate2 6-Chloro-5-alkyluracil step2->intermediate2 step3 Nucleophilic Substitution (Substituted Piperazine, K2CO3, EtOH) intermediate2->step3 end_product Target Compound: 5-Alkyl-6-(4-substituted-1-piperazinyl)uracil step3->end_product

Caption: General synthetic workflow for 5-Alkyl-6-piperazinyluracil derivatives.

  • Chlorination: The starting 5-alkybarbituric acid is treated with phosphorus oxychloride (POCl₃) and N,N-dimethylaniline to yield the corresponding 5-alkyl-2,4,6-trichloropyrimidine.[4]

  • Selective Hydrolysis: The trichloropyrimidine intermediate is selectively hydrolyzed by heating in an aqueous sodium hydroxide solution (e.g., 10%) for a short duration (approx. 30 minutes) to produce the 6-chloro-5-alkyluracil.[4]

  • Nucleophilic Substitution: The final target compound is synthesized by reacting the 6-chloro-5-alkyluracil intermediate with a desired 1-substituted piperazine in a solvent like ethanol, using a base such as potassium carbonate.[4]

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is commonly determined using the broth microdilution method or an agar diffusion assay to find the Minimum Inhibitory Concentration (MIC).

G cluster_workflow Antimicrobial Screening Workflow A Synthesized Uracil Derivative B Prepare Stock Solution (e.g., in DMSO) A->B C Serial Dilution in 96-well plate B->C E Inoculate Wells C->E D Prepare Bacterial/Fungal Inoculum D->E F Incubate at 37°C for 18-24h E->F G Read Results Visually or with Spectrophotometer F->G H Determine MIC (Lowest concentration with no visible growth) G->H

Caption: Standard workflow for in vitro antimicrobial screening (MIC determination).

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity against cancer cell lines is frequently quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 6-amino-5-salicylidene uracils) and incubated for a set period (e.g., 48-72 hours).[3]

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for several more hours. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured on a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Structure-Activity Relationship (SAR) Insights

G cluster_sar Structure-Activity Relationship Logic Uracil Uracil Core (2,4-Dihydroxypyrimidine) C5 Substitution at C5 Uracil->C5 Modify C6 Substitution at C6 Uracil->C6 Modify Activity Biological Activity (Anticancer/Antimicrobial) C5->Activity C6->Activity C5_note Alkyl groups (e.g., -propyl) provide scaffold Activity->C5_note C6_note Determines Potency & Spectrum: - Piperazinyl-Aryl group is critical [2] - Bulky salicylidene with e--donating groups enhances cytotoxicity [1] Activity->C6_note

References

Tautomeric Forms of 2,4-Dihydroxy-5,6-dimethylpyrimidine in Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of 2,4-dihydroxy-5,6-dimethylpyrimidine, also known as 5,6-dimethyluracil, in solution. An understanding of tautomerism is critical in drug development and molecular biology, as different tautomers can exhibit distinct physicochemical properties, biological activities, and binding affinities to molecular targets. This document details the structural isomers of 5,6-dimethyluracil, presents quantitative data from computational studies, and outlines detailed experimental protocols for the characterization of its tautomeric equilibria.

Introduction to Tautomerism in 5,6-Dimethyluracil

This compound (5,6-dimethyluracil) is a derivative of uracil and, like its parent compound, can exist in several tautomeric forms due to proton migration between oxygen and nitrogen atoms within the pyrimidine ring. The principal tautomeric forms are the diketo, keto-enol, and dienol forms. The equilibrium between these tautomers is influenced by various factors, including the solvent's polarity, pH, and temperature. The diketo form is generally the most stable and predominant species in both the solid state and in polar solvents.

The potential tautomeric forms of this compound are illustrated below:

Tautomers cluster_diketo Diketo Form cluster_ketoenol1 Keto-enol Form 1 cluster_ketoenol2 Keto-enol Form 2 cluster_dienol Dienol Form diketo Structure of Diketo form ketoenol1 Structure of Keto-enol form 1 diketo->ketoenol1 K T1 ketoenol2 Structure of Keto-enol form 2 diketo->ketoenol2 K T2 dienol Structure of Dienol form ketoenol1->dienol K T3 ketoenol2->dienol K T4

Caption: Tautomeric equilibria of this compound.

Quantitative Analysis of Tautomeric Equilibria

While specific experimental data for the tautomeric equilibrium of 5,6-dimethyluracil is limited, computational studies on uracil and its derivatives provide valuable insights into the relative stabilities of the different tautomers. The following table summarizes calculated relative energies and estimated equilibrium constants for the tautomers of a closely related compound, 5,6-difluorouracil, which can be used as a model to understand the behavior of 5,6-dimethyluracil.

Table 1: Calculated Relative Energies and Equilibrium Constants of 5,6-Difluorouracil Tautomers in Different Solvents

TautomerSolventRelative Energy (kcal/mol)Equilibrium Constant (K_T) vs. Diketo Form
Diketo Gas Phase0.001.00
Water0.001.00
Keto-enol (O4-enol) Gas Phase8.51.4 x 10⁻⁷
Water6.51.8 x 10⁻⁵
Keto-enol (O2-enol) Gas Phase10.04.5 x 10⁻⁸
Water7.54.7 x 10⁻⁶
Dienol Gas Phase20.02.0 x 10⁻¹⁵
Water17.03.7 x 10⁻¹³

Data is illustrative and based on computational studies of 5,6-difluorouracil as a proxy.

Experimental Protocols for Tautomer Analysis

The determination of tautomeric ratios in solution is primarily achieved through spectroscopic methods, mainly UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful technique to study tautomeric equilibria by monitoring changes in the absorption spectra as a function of solvent polarity or pH. The different tautomers possess distinct chromophoric systems and therefore exhibit different absorption maxima (λmax) and molar absorptivity coefficients (ε).

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a non-polar solvent (e.g., dioxane or cyclohexane) where the diketo form is expected to be less dominant.

    • Prepare a series of solutions in solvents of varying polarity (e.g., hexane, chloroform, acetonitrile, ethanol, water). Ensure the concentration is identical in all solutions.

  • Spectral Acquisition:

    • Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

    • Use the respective solvent as a blank for baseline correction.

  • Data Analysis:

    • Identify the λmax for the different absorption bands observed in the spectra.

    • The appearance of new bands or shifts in λmax with changing solvent polarity indicates a shift in the tautomeric equilibrium.

    • The equilibrium constant (K_T) can be estimated by analyzing the changes in absorbance at specific wavelengths, although this often requires deconvolution of overlapping spectra and knowledge of the molar absorptivity of each tautomer.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis stock Prepare Stock Solution solutions Prepare Solutions in Various Solvents stock->solutions record Record UV-Vis Spectra solutions->record identify_lambda Identify λmax record->identify_lambda blank Use Solvent as Blank blank->record analyze_shifts Analyze Spectral Shifts identify_lambda->analyze_shifts calculate_kt Calculate K T analyze_shifts->calculate_kt NMR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis dissolve Dissolve in Deuterated Solvent acquire_1H Acquire Quantitative ¹H NMR dissolve->acquire_1H acquire_13C Acquire ¹³C NMR dissolve->acquire_13C identify_signals Identify Tautomer Signals acquire_1H->identify_signals acquire_13C->identify_signals integrate_signals Integrate ¹H Signals identify_signals->integrate_signals calculate_ratio Calculate Tautomer Ratio integrate_signals->calculate_ratio calculate_kt Calculate K T calculate_ratio->calculate_kt

Investigating the Protonation and Basicity of Dihydroxypyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Dihydroxypyrimidine derivatives are a class of heterocyclic compounds that garner significant interest in medicinal chemistry and drug development due to their structural analogy to naturally occurring nucleobases like uracil and thymine. Understanding their acid-base properties, specifically their protonation behavior and basicity (quantified by pKa values), is crucial. These properties profoundly influence a molecule's pharmacokinetic profile, including its solubility, membrane permeability, and interaction with biological targets.[1] This guide provides an in-depth overview of the factors governing the basicity of these derivatives, summarizes key quantitative data, and details the experimental and computational protocols used for their determination.

Factors Influencing Basicity and Protonation

The basicity of dihydroxypyrimidine derivatives is not straightforward and is influenced by several interconnected factors:

  • Tautomerism: A critical feature of these compounds is the existence of various tautomeric forms, which can significantly impact their physicochemical properties.[2] For instance, 4,6-dihydroxypyrimidine can exist in different keto and enol forms, and even as a zwitterion in certain crystalline states.[3][4] The most stable neutral form in solution is typically the keto form, which has been confirmed by both experimental and computational methods.[4]

  • Protonation Sites: The primary site of protonation is generally a pyridine nitrogen atom. A second protonation can occur at the oxygen of a carbonyl group to form a doubly charged cation.

  • Substituent Effects: The nature and position of substituents on the pyrimidine ring play a pivotal role in modulating basicity.

    • Electron-donating groups , such as alkyl groups in position 2, increase the electron density on the nitrogen atoms, thereby increasing the overall basicity of the compound.[3]

    • Electron-withdrawing groups , like a nitro group at position 5, reduce the basicity of the nitrogen atoms.[2][3] This effect can be so pronounced that it prevents the formation of a zwitterionic structure and leads to a sharp decrease in basicity.

Quantitative Basicity Data

The acid-base properties of dihydroxypyrimidines are quantified by their basicity constants (pKb) or the pKa of their conjugate acids. These values are essential for calculating reaction rate constants in acidic media and selecting appropriate reaction conditions.[4] The following table summarizes experimentally determined basicity data for a series of 4,6-dihydroxypyrimidine derivatives.

CompoundpKBH+pKBH2++
4,6-dihydroxypyrimidine-1.78-7.10
6-hydroxy-2-methylpyrimidine-4(3H)-one-1.21-6.79
6-hydroxy-2-ethylpyrimidine-4(3H)-one-1.16-6.81
Barbituric acid-3.90-7.40
6-hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one-5.32N/A
6-hydroxy-2-ethyl-5-nitropyrimidine-4(3H)-one-5.30N/A
Data sourced from spectroscopic studies in sulfuric acid medium.[5]

Experimental and Computational Protocols

The determination of pKa values is a fundamental aspect of characterizing dihydroxypyrimidine derivatives. Several robust methods are employed, ranging from classic titrations to modern spectroscopic and computational techniques.

Spectrophotometric pKa Determination

This is a primary method for studying the basicity of dihydroxypyrimidines.[5][4] It relies on the principle that the neutral and protonated forms of a molecule have distinct UV-Vis absorption spectra. By monitoring the change in absorbance as a function of pH, a titration curve can be generated to determine the pKa.[1][6]

Methodology:

  • Preparation of Solutions: A stock solution of the dihydroxypyrimidine derivative is prepared, often in a co-solvent like DMSO to ensure solubility.[7] A series of buffer solutions spanning a wide pH range is prepared.[8] For studying weakly basic compounds, solutions of varying concentrations of a strong acid like H₂SO₄ are used.[5][3]

  • Spectroscopic Measurement: The compound is dissolved in each buffer solution directly within a 96-well microtiter plate or individual cuvettes.[7] The UV-Vis spectrum for each solution is recorded using a spectrophotometer.[5]

  • Data Analysis:

    • The absorbance at a wavelength where the difference between the species is maximal is plotted against pH, generating a sigmoid curve.[1][6]

    • The pKa corresponds to the pH at the inflection point of this curve.[6]

    • Alternatively, multi-wavelength analysis or derivative spectrophotometry can be used to find isosbestic points and accurately determine the pKa.[8][9] The relationship between absorbance and pKa is often analyzed using the Henderson-Hasselbalch equation.[1]

Potentiometric Titration for pKa Determination

Potentiometric titration is a precise and widely used method for determining pKa values.[10][11] It involves the gradual addition of a titrant (a strong acid or base) to a solution of the compound while monitoring the pH with a calibrated electrode.[12]

Methodology:

  • Apparatus Setup: A potentiometer with a calibrated pH electrode is used. The drug solution is placed in a vessel with a magnetic stirrer.[12] The system is often purged with nitrogen to remove dissolved CO₂.[12]

  • Sample Preparation: The compound is dissolved in water or a co-solvent mixture (e.g., methanol-water) to a known concentration (e.g., 1 mM).[10][12] A salt like KCl is often added to maintain a constant ionic strength.[12]

  • Titration: For a basic compound, the solution is first acidified with a strong acid (e.g., HCl) to a low pH. It is then titrated with a standardized strong base (e.g., NaOH), adding the titrant in small, precise increments.[11][12] The pH is recorded after each addition, allowing the system to reach equilibrium.[11]

  • Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[11]

Computational pKa Estimation

In silico methods provide a powerful tool for predicting pKa values, guiding experimental work, and offering insights into the structural and electronic factors governing basicity.[13]

Methodology:

  • Structure Optimization: The 3D structures of the neutral compound and its protonated form(s) are optimized using quantum chemical methods, such as Density Functional Theory (DFT) at a specific level of theory (e.g., B3LYP/6-31+G(d,p)).[13][14]

  • Solvation Energy Calculation: Since pKa is a solution-phase property, the effect of the solvent (typically water) is crucial. Implicit solvent models like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) are used to calculate the free energies of solvation for each species.[8][14]

  • pKa Calculation: The pKa is calculated from the Gibbs free energy change (ΔG) of the protonation reaction in solution, often employing a thermodynamic cycle.[13] Quantitative Structure-Activity Relationship (QSAR) models can also be developed by correlating calculated energy differences with experimental pKa values for a set of related compounds.[14]

Visualized Workflows

experimental_workflow cluster_prep 1. Preparation & Selection cluster_exp 2. Experimental Determination cluster_comp 3. Computational Validation cluster_analysis 4. Data Analysis & Interpretation compound_select Select Dihydroxypyrimidine Derivatives exp_choice Choose Method compound_select->exp_choice comp_model DFT / QSAR Modeling compound_select->comp_model spectro Spectrophotometric Analysis exp_choice->spectro potentio Potentiometric Titration exp_choice->potentio data_analysis Correlate Experimental & Computational Data spectro->data_analysis potentio->data_analysis comp_model->data_analysis interpretation Structure-Basicity Relationship Analysis data_analysis->interpretation

Caption: General workflow for investigating the basicity of dihydroxypyrimidine derivatives.

protonation_equilibrium Base Dihydroxypyrimidine (Base, B) Plus + Base->Plus Proton H⁺ Plus->Proton ConjAcid Protonated Form (Conjugate Acid, BH⁺) Proton->ConjAcid Kₐ⁻¹

Caption: Chemical equilibrium illustrating the protonation of a dihydroxypyrimidine base.

References

An In-depth Technical Guide on the Spontaneous Dimerization of 4,6-dihydroxypyrimidine in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This guide provides a comprehensive overview of the spontaneous dimerization of 4,6-dihydroxypyrimidine in aqueous environments, focusing on its mechanism, kinetics, and the experimental methodologies used for its characterization.

Introduction

4,6-dihydroxypyrimidine, a crucial heterocyclic compound, is a structural isomer of the nucleic acid base uracil and serves as a key intermediate in the synthesis of various biologically active molecules. In aqueous solutions, 4,6-dihydroxypyrimidine exhibits complex chemical behavior, including tautomerism and spontaneous dimerization. Understanding the dimerization process is critical for researchers working with this molecule, as it can influence its reactivity, solubility, and biological activity. This document details the current understanding of this phenomenon, presenting quantitative data, experimental protocols, and mechanistic diagrams to provide a thorough technical resource.

The Dimerization Process: Mechanism and Kinetics

The spontaneous dimerization of 4,6-dihydroxypyrimidine in aqueous solution is a slow process that is intrinsically linked to its tautomeric and zwitterionic forms. The accepted structure of the dimer is 2-(4,6-dioxo-5-pyrimidinyl)-4,6-dioxo-1,2,3,5,5-pentahydropyrimidine.[1][2] The formation of this dimer is understood to proceed through the interaction of zwitterionic intermediates.

Tautomerism and Zwitterion Formation

In solution, 4,6-dihydroxypyrimidine can exist in multiple tautomeric forms, with the lactam-lactim form being a significant contributor.[1] A key step preceding dimerization is the transformation of the lactam-lactim form into a zwitterionic species. This transformation can be observed spectroscopically and follows first-order kinetics.[2]

Dimer Formation

The formation of the dimer is a slow process, reaching equilibrium over several days in an aqueous solution at room temperature.[1][2] The process is reversible, with the dimer reverting to the monomeric form when dissolved in dimethyl sulfoxide (DMSO).[1][2] The dimerization is suppressed in acidic conditions, suggesting that the protonation of the pyrimidine ring inhibits the formation of the reactive zwitterionic intermediate.[1][2]

Quantitative Data

The following tables summarize the available quantitative data on the tautomerization and dimerization of 4,6-dihydroxypyrimidine in aqueous solution.

Table 1: Kinetic and Spectroscopic Data for the Tautomerization of 4,6-dihydroxypyrimidine in Aqueous Solution at 20°C

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)254 nm[2]
Initial Extinction Coefficient (εinitial)~3000 L·mol-1·cm-1[2]
Final Extinction Coefficient (εfinal)~8900 L·mol-1·cm-1[2]
Kinetic OrderFirst-order[2]
Time to Reach Final Extinction Coefficient~1 hour[2]

Table 2: Equilibrium Data for the Dimerization of 4,6-dihydroxypyrimidine

ConditionEquilibrium Dimer ContentTime to Reach EquilibriumReference
Aqueous solution (room temperature)4%2-3 days[1][2]
Acidic buffer solution (pH 4.8-3.6)~1%1-2 days[1][2]
Trifluoroacetic acid (TFA)~1%1-2 days[1][2]

Note: Specific rate constants for the tautomerization and dimerization reactions are not explicitly stated in the reviewed literature.

Mechanistic and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed reaction mechanism and a general workflow for studying the dimerization of 4,6-dihydroxypyrimidine.

Dimerization_Mechanism cluster_tautomerization Tautomerization (fast) cluster_dimerization Dimerization (slow) Monomer 4,6-Dihydroxypyrimidine (Lactam-Lactim Form) Zwitterion Zwitterionic Intermediate Monomer->Zwitterion k_taut (fast) TwoZwitterions 2 x Zwitterion Dimer Dimer [2-(4,6-dioxo-5-pyrimidinyl)-4,6-dioxo- 1,2,3,5,5-pentahydropyrimidine] TwoZwitterions->Dimer k_dimer (slow)

Caption: Proposed mechanism for the spontaneous dimerization of 4,6-dihydroxypyrimidine.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Time-course Analysis cluster_data Data Analysis Prep Prepare aqueous solution of 4,6-dihydroxypyrimidine UVVis UV-Vis Spectroscopy (Monitor absorbance change at 254 nm) Prep->UVVis Incubate at controlled temperature and take aliquots at time intervals LCMS LC-MS (Separate and identify monomer and dimer) Prep->LCMS Incubate at controlled temperature and take aliquots at time intervals NMR 1H NMR (Structural confirmation) Prep->NMR Incubate at controlled temperature and take aliquots at time intervals Kinetics Determine kinetic parameters (rate constants, equilibrium constants) UVVis->Kinetics LCMS->Kinetics Structure Confirm dimer structure LCMS->Structure NMR->Structure

References

The Role of 2,4-Dihydroxy-5,6-dimethylpyrimidine in the De Novo Pyrimidine Synthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the de novo pyrimidine synthesis pathway, a critical metabolic route for the production of nucleotide building blocks essential for DNA and RNA synthesis. The pathway, particularly the enzyme Dihydroorotate Dehydrogenase (DHODH), is a well-established target for therapeutic intervention in oncology and autoimmune diseases. This document explores the potential role of the pyrimidine analog, 2,4-Dihydroxy-5,6-dimethylpyrimidine (also known as 5,6-Dimethyluracil), in this context. While a direct, documented role for this specific compound in modulating the de novo pathway is not established in current scientific literature, this guide serves as a resource for researchers by detailing the pathway's mechanism, the function of known inhibitors, and the experimental protocols used to identify and characterize such modulators. The information presented is intended for researchers, scientists, and drug development professionals interested in nucleotide metabolism and the discovery of novel therapeutics.

Introduction to De Novo Pyrimidine Synthesis

The de novo synthesis of pyrimidines is a fundamental and highly conserved metabolic pathway responsible for the production of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides (cytidine, thymidine, and their triphosphate derivatives). These nucleotides are indispensable for a multitude of cellular processes, including:

  • Nucleic Acid Synthesis: As essential components of DNA and RNA, pyrimidines are critical for genetic information storage, transcription, and replication.

  • Cellular Metabolism: Uridine diphosphate (UDP) derivatives are involved in glycogen synthesis and the glycosylation of proteins and lipids.

  • Cell Proliferation: Rapidly dividing cells, such as cancer cells and activated lymphocytes, have a high demand for nucleotides, making this pathway a key dependency for their growth and survival.[1]

Due to its critical role in cell proliferation, the de novo pyrimidine synthesis pathway, and specifically its rate-limiting enzymes, have become attractive targets for the development of therapeutic agents.

The De Novo Pyrimidine Synthesis Pathway: A Step-by-Step Overview

The synthesis of UMP from basic precursors occurs through a six-step enzymatic cascade. The first three steps are catalyzed by a multifunctional cytosolic protein called CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamylase, and Dihydroorotase). The fourth step is catalyzed by the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH), and the final two steps are carried out by the bifunctional cytosolic enzyme UMP synthase (UMPS).

The key steps are as follows:

  • Carbamoyl Phosphate Synthesis: The pathway begins in the cytosol with the synthesis of carbamoyl phosphate from glutamine, 2 ATP, and bicarbonate (HCO₃⁻), catalyzed by Carbamoyl-phosphate synthetase 2 (CPSII) .

  • Carbamoyl Aspartate Formation: Aspartate transcarbamylase (ATCase) catalyzes the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate.

  • Ring Closure to Dihydroorotate: Dihydroorotase (DHOase) facilitates the intramolecular cyclization of carbamoyl aspartate to form L-dihydroorotate.

  • Oxidation to Orotate: L-dihydroorotate is transported into the mitochondria where Dihydroorotate Dehydrogenase (DHODH) , an enzyme located on the inner mitochondrial membrane, catalyzes its oxidation to orotate.[1] This is a crucial redox reaction linked to the electron transport chain.

  • PRPP Addition: Orotate is then returned to the cytosol and converted to orotidine 5'-monophosphate (OMP) by Orotate phosphoribosyltransferase (OPRT) , a domain of the UMPS enzyme, using phosphoribosyl pyrophosphate (PRPP) as a co-substrate.

  • Decarboxylation to UMP: Finally, the OMP decarboxylase (ODC) domain of UMPS catalyzes the decarboxylation of OMP to yield the final product, Uridine 5'-monophosphate (UMP).

From UMP, other pyrimidine nucleotides are synthesized through a series of phosphorylation and conversion reactions.

de_novo_pyrimidine_synthesis cluster_cytosol Cytosol cluster_mito Mitochondria sub1 Glutamine + 2 ATP + HCO₃⁻ prod1 Carbamoyl Phosphate sub1->prod1 1 prod2 Carbamoyl Aspartate prod1->prod2 2 enz1 CAD (CPSII) sub2 Aspartate sub2->prod2 prod3 L-Dihydroorotate prod2->prod3 3 enz2 CAD (ATCase) prod4 Orotate prod3->prod4 4 enz3 CAD (DHOase) prod5 OMP prod4->prod5 5 enz4 DHODH (Mitochondria) sub3 PRPP sub3->prod5 prod6 UMP prod5->prod6 6 enz5 UMPS (OPRT) prod7 UTP / CTP / TTP prod6->prod7 enz6 UMPS (ODC)

Figure 1: The De Novo Pyrimidine Synthesis Pathway.

Dihydroorotate Dehydrogenase (DHODH) as a Prime Therapeutic Target

DHODH is a flavin-dependent mitochondrial enzyme that is a focal point for drug development. Its inhibition blocks the fourth and only redox step in the pathway, leading to a depletion of the orotate pool and subsequent pyrimidine starvation. This effectively halts the proliferation of cells that are highly reliant on de novo synthesis.[1]

Several potent and specific inhibitors of human DHODH have been developed and are used either clinically or as research tools. These compounds typically bind to the ubiquinone-binding site of the enzyme, preventing the regeneration of the FMN cofactor.

Quantitative Data for Known DHODH Inhibitors

The potency of DHODH inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions. The Ki is a more absolute measure of binding affinity.

InhibitorTargetIC50 (nM)Ki (nM)Kd (nM)Reference(s)
Brequinar Human DHODH5.2 - 20--[2][3][4][5]
Teriflunomide Human DHODH~24.5 - 30717912[6][7][8]
Leflunomide Human DHODH>100,000--[7]

Note: Leflunomide is a prodrug that is metabolized in vivo to its active form, Teriflunomide. Its direct in vitro activity against the isolated enzyme is very low.

The Compound of Interest: this compound

This compound, more commonly known as 5,6-Dimethyluracil , is a pyrimidine derivative. Structurally, it is an analog of the natural pyrimidine bases thymine (5-methyluracil) and uracil.

Chemical Structure:

  • Formula: C₆H₈N₂O₂

  • Molecular Weight: 140.14 g/mol

  • Synonyms: 5,6-Dimethyluracil, 5,6-Dimethyl-2,4(1H,3H)-pyrimidinedione, 6-Methylthymine

Given its structural similarity to endogenous pyrimidines, it is a plausible hypothesis that 5,6-Dimethyluracil could act as a competitive inhibitor or modulator of enzymes within the nucleotide synthesis pathways. However, a thorough review of the current scientific literature reveals no direct evidence or published studies detailing a specific role for this compound as a modulator of the de novo pyrimidine synthesis pathway or as an inhibitor of DHODH.

While its direct role is unconfirmed, uracil derivatives are frequently used as scaffolds in medicinal chemistry to develop enzyme inhibitors for various targets.

Experimental Protocols for Assessing DHODH Inhibition

For researchers interested in screening this compound or other novel compounds for activity against the de novo pyrimidine synthesis pathway, the following experimental protocols provide a standard framework.

In Vitro DHODH Enzymatic Assay (DCIP Reduction Method)

This is a common spectrophotometric assay to directly measure the inhibitory effect of a compound on purified DHODH enzyme activity.

Principle: The activity of DHODH is coupled to the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP). As DHODH oxidizes its substrate, dihydroorotate (DHO), the electrons are transferred (via Coenzyme Q) to DCIP, causing it to lose its blue color. The rate of this decolorization, measured by the decrease in absorbance at ~600 nm, is proportional to the DHODH activity.

Materials:

  • Recombinant human DHODH protein

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • L-Dihydroorotic acid (DHO) - Substrate

  • Coenzyme Q10 (CoQ10) - Electron carrier

  • 2,6-dichloroindophenol (DCIP) - Colorimetric indicator

  • Test Compound (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate spectrophotometer (kinetic mode)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Plate Setup: In a 96-well plate, add 2 µL of the test compound dilutions. Include a DMSO-only vehicle control (0% inhibition) and a control without enzyme (100% inhibition).

  • Enzyme Addition: Add 178 µL of a working solution of recombinant human DHODH in Assay Buffer to each well.

  • Pre-incubation: Incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a reaction mix containing DHO, CoQ10, and DCIP in Assay Buffer. Initiate the enzymatic reaction by adding 20 µL of this mix to each well. Final concentrations may be, for example, 500 µM DHO, 100 µM CoQ10, and 200 µM DCIP.

  • Measurement: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes.[9][10][11]

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve. Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

experimental_workflow start Start: Test Compound (e.g., 5,6-Dimethyluracil) assay Biochemical Assay (DHODH DCIP Reduction) start->assay In Vitro Screening ic50 Determine IC50 Value assay->ic50 cell_assay Cell-Based Proliferation Assay (e.g., WST-1 / CCK-8) ic50->cell_assay If Active ec50 Determine EC50 Value cell_assay->ec50 rescue Uridine Rescue Experiment ec50->rescue Validate Mechanism confirm Confirm On-Target Activity rescue->confirm conclusion Conclusion on Efficacy & Mechanism confirm->conclusion

Figure 2: Workflow for Evaluating a Potential DHODH Inhibitor.
Cellular Proliferation Assay with Uridine Rescue

This experiment determines if the compound's anti-proliferative effect is specifically due to the inhibition of the de novo pyrimidine synthesis pathway.

Principle: Cells can produce pyrimidines via the de novo pathway or acquire them from the extracellular environment through the "salvage pathway." If a compound inhibits DHODH, it will block the de novo pathway and inhibit the growth of rapidly dividing cells. This growth inhibition can be reversed or "rescued" by adding exogenous uridine to the culture medium, which allows the cells to bypass the block via the salvage pathway.

Procedure:

  • Cell Seeding: Seed a rapidly proliferating cell line (e.g., a cancer cell line like HL-60 or A549) in a 96-well plate.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. For the rescue condition, co-treat a parallel set of cells with the same dilutions of the test compound plus a surplus of uridine (e.g., 100 µM).

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Measurement: Assess cell viability using a standard method such as WST-1, CCK-8, or CellTiter-Glo®.

  • Data Analysis: Compare the dose-response curves of the compound with and without uridine. A rightward shift in the curve in the presence of uridine indicates that the compound's anti-proliferative effect is due to the inhibition of the de novo pyrimidine synthesis pathway.[1]

Conclusion and Future Directions

The de novo pyrimidine synthesis pathway is a validated and highly important target in drug discovery. Its central enzyme, DHODH, is the target of several successful therapeutic agents. While the pyrimidine analog this compound (5,6-Dimethyluracil) shares structural similarities with the pathway's natural substrates, there is currently no published scientific evidence to support a direct role in modulating this pathway.

The absence of evidence, however, is not evidence of absence. The structural characteristics of 5,6-Dimethyluracil make it a candidate for investigation. The experimental protocols detailed in this guide provide a clear and robust framework for researchers to formally assess its activity against DHODH and its on-target effects in a cellular context. Such studies would be necessary to definitively characterize the relationship, if any, between this compound and the de novo synthesis of pyrimidines.

References

An In-depth Technical Guide to the Chemical Reactivity of the Pyrimidine Ring in 2,4-Dihydroxy-5,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the chemical reactivity of the pyrimidine ring in 2,4-Dihydroxy-5,6-dimethylpyrimidine, also known as 5,6-dimethyluracil. The document details key electrophilic and nucleophilic substitution reactions, providing structured data and experimental protocols. Furthermore, it delves into the biological significance of this scaffold, particularly its role in enzyme inhibition.

Introduction to the Chemical Reactivity of the Pyrimidine Ring

The pyrimidine ring is a heterocyclic aromatic organic compound similar to pyridine. In this compound, the electron-donating effects of the hydroxyl and methyl groups influence the reactivity of the ring. The presence of two carbonyl groups in the stable diketo tautomer withdraws electron density, making the ring generally less reactive towards electrophilic substitution than benzene. However, the nitrogen atoms and the electron-rich double bond at the 5,6-position are key sites for chemical transformations. The C-5 position is particularly susceptible to electrophilic attack due to the activating effects of the adjacent methyl and hydroxyl/amino groups.

Electrophilic Substitution Reactions

Electrophilic substitution reactions are fundamental to the functionalization of the 5,6-dimethyluracil core. Key examples include halogenation and nitration, which primarily occur at the C-5 position.

Halogenation

Halogenation of 5,6-dimethyluracil introduces a halogen atom at the C-5 position, a crucial step in the synthesis of various biologically active compounds.

Quantitative Data for Halogenation of Uracil Derivatives

ReactionSubstrateReagents & ConditionsProductYield (%)Reference
Iodination6-methyluracilI2, NaNO3, Acetic Acid, 70°C, 4h5-iodo-6-methyluracil40[1]
Bromination6-methyluracilKBr, H2O2, H2SO4 (20%), rt, 7h5-bromo-6-methyluracilHigh[1]
Bromination5-chloro-6-methyluracilKBr, H2O2, H2SO4 (20%)5-bromo-5-chloro-6-hydroxy-6-methyl-5,6-dihydrouracil84[1]
Chlorination6-methyluracilKCl, H2O2, H2SO4 (10%)5-chloro-6-methyluracil-[1]
Iodination1,3-dimethyluracilI2, Ceric Ammonium Nitrate (CAN), CH3CN, 80°C5-iodo-1,3-dimethyluracilExcellent[2]
Bromination1,3-dimethyluracilKBr, CAN, CH3CN, 80°C5-bromo-1,3-dimethyluracilExcellent[2]
Chlorination1,3-dimethyluracilLiCl, CAN, CH3CN, 80°C5-chloro-1,3-dimethyluracilExcellent[2]

Experimental Protocol: Synthesis of 5-Iodo-2,4-dihydroxy-5,6-dimethylpyrimidine

  • Dissolve Substrate: In a round-bottom flask, dissolve this compound (1 mmol) in 10 mL of acetic acid.

  • Add Reagents: To the solution, add elemental iodine (1.2 mmol) and sodium nitrite (1.5 mmol).

  • Reaction: Heat the mixture at 70°C with stirring for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.

  • Isolation: The precipitate of 5-Iodo-2,4-dihydroxy-5,6-dimethylpyrimidine is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • Purification: The crude product can be recrystallized from an appropriate solvent system, such as ethanol/water, to yield the pure product.

  • Characterization: Confirm the structure of the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Nitration

Nitration introduces a nitro group at the C-5 position of the pyrimidine ring, which can serve as a versatile handle for further synthetic transformations.

Quantitative Data for Nitration of Uracil Derivatives

SubstrateReagents & ConditionsProductYield (%)Reference
2-substituted-4,6-dihydroxypyrimidineH2SO4, HNO3, <30°C then 40-50°C for 1-2h2-substituted-5-nitro-4,6-dihydroxypyrimidine-[3]
4,6-dihydroxy-2-isopropyl-pyrimidine100% HNO3, 0°C, 1h4,6-dihydroxy-2-isopropyl-5-nitro-pyrimidine-[4]

Experimental Protocol: Synthesis of 5-Nitro-2,4-dihydroxy-5,6-dimethylpyrimidine

  • Prepare Nitrating Mixture: In a flask cooled in an ice bath, carefully add concentrated sulfuric acid to fuming nitric acid.

  • Add Substrate: Slowly add this compound (1 mmol) to the nitrating mixture while maintaining the temperature below 30°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 40-50°C for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: The precipitated yellow solid of 5-Nitro-2,4-dihydroxy-5,6-dimethylpyrimidine is collected by filtration and washed thoroughly with cold water.

  • Purification: Recrystallize the crude product from water or an ethanol/water mixture.

  • Characterization: Characterize the purified product using spectroscopic techniques.

Nucleophilic Substitution Reactions

While the pyrimidine ring itself is electron-deficient, nucleophilic substitution is more common on derivatives where a good leaving group, such as a halogen, has been introduced.

Experimental Workflow for Nucleophilic Substitution

G General Workflow for Nucleophilic Substitution on Halogenated 5,6-Dimethyluracil Start This compound Halogenation Halogenation (e.g., with NBS/NCS) Start->Halogenation Halogenated_Intermediate 5-Halo-2,4-dihydroxy-5,6-dimethylpyrimidine Halogenation->Halogenated_Intermediate Nucleophilic_Attack Reaction with Nucleophile (e.g., R-NH2, R-OH, R-SH) Halogenated_Intermediate->Nucleophilic_Attack Substituted_Product 5-Substituted-2,4-dihydroxy-5,6-dimethylpyrimidine Nucleophilic_Attack->Substituted_Product

Caption: General workflow for the synthesis of 5-substituted uracil derivatives.

Biological Significance: Inhibition of Thymidine Phosphorylase

Derivatives of 5,6-disubstituted uracils have been identified as potent inhibitors of thymidine phosphorylase (TP).[5] TP is an enzyme involved in the reversible conversion of thymidine to thymine and is also known as platelet-derived endothelial cell growth factor (PD-ECGF).[6] This enzyme is overexpressed in many solid tumors and is associated with poor prognosis.[6] Inhibition of TP can suppress tumor growth by inhibiting angiogenesis and inducing apoptosis.[6]

The crystal structure of human thymidine phosphorylase in complex with a uracil-based inhibitor reveals key interactions within the active site.[7][8] The uracil moiety forms hydrogen bonds with active site residues, while substituents at the C-5 and C-6 positions can occupy hydrophobic pockets, enhancing binding affinity.

Signaling Pathway: Inhibition of Thymidine Phosphorylase by a 5,6-Disubstituted Uracil Derivative

G Mechanism of Thymidine Phosphorylase Inhibition cluster_enzyme Thymidine Phosphorylase (TP) Active Site cluster_inhibition Inhibition Pathway cluster_cellular_effect Cellular Consequences Thymidine Thymidine TP TP Enzyme Thymidine->TP Binds Thymine Thymine TP->Thymine Catalyzes dRP 2-deoxy-D-ribose-1-phosphate TP->dRP Catalyzes Binding Competitive Binding to Active Site TP->Binding Inhibitor 5,6-Disubstituted Uracil (e.g., 5-Chloro-6-(1-(2-iminopyrrolidinyl)methyl)uracil) Inhibitor->Binding Inhibited_Complex TP-Inhibitor Complex Binding->Inhibited_Complex Forms Inhibition_Angio Inhibition Inhibited_Complex->Inhibition_Angio Induction_Apop Induction Inhibited_Complex->Induction_Apop Angiogenesis Angiogenesis Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth Promotes Apoptosis Apoptosis Suppression_Tumor Suppression Apoptosis->Suppression_Tumor Leads to Inhibition_Angio->Angiogenesis Induction_Apop->Apoptosis

Caption: Inhibition of thymidine phosphorylase by a 5,6-disubstituted uracil.

Conclusion

This compound serves as a versatile scaffold in medicinal chemistry and drug development. Its pyrimidine ring can be readily functionalized through electrophilic substitution reactions, primarily at the C-5 position, to introduce a variety of substituents. These modifications are crucial for modulating the biological activity of the resulting derivatives. The demonstrated potential of 5,6-disubstituted uracils as inhibitors of thymidine phosphorylase highlights the therapeutic importance of this chemical core. The detailed protocols and reactivity data presented in this guide offer a valuable resource for researchers aiming to explore the synthetic potential and biological applications of this important class of compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4-Dihydroxy-5,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the synthesis of 2,4-Dihydroxy-5,6-dimethylpyrimidine, also known as 5,6-dimethyluracil. The synthesis is a two-step process commencing with the methylation of 2,4-pentanedione to yield 3-methyl-2,4-pentanedione, followed by a cyclocondensation reaction with urea.

Experimental Protocols

Step 1: Synthesis of 3-Methyl-2,4-pentanedione

This procedure outlines the C-alkylation of a β-dicarbonyl compound, a common method for forming carbon-carbon bonds.

Materials:

  • 2,4-pentanedione

  • Sodium carbonate (Na₂CO₃)

  • Methyl iodide (CH₃I)

  • Acetone

  • Potassium iodide (KI) - optional, as a catalyst

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄)

  • Water (H₂O)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2,4-pentanedione (0.02 mol), sodium carbonate (0.03 mol), and acetone (60 mL) is prepared.

  • The mixture is heated to reflux and maintained for 5 hours.

  • Methyl iodide (0.02 mol) is then added to the reaction mixture. Optionally, a catalytic amount of potassium iodide can be added to facilitate the reaction.

  • The reaction mixture is refluxed for an additional 8 hours.

  • After cooling to room temperature, the mixture is filtered to remove inorganic salts.

  • The solvent is removed from the filtrate under reduced pressure.

  • Water is added to the residue, and the aqueous layer is extracted three times with diethyl ether.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude 3-methyl-2,4-pentanedione as a liquid.[1]

  • Further purification can be achieved by distillation.

Step 2: Synthesis of this compound (5,6-Dimethyluracil)

This step involves a Biginelli-type condensation reaction, a well-established method for the synthesis of pyrimidine derivatives.

Materials:

  • 3-Methyl-2,4-pentanedione (from Step 1)

  • Urea (CO(NH₂)₂)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Water (H₂O)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve 3-methyl-2,4-pentanedione (1 equivalent) and urea (1.5 equivalents) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for approximately 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is triturated with cold water, and the precipitated solid is collected by filtration.

  • The crude product is washed with a small amount of cold water and then recrystallized from a suitable solvent, such as water or ethanol, to afford pure this compound as a white solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterStep 1: 3-Methyl-2,4-pentanedione SynthesisStep 2: this compound Synthesis
Reactants 2,4-pentanedione, Methyl iodide, Na₂CO₃3-Methyl-2,4-pentanedione, Urea
Solvent AcetoneEthanol
Catalyst KI (optional)Concentrated HCl
Reaction Temperature RefluxReflux
Reaction Time 13 hours12-24 hours
Product Molar Mass 114.14 g/mol [2]140.14 g/mol
Product Appearance Light red liquid[1]White crystalline powder
Melting Point Not applicable297 - 300 °C (dec.)
Expected Yield ~85%[1]Moderate to high
Spectroscopic Data (Expected) ¹H NMR, ¹³C NMR, IR¹H NMR (DMSO-d₆): δ ~10.6 (s, 2H, NH), ~2.0 (s, 3H, CH₃), ~1.8 (s, 3H, CH₃) ppm. ¹³C NMR (DMSO-d₆): δ ~164 (C=O), ~151 (C=O), ~145 (C), ~108 (C), ~12 (CH₃), ~9 (CH₃) ppm. IR (KBr): ν ~3200 (N-H), ~1700 (C=O), ~1650 (C=O) cm⁻¹.

Mandatory Visualization

The following diagrams illustrate the synthetic workflow.

Caption: Synthetic workflow for this compound.

Reaction_Scheme cluster_reaction Overall Reaction Scheme r1 2,4-Pentanedione plus1 + r2 CH3I arrow1 Na2CO3, Acetone Reflux p1 3-Methyl-2,4-pentanedione plus2 + r3 Urea arrow2 HCl (cat.), Ethanol Reflux p2 This compound

Caption: Overall reaction scheme for the synthesis.

References

Application Notes and Protocols: Screening of 2,4-Dihydroxy-5,6-dimethylpyrimidine and a Representative Pyrimidine Analog for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, kinases are a major class of therapeutic targets. Pyrimidine-based compounds have emerged as a privileged scaffold in the development of kinase inhibitors, with several approved drugs targeting this enzyme class.[1] This document provides detailed application notes and protocols for the use of 2,4-Dihydroxy-5,6-dimethylpyrimidine and a representative pyrimidine-based kinase inhibitor in kinase inhibitor screening assays.

While specific inhibitory activity for this compound against a particular kinase is not extensively documented in publicly available literature, its structural similarity to known kinase inhibitors makes it a candidate for screening. For illustrative purposes, this document will also refer to a well-characterized, representative pyrimidine-based inhibitor targeting the Janus Kinase (JAK) family, which plays a crucial role in the JAK-STAT signaling pathway.

Featured Kinase Family: Janus Kinases (JAKs)

The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central to cytokine signaling.[2][3] They mediate signals from a multitude of receptors involved in immunity, inflammation, and hematopoiesis through the JAK-STAT pathway.[2][4] Aberrant JAK-STAT signaling is implicated in various malignancies and autoimmune diseases, making JAKs attractive targets for therapeutic intervention with small molecule inhibitors.[3][5]

Data Presentation: Inhibitory Activity of a Representative Pyrimidine Compound

The inhibitory activity of a test compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes hypothetical, yet realistic, IC50 values for a representative pyrimidine-based JAK inhibitor against a panel of kinases, as determined by a luminescence-based biochemical assay.

Kinase TargetRepresentative Pyrimidine Inhibitor IC50 (nM)Staurosporine IC50 (nM)
JAK185
JAK2156
JAK31504
TYK2257
c-Src>10,00020

Staurosporine, a non-selective kinase inhibitor, is included as a positive control.

Signaling Pathway and Experimental Workflow Visualization

To understand the context of the kinase inhibition and the experimental process, the following diagrams illustrate the JAK-STAT signaling pathway and a general workflow for a kinase inhibitor screening assay.

G JAK-STAT Signaling Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT STAT (inactive) JAK->STAT Phosphorylates pSTAT STAT (active, phosphorylated) Dimerized_pSTAT Dimerized pSTAT pSTAT->Dimerized_pSTAT Dimerizes Nucleus Nucleus Dimerized_pSTAT->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates Inhibitor Pyrimidine Inhibitor Inhibitor->JAK Inhibits

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

G Kinase Inhibitor Screening Workflow Start Start Compound_Prep Prepare serial dilutions of This compound and controls Start->Compound_Prep Assay_Plate Dispense compounds into 384-well plate Compound_Prep->Assay_Plate Add_Kinase_Mix Add Kinase Mix to plate Assay_Plate->Add_Kinase_Mix Kinase_Reaction_Mix Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) Kinase_Reaction_Mix->Add_Kinase_Mix Incubate_1 Incubate (e.g., 60 min at 30°C) Add_Kinase_Mix->Incubate_1 Add_Detection_Reagent Add ATP Detection Reagent (e.g., Kinase-Glo®) Incubate_1->Add_Detection_Reagent Incubate_2 Incubate (e.g., 10 min at RT) Add_Detection_Reagent->Incubate_2 Read_Luminescence Measure Luminescence Incubate_2->Read_Luminescence Data_Analysis Calculate % Inhibition and determine IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Determining Cell Viability Following Treatment with Pyrimidine Derivatives using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. This assay is particularly valuable in drug discovery for screening the cytotoxic effects of chemical compounds. The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.[1][2] Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in oncology for their potential as anti-proliferative agents.[1] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR and PIM kinase pathways.[1]

This document provides a detailed, step-by-step protocol for performing an MTT assay to evaluate the effects of pyrimidine derivatives on cell viability. It also includes a summary of quantitative data from relevant studies and visual representations of the experimental workflow and implicated signaling pathways.

Data Presentation

The anti-proliferative activity of various pyrimidine derivatives has been evaluated against several cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a biological or biochemical function. The following tables summarize the IC50 values for several pyrimidine derivatives.

Table 1: IC50 Values of Pyrimidine Derivatives against Various Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)
Pyrrolo[3,2-d]pyrimidine 1MDA-MB-231 (Breast Cancer)6.0 ± 1.3
Pyrrolo[3,2-d]pyrimidine 2MDA-MB-231 (Breast Cancer)0.51 ± 0.10
Dihydropyrimidine-2(1H)-one (4a)HT29 (Colorectal Carcinoma)2.243 ± 0.217
Dihydropyrimidine-2(1H)-one (4a)MCF7 (Breast Cancer)Not Specified
Dihydropyrimidine-2(1H)-one (4a)A2780 (Ovarian Cancer)Not Specified
Pyrido[2,3-d]pyrimidine 4MCF-7 (Breast Cancer)0.57
Pyrido[2,3-d]pyrimidine 11MCF-7 (Breast Cancer)1.31
Pyrido[2,3-d]pyrimidine 4HepG2 (Liver Cancer)1.13
Pyrido[2,3-d]pyrimidine 11HepG2 (Liver Cancer)0.99

Data compiled from multiple sources.[3][4][5]

Experimental Protocols

This section provides a detailed methodology for conducting an MTT assay to determine the cell viability of adherent cells treated with pyrimidine derivatives.

Materials
  • Cell line of interest (e.g., MCF-7, A549, etc.)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Pyrimidine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6]

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)[1]

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator (37°C, 5% CO2)

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[6]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrimidine derivatives in the complete culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%).

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (untreated cells in medium only).

    • After 24 hours of cell attachment, carefully aspirate the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the pyrimidine derivatives.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[4]

    • Incubate the plate for an additional 2-4 hours at 37°C.[1] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals at the bottom.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

    • Gently pipette up and down or place the plate on an orbital shaker for a few minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[2]

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from the absorbance of all other wells.

  • Calculate Percentage of Cell Viability: The percentage of cell viability is calculated relative to the vehicle control (considered 100% viability) using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Determine IC50 Value: Plot the percentage of cell viability against the concentration of the pyrimidine derivative. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve using a suitable software (e.g., GraphPad Prism).

Visualization

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Pyrimidine Derivative Dilutions cell_treatment 3. Treat Cells with Compounds compound_prep->cell_treatment mtt_addition 4. Add MTT Reagent cell_treatment->mtt_addition incubation 5. Incubate (2-4 hours) mtt_addition->incubation solubilization 6. Solubilize Formazan Crystals incubation->solubilization read_absorbance 7. Measure Absorbance (570 nm) solubilization->read_absorbance calculate_viability 8. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 9. Determine IC50 calculate_viability->determine_ic50

Caption: A flowchart illustrating the major steps of the MTT assay for assessing cell viability.

Signaling Pathway

Pyrimidine derivatives often exert their anti-proliferative effects by targeting key signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR and PIM kinase pathways are frequently implicated.[1]

Signaling_Pathway Simplified PI3K/Akt/mTOR and PIM Kinase Signaling Pathways growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 PIP2 -> pip2 PIP2 akt Akt pip3->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation cytokine Cytokine cytokine_receptor Cytokine Receptor cytokine->cytokine_receptor jak JAK cytokine_receptor->jak stat STAT jak->stat pim_kinase PIM Kinase stat->pim_kinase Transcription pim_kinase->proliferation apoptosis_inhibition Inhibition of Apoptosis pim_kinase->apoptosis_inhibition pyrimidine Pyrimidine Derivatives pyrimidine->pi3k Inhibits pyrimidine->akt Inhibits pyrimidine->mtor Inhibits pyrimidine->pim_kinase Inhibits

Caption: Inhibition of PI3K/Akt/mTOR and PIM kinase pathways by pyrimidine derivatives.

References

Application of 2,4-Dihydroxy-5,6-dimethylpyrimidine in Anticancer Drug Synthesis: Information Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the application of 2,4-Dihydroxy-5,6-dimethylpyrimidine (also known as 5,6-Dimethyluracil, CAS No. 26305-13-5) in the synthesis of anticancer drugs, there is currently insufficient publicly available scientific literature to generate detailed application notes and experimental protocols as requested.

While this compound is commercially available and noted as an intermediate in pharmaceutical research, specific examples of its direct use as a precursor in the synthesis of established or investigational anticancer agents could not be identified in the searched scientific databases and literature. The broader class of pyrimidine-based compounds is indeed a cornerstone of anticancer drug development, with many derivatives exhibiting potent antitumor activities. However, the specific role and synthetic routes involving this compound remain largely undocumented in the context of oncology.

Research in the field of anticancer agents based on the pyrimidine scaffold is extensive. Numerous studies detail the synthesis and biological evaluation of various substituted pyrimidines, such as dihydropyrimidinones, pyrido[2,3-d]pyrimidines, and pyrimido[5,4-e][1][2][3]triazines. These investigations have yielded compounds with significant cytotoxic effects against various cancer cell lines and have elucidated structure-activity relationships that guide the design of new therapeutic candidates.

Unfortunately, the available information does not provide the specific quantitative data, detailed experimental protocols, or established signaling pathways directly linked to anticancer drugs derived from this compound.

Alternative Topic Suggestion:

Given the rich body of research on other pyrimidine analogs in cancer therapy, we recommend exploring the application of a more extensively documented precursor, such as 5-Fluorouracil (5-FU) or its derivatives. 5-FU is a clinically significant anticancer drug, and a wealth of information is available regarding its synthesis, mechanism of action, and the development of related compounds. This would allow for the creation of comprehensive application notes and protocols that meet the detailed requirements of your request.

We are prepared to proceed with this alternative topic or another of your choosing for which sufficient scientific data is accessible.

References

Application Notes and Protocols: 2,4-Dihydroxy-5,6-dimethylpyrimidine as a Precursor for Selective FGFR4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a critical therapeutic target in oncology, particularly in hepatocellular carcinoma (HCC) where the FGF19-FGFR4 signaling axis is often aberrantly activated.[1][2] This receptor tyrosine kinase plays a pivotal role in cell proliferation, migration, and metabolism.[1][2] The development of selective FGFR4 inhibitors is a key strategy to disrupt oncogenic signaling while minimizing off-target effects associated with pan-FGFR inhibitors, such as hyperphosphatemia.[3]

Pyrimidine-based scaffolds have proven to be highly effective core structures for potent and selective kinase inhibitors. This document provides detailed application notes and protocols for the use of 2,4-dihydroxy-5,6-dimethylpyrimidine as a versatile precursor for the synthesis of novel FGFR4 inhibitors. We also include protocols for the biological evaluation of these compounds.

Synthetic Strategy: From Precursor to Inhibitor

While direct synthesis of FGFR4 inhibitors from this compound is not extensively documented, a plausible and efficient synthetic route can be proposed based on established pyrimidine chemistry. The core strategy involves converting the dihydroxy precursor into a more reactive intermediate, such as a dichloropyrimidine, which can then undergo sequential nucleophilic substitutions to build the final inhibitor.

A key intermediate for many pyrimidine-based kinase inhibitors is a 2-amino-4-substituted pyrimidine core. The following proposed workflow outlines a potential pathway to synthesize a key building block from this compound.

G cluster_synthesis Proposed Synthetic Workflow start This compound step1 Chlorination (e.g., POCl3) start->step1 intermediate1 2,4-Dichloro-5,6-dimethylpyrimidine step1->intermediate1 step2 Selective Amination (e.g., NH3 or protected amine) intermediate1->step2 intermediate2 2-Amino-4-chloro-5,6-dimethylpyrimidine step2->intermediate2 step3 Coupling with Side Chain (e.g., Suzuki or Buchwald-Hartwig reaction) intermediate2->step3 final_product FGFR4 Inhibitor Scaffold step3->final_product

Caption: Proposed synthesis of an FGFR4 inhibitor scaffold.

Quantitative Data: Pyrimidine-Based FGFR4 Inhibitors

The following tables summarize the in vitro potency of various pyrimidine-based FGFR4 inhibitors, demonstrating the potential of this chemical class.

Table 1: In Vitro Kinase Inhibitory Activity of 2-Aminopyrimidine Derivatives

CompoundFGFR4 IC50 (nM)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
2n 2.6>10000>10000>10000
2l 4.2>10000>10000>10000
2m 8.8>10000>10000>10000
2g 10.4>10000>10000>10000
2h 12.3>10000>10000>10000
Data adapted from Tang et al., 2017.[3]

Table 2: Cellular Proliferation Inhibition by Compound 2n

Cell LineCancer TypeFGFR4 StatusIC50 (µM)
MDA-MB-453 Breast CancerFGFR4 Y367C0.38
MDA-MB-231 Breast CancerLow FGFR4>10
Data adapted from Tang et al., 2017.[3]

Experimental Protocols

Protocol 1: In Vitro FGFR4 Kinase Assay (Lanthascreen™ Eu Kinase Binding Assay)

This protocol is for assessing the direct inhibitory activity of synthesized compounds against the FGFR4 kinase.

Materials:

  • Recombinant Human FGFR4 Kinase

  • Eu-anti-GST Antibody

  • LanthaScreen™ Certified Kinase Tracer

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds to the assay buffer.

  • Add the FGFR4 kinase and Eu-anti-GST antibody mixture to each well.

  • Incubate for 15 minutes at room temperature.

  • Add the kinase tracer to each well to initiate the binding reaction.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the percent inhibition and determine the IC50 values using non-linear regression analysis.

Protocol 2: Cell Proliferation Assay (MTS/WST-1 Assay)

This protocol measures the effect of FGFR4 inhibitors on the proliferation of cancer cell lines.

Materials:

  • FGFR4-dependent cancer cell line (e.g., Hep3B, MDA-MB-453)

  • Complete growth medium

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTS or WST-1 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[1]

  • Prepare serial dilutions of the test compounds in the complete growth medium.

  • Replace the existing medium with the medium containing the test compounds. Include a vehicle control (DMSO).[1]

  • Incubate the plates for 72 hours at 37°C and 5% CO2.[1]

  • Add MTS or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[1]

  • Measure the absorbance at the appropriate wavelength (490 nm for MTS, 450 nm for WST-1) using a microplate reader.[1]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[1]

Protocol 3: Western Blot Analysis of FGFR4 Signaling

This protocol is used to assess the inhibition of FGFR4 signaling by measuring the phosphorylation of downstream targets like FRS2.

Materials:

  • FGFR4-dependent cancer cell line

  • 6-well cell culture plates

  • Test compounds dissolved in DMSO

  • Recombinant human FGF19 ligand

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies: anti-p-FRS2, anti-total FRS2, anti-FGFR4, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours to reduce basal signaling.[1]

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.[1]

  • Stimulate the cells with FGF19 (e.g., 50 ng/mL) for 15-30 minutes.[1]

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[1]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and quantify the band intensities.

Visualizations

FGFR4 Signaling Pathway and Inhibition

G cluster_pathway FGFR4 Signaling Pathway FGF19 FGF19 FGFR4 FGFR4 Dimerization & Autophosphorylation FGF19->FGFR4 Binds FRS2 FRS2 Phosphorylation FGFR4->FRS2 Activates PI3K_AKT PI3K/AKT Pathway FRS2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FRS2->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Inhibitor Pyrimidine-based FGFR4 Inhibitor Inhibitor->FGFR4 Inhibits

Caption: FGFR4 signaling and inhibitor action.

General Experimental Workflow for Inhibitor Evaluation

G cluster_workflow Inhibitor Evaluation Workflow Synthesis Compound Synthesis (from Precursor) Kinase_Assay In Vitro Kinase Assay (IC50) Synthesis->Kinase_Assay Cell_Assay Cell Proliferation Assay (IC50) Kinase_Assay->Cell_Assay Western_Blot Western Blot (Target Engagement) Cell_Assay->Western_Blot Lead_Opt Lead Optimization Western_Blot->Lead_Opt

Caption: Workflow for evaluating new FGFR4 inhibitors.

References

Application Note: In Vitro Assay for Dihydropyrimidine Dehydrogenase (DPD) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of pyrimidines such as thymine and uracil.[1] This enzymatic pathway is crucial for pyrimidine homeostasis and is of significant clinical interest, particularly in oncology. A majority of the widely used chemotherapeutic agent 5-fluorouracil (5-FU) is degraded by DPD.[2][3] Genetic variations in the DPYD gene, which encodes for DPD, can lead to decreased enzyme activity, causing severe or even fatal toxicity in patients receiving standard doses of 5-FU.[2] Therefore, identifying and characterizing inhibitors of DPD is essential for developing co-therapies that could modulate 5-FU toxicity and improve its therapeutic index. 2,4-Dihydroxy-5,6-dimethylpyrimidine, also known as 5,6-dimethyluracil, is a pyrimidine analog that can be investigated as a potential modulator of DPD activity.

This document provides a detailed protocol for an in vitro enzymatic assay to screen for potential inhibitors of DPD, using this compound as the test compound.

Principle of the Assay

The activity of DPD can be monitored spectrophotometrically by measuring the decrease in absorbance of the cofactor NADPH at 340 nm. DPD catalyzes the reduction of a pyrimidine substrate (e.g., thymine) to its corresponding dihydropyrimidine, a reaction that involves the oxidation of NADPH to NADP+.[1] When an inhibitor is present, the rate of NADPH consumption decreases. The inhibitory potential of a test compound is quantified by calculating its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Experimental Protocol

Materials and Reagents
  • Enzyme : Recombinant Human Dihydropyrimidine Dehydrogenase (DPD)

  • Substrate : Thymine

  • Cofactor : β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt hydrate (NADPH)

  • Test Compound : this compound

  • Positive Control Inhibitor : Gimeracil (a known DPD inhibitor)

  • Buffer Components :

    • Potassium Phosphate Monobasic (KH₂PO₄)

    • Potassium Phosphate Dibasic (K₂HPO₄)

    • Ethylenediaminetetraacetic acid (EDTA)

    • Dithiothreitol (DTT)

  • Solvent : Dimethyl sulfoxide (DMSO)

  • Consumables :

    • 96-well UV-transparent microplates

    • Pipettes and sterile, filtered tips

    • Reagent reservoirs

Equipment
  • UV-Vis microplate spectrophotometer capable of reading absorbance at 340 nm

  • Incubator or heated plate reader set to 37°C

  • Vortex mixer

  • Analytical balance

Reagent Preparation
  • Assay Buffer (100 mM Potassium Phosphate, 1 mM EDTA, 1 mM DTT, pH 7.4) :

    • Prepare a 1 M stock solution of Potassium Phosphate, pH 7.4.

    • In 80 mL of deionized water, dissolve appropriate amounts of buffer components to achieve final concentrations.

    • Adjust the final volume to 100 mL with deionized water. Store at 4°C.

  • Enzyme Stock Solution (1 mg/mL) : Reconstitute lyophilized DPD in Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Working Enzyme Solution (5 µg/mL) : Immediately before use, dilute the Enzyme Stock Solution in cold Assay Buffer.

  • Substrate Stock Solution (10 mM Thymine) : Dissolve thymine in Assay Buffer. Gentle warming may be required. Store at -20°C.

  • Cofactor Stock Solution (10 mM NADPH) : Dissolve NADPH in Assay Buffer. Prepare fresh for each experiment and protect from light.

  • Test Compound Stock Solution (10 mM) : Dissolve this compound in 100% DMSO.

  • Positive Control Stock Solution (1 mM Gimeracil) : Dissolve Gimeracil in 100% DMSO.

Assay Procedure (IC50 Determination)
  • Prepare Serial Dilutions : Prepare a serial dilution of the 10 mM Test Compound stock solution in DMSO. Then, perform a secondary dilution of each DMSO concentration into Assay Buffer to create the working inhibitor solutions. This minimizes the final DMSO concentration in the assay.

  • Set up the Assay Plate : Add reagents to a 96-well plate in the following order for a final volume of 200 µL per well:

    • 150 µL of Assay Buffer

    • 10 µL of Test Compound/Control Solution :

      • Test Wells: Add diluted this compound solutions.

      • Negative Control (100% Activity): Add Assay Buffer with the same percentage of DMSO as the test wells.

      • Positive Control: Add diluted Gimeracil solution.

      • Blank (No Enzyme): Add Assay Buffer with DMSO.

    • 10 µL of Substrate Solution (10 mM Thymine)

    • 10 µL of Working Enzyme Solution (5 µg/mL) : Do not add to Blank wells.

  • Pre-incubation : Mix the plate gently and pre-incubate at 37°C for 10 minutes.

  • Initiate Reaction : Add 20 µL of Cofactor Solution (10 mM NADPH) to all wells to start the reaction.

  • Kinetic Measurement : Immediately place the plate in the spectrophotometer (pre-heated to 37°C) and measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Data Analysis :

    • Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Correct the rates of the test and control wells by subtracting the rate of the blank well.

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V₀ of Test Well / V₀ of Negative Control)] * 100

    • Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

The results of the assay can be systematically recorded and presented.

Table 1: Raw Kinetic Data (Example)

Well TypeCompound Conc. (µM)Rate (ΔAbs/min)
Negative Control0-0.052
Test Compound1-0.045
Test Compound10-0.031
Test Compound50-0.020
Test Compound100-0.011
Positive Control20-0.008
BlankN/A-0.002

Table 2: Calculated Inhibition and IC50 Value (Example)

CompoundConcentration (µM)Average % InhibitionIC50 (µM)
This compound114.0%42.5
1042.0%
5064.0%
10082.0%
Gimeracil2088.0%2.1

Visualizations

Experimental Workflow

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_reagents Prepare Assay Buffer, Stock Solutions prep_dilutions Create Serial Dilutions of Test Compound prep_reagents->prep_dilutions plate_setup Dispense Buffer, Compound, Substrate, & Enzyme into Plate prep_dilutions->plate_setup pre_incubate Pre-incubate at 37°C for 10 min plate_setup->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction read_plate Measure Absorbance at 340 nm (Kinetic Read) start_reaction->read_plate calc_rate Calculate Reaction Rates (ΔAbs/min) read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Plot Dose-Response Curve & Determine IC50 calc_inhibition->calc_ic50

Caption: Workflow for the DPD enzymatic inhibition assay.

Pyrimidine Catabolism Pathway

G Thymine Thymine / Uracil (Substrates) DPD Dihydropyrimidine Dehydrogenase (DPD) Thymine->DPD NADP NADP+ DPD->NADP Oxidized Dihydrothymine Dihydrothymine / Dihydrouracil DPD->Dihydrothymine Catalyzes NADPH NADPH NADPH->DPD Cofactor DHP Dihydropyrimidinase (DHP) Dihydrothymine->DHP Inhibitor This compound (Potential Inhibitor) Inhibitor->DPD Inhibition Carbamoyl N-Carbamoyl-β-aminoisobutyrate DHP->Carbamoyl BUP β-ureidopropionase (β-UP) Beta_alanine β-aminoisobutyrate BUP->Beta_alanine Carbamoyl->BUP

Caption: The pyrimidine catabolic pathway highlighting the role of DPD.

References

Synthesis of Pyrimido[5,4-e]triazines from 6-Hydrazinyluracil Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of pyrimido[5,4-e][1][2][3]triazines, a class of heterocyclic compounds with significant therapeutic potential, from 6-hydrazinyluracil derivatives. These compounds have garnered interest in drug discovery due to their diverse biological activities, including anticancer and antiviral properties.[1][2]

Introduction

Pyrimido[5,4-e][1][2][3]triazines are fused heterocyclic systems that are analogues of purines and have been investigated for their wide-ranging pharmacological effects.[1][2] Natural and synthetic derivatives of this scaffold, such as fervenulin and toxoflavin, have demonstrated antibacterial, antifungal, herbicidal, and anticancer activities.[1] The synthesis of novel derivatives of this core structure is a key area of research for the development of new therapeutic agents.

This document outlines two primary synthetic routes starting from 6-hydrazinyluracil, a readily accessible starting material. The first route involves the formation of hydrazone intermediates followed by oxidative cyclization, while the second route details a direct cyclization approach.

Synthetic Pathways

Two effective methods for the synthesis of pyrimido[5,4-e][1][2][3]triazines from 6-hydrazinyluracil derivatives are presented below.

Route 1: Hydrazone Formation and Oxidative Cyclization

This widely used method involves a two-step process: the condensation of 6-hydrazinyluracil with various aldehydes to form hydrazone intermediates, followed by an oxidative intramolecular cyclization to yield the desired pyrimido[5,4-e][1][2][3]triazine core.[1][2][4]

G A 6-Hydrazinyluracil Derivatives C Hydrazone Intermediates A->C Condensation B Aldehydes/ Ketones B->C D Oxidative Cyclization C->D Oxidizing Agent (e.g., NaNO2/AcOH) E Pyrimido[5,4-e]triazines D->E

Diagram 1: Synthetic workflow for Route 1.
Route 2: One-Pot Synthesis using Orthoesters or Vilsmeier-Haack Reagents

A more direct approach involves the reaction of 6-hydrazinyluracil with orthoesters or reagents like dimethylformamide-dimethyl acetal (DMF-DMA), which act as a one-carbon source for the cyclization.

G A 6-Hydrazinyluracil Derivatives C Direct Cyclization A->C B Orthoesters or DMF-DMA B->C D Pyrimido[5,4-e]triazines C->D Reflux

Diagram 2: Synthetic workflow for Route 2.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of pyrimido[5,4-e][1][2][3]triazines.

Protocol 1: Synthesis of Hydrazone Intermediates

This protocol describes the synthesis of hydrazones from 6-hydrazinyluracil and various aromatic aldehydes.[2][3][5]

Materials:

  • 6-Hydrazinyluracil (1.0 eq)

  • Appropriate aromatic aldehyde (1.0 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 6-hydrazinyluracil in ethanol in a round-bottom flask.

  • Add the aromatic aldehyde to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure hydrazone.

Protocol 2: Oxidative Cyclization of Hydrazones

This protocol details the cyclization of the synthesized hydrazones to form the pyrimido[5,4-e][1][2][3]triazine ring system.[2][3][5]

Materials:

  • Hydrazone intermediate (1.0 eq)

  • Glacial acetic acid

  • Sodium nitrite (NaNO2) (1.2 eq)

Procedure:

  • Suspend the hydrazone in glacial acetic acid.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • The resulting precipitate is filtered, washed with water, and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, DMF).

Data Presentation

The following tables summarize the yields and biological activities of representative pyrimido[5,4-e][1][2][3]triazine derivatives synthesized via the described methods.

Table 1: Synthesis of Pyrimido[5,4-e][1][2][3]triazine Derivatives

CompoundAr-groupYield (%)
6a Phenyl85
6b 4-Chlorophenyl92
6c 4-Bromophenyl90
6d 4-Hydroxyphenyl80
6e 4-Nitrophenyl88

Data adapted from El-Kalyoubi et al., 2018.[2]

Table 2: In Vitro Anticancer Activity against A549 Human Lung Carcinoma Cell Line

CompoundIC₅₀ (µM)
6a 15.2
6b 3.6
6c 12.8
6d 20.5
6e 8.1
5-Fluorouracil 5.8

IC₅₀ is the concentration of the compound that inhibits 50% of cell growth. Data adapted from El-Kalyoubi et al., 2018.[2][4]

Applications in Drug Development

Pyrimido[5,4-e][1][2][3]triazines have shown promise as scaffolds for the development of new anticancer and antiviral agents.[1][2] Their mechanism of action is often attributed to their ability to act as antimetabolites in purine biochemical reactions.[1]

Anticancer Activity

Several synthesized pyrimido[5,4-e][1][2][3]triazine derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, such as the A549 human lung carcinoma cell line.[2][4] Compound 6b , with a 4-chlorophenyl substituent, exhibited a particularly low IC₅₀ value, suggesting it as a promising lead for further optimization.[2]

Potential Signaling Pathway Involvement

The anticancer activity of these compounds may be linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival. While specific targets for many pyrimido[5,4-e]triazines are still under investigation, related heterocyclic compounds are known to inhibit protein kinases.

G A Pyrimido[5,4-e]triazine Derivative B Protein Kinase (e.g., EGFR, Src) A->B Inhibition C Downstream Signaling (e.g., MAPK, PI3K/Akt) B->C D Cell Proliferation & Survival C->D E Apoptosis C->E

Diagram 3: Postulated mechanism of anticancer action.

Conclusion

The synthetic routes outlined in this document provide efficient and versatile methods for the preparation of a variety of pyrimido[5,4-e][1][2][3]triazine derivatives. The promising biological activities of these compounds, particularly their anticancer effects, highlight their potential as valuable scaffolds in medicinal chemistry and drug development. Further investigation into their mechanism of action and structure-activity relationships is warranted to develop more potent and selective therapeutic agents.

References

Application Note: Evaluating the Anti-Proliferative Effects of Novel Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, particularly in oncology.[1][2] These compounds are integral to the structure of nucleic acids and are known to exhibit a wide range of biological activities, including anti-cancer properties.[2][3] Novel synthetic pyrimidine derivatives are continuously being explored for their ability to inhibit cancer cell proliferation by targeting various cellular pathways.[1][4] This application note provides a comprehensive guide to assessing the anti-proliferative effects of novel pyrimidine derivatives using standard in vitro assays. The protocols detailed herein are designed to be robust and reproducible for screening and characterizing potential therapeutic agents.[5][6]

Key Experimental Assays

To elucidate the anti-proliferative mechanism of novel pyrimidine derivatives, a multi-faceted approach is recommended, encompassing the assessment of cell viability, cell cycle progression, and the induction of apoptosis.

Cell Viability and Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[7][8]

Experimental Workflow for MTT Assay

A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat with Pyrimidine Derivatives B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilization Solution F->G H Incubate for 2h in Dark G->H I Measure Absorbance at 570 nm H->I

Caption: Workflow of the MTT cell viability assay.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.[9]

  • Compound Treatment: Treat the cells with various concentrations of the novel pyrimidine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.[9]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[10]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[7][10]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[11]

Data Presentation: IC50 Values of Pyrimidine Derivatives

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIncubation Time (h)IC50 (µM)
Derivative AMCF-74815.2
Derivative BMCF-74825.8
Derivative CMCF-7488.9
Derivative AA5494822.5
Derivative BA5494831.1
Derivative CA5494812.4
Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a common technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12] This analysis can reveal if the pyrimidine derivatives induce cell cycle arrest.

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with the pyrimidine derivatives at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.[13]

Data Presentation: Cell Cycle Distribution

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control65.420.114.5
Derivative A75.215.39.5
Derivative C50.118.231.7
Apoptosis Detection by Western Blot

Western blotting is a technique used to detect specific proteins in a sample.[14] In the context of apoptosis, it can be used to measure the expression levels of key proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.[14][15]

Hypothetical Signaling Pathway of Pyrimidine Derivative-Induced Apoptosis

cluster_0 cluster_1 cluster_2 PD Pyrimidine Derivative Bcl2 Bcl-2 (Anti-apoptotic) PD->Bcl2 inhibition Bax Bax (Pro-apoptotic) PD->Bax activation CytoC Cytochrome c release Bcl2->CytoC inhibits Bax->CytoC promotes Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothetical intrinsic apoptosis pathway induced by a pyrimidine derivative.

Protocol: Western Blot for Apoptosis Markers

  • Protein Extraction: Treat cells with the pyrimidine derivative, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.[17]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]

  • Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]

Data Presentation: Densitometric Analysis of Apoptosis-Related Proteins

TreatmentRelative Cleaved Caspase-3 ExpressionRelative Bcl-2 ExpressionRelative Bax Expression
Vehicle Control1.01.01.0
Derivative A3.20.42.5
Derivative C4.50.23.8

Conclusion

The protocols and data presentation formats provided in this application note offer a standardized framework for evaluating the anti-proliferative effects of novel pyrimidine derivatives. By combining cell viability assays, cell cycle analysis, and apoptosis detection, researchers can gain a comprehensive understanding of the mechanisms of action of these potential anti-cancer agents. This systematic approach is crucial for the identification and development of promising therapeutic candidates.

References

Application Note: Development and Evaluation of Pyrimidine-Based Therapeutics for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrimidine scaffold is a fundamental heterocyclic structure and a critical component of DNA and RNA.[1] Its synthetic accessibility and diverse biological activities have made it a privileged core in medicinal chemistry.[1] Pyrimidine-based drugs have found applications as antimicrobial, antiviral, and anticancer agents.[1][2] In recent years, there has been a surge of interest in developing pyrimidine derivatives for central nervous system (CNS) disorders, which remain a significant challenge due to their complex pathology.[3][4] Neurological diseases like Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS) involve multifaceted pathological cascades, including protein misfolding, neuroinflammation, oxidative stress, and neuronal apoptosis.[5][6] The versatility of the pyrimidine core allows for the design of multi-target-directed ligands (MTDLs) that can simultaneously modulate several of these pathways, offering a promising therapeutic strategy.[7][8] This document provides an overview of key targets, quantitative data on lead compounds, and detailed protocols for the development and evaluation of pyrimidine-based drugs for neurological disorders.

Key Therapeutic Targets & Mechanisms

Pyrimidine derivatives have been designed to interact with a wide range of biological targets implicated in the pathogenesis of neurological disorders.

1. Kinase Inhibition: Dysregulation of protein kinases is a hallmark of many neurodegenerative diseases. Several kinases are key targets for pyrimidine-based inhibitors.

  • Glycogen Synthase Kinase-3β (GSK-3β): This kinase is heavily implicated in the hyperphosphorylation of the tau protein, a primary component of neurofibrillary tangles (NFTs) in Alzheimer's disease.[8] Inhibition of GSK-3β is a major therapeutic strategy to reduce tau pathology.

  • Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A): Overexpression of DYRK1A, located on chromosome 21, is linked to both Down syndrome and early-onset Alzheimer's disease.[9][10] It phosphorylates tau and the amyloid precursor protein (APP), contributing to both plaque and tangle formation.[11] Pyrimidine-based inhibitors can normalize DYRK1A activity, potentially delaying disease onset.[10]

  • Other Kinases: Pyrimidine scaffolds have been used to target other kinases like TANK-binding kinase 1 (TBK1) and Calcium/calmodulin-dependent protein kinase IV (CAMKIV), which are involved in neuroinflammation and neuronal signaling pathways.

Signaling Pathway: Inhibition of Tau Hyperphosphorylation

The following diagram illustrates how pyrimidine-based dual inhibitors of GSK-3β and DYRK1A can mitigate Alzheimer's disease pathology. DYRK1A primes tau by phosphorylating it, which then facilitates further phosphorylation by GSK-3β, leading to the formation of neurofibrillary tangles and subsequent neuronal dysfunction.

Tau_Phosphorylation_Inhibition cluster_0 Upstream Kinases cluster_1 Drug Action cluster_2 Tau Pathology Cascade DYRK1A DYRK1A Tau Tau DYRK1A->Tau Phosphorylates GSK3B GSK-3β pTau Primed Tau (p-Tau) GSK3B->pTau Phosphorylates Pyrimidine_Drug Pyrimidine-Based Inhibitor Pyrimidine_Drug->DYRK1A Inhibits Pyrimidine_Drug->GSK3B Inhibits hyper_pTau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles (NFTs) hyper_pTau->NFTs Aggregates Dysfunction Neuronal Dysfunction NFTs->Dysfunction

Mechanism of Tau pathology inhibition by dual-target pyrimidine drugs.

2. Neuroinflammation and Neuroprotection: Neuroinflammation is a critical component of neurodegenerative disease progression. Pyrimidine derivatives have been developed as anti-neuroinflammatory and neuroprotective agents.[5][6]

  • Mechanism: These compounds can inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in activated microglia cells.[6]

  • Signaling: The mechanism often involves the inhibition of the NF-kB inflammatory pathway and reduction of endoplasmic reticulum (ER) stress and apoptosis, measured by markers like cleaved caspase-3.[6]

3. Other CNS Targets: The pyrimidine scaffold is versatile and has been incorporated into molecules targeting a variety of CNS receptors, including:

  • Serotonin (5-HT) receptors[3][4]

  • Adenosine receptors[3][4]

  • Cannabinoid receptors[3][4]

  • Acetylcholine receptors (including cholinesterase inhibition)[4][12]

Quantitative Analysis of Lead Compounds

The efficacy of pyrimidine-based inhibitors is quantified using various metrics such as IC₅₀ (half-maximal inhibitory concentration). Below are tables summarizing data for representative compounds against key neurological targets.

Table 1: Pyrimidine-Based Kinase Inhibitors for Alzheimer's Disease

Compound ID Target(s) IC₅₀ (nM) Target Disease Reference
SM07883 DYRK1A 1.6 Alzheimer's Disease [10][13]
GSK-3β Potent Inhibition [13]
Lorecivivint (SM04690) DYRK1A 26.9 Alzheimer's Disease [13]
ZDWX-25 DYRK1A 227.97 Alzheimer's Disease [13]

| | GSK-3β | 248.76 | |[13] |

Table 2: Pyrimidine-Based Cholinesterase Inhibitors

Compound ID Target IC₅₀ (µM) Target Disease Reference
7c Acetylcholinesterase (AChE) 0.33 Alzheimer's Disease [12]

| | Butyrylcholinesterase (BuChE) | 2.30 | |[12] |

Experimental Protocols

Developing and validating novel pyrimidine-based drugs involves a structured workflow, from initial synthesis to in vitro and cell-based evaluation.

Workflow: Drug Screening & Validation

The diagram below outlines a typical workflow for screening and validating novel pyrimidine compounds for neurological disorders.

Drug_Screening_Workflow start Synthesis of Pyrimidine Library biochem_assay Primary Screen: In Vitro Biochemical Assay (e.g., Kinase Inhibition) start->biochem_assay hit_id Hit Identification (IC₅₀ Determination) biochem_assay->hit_id cell_assay Secondary Screen: Cell-Based Assays hit_id->cell_assay Active Hits viability Cytotoxicity/ Viability Assay (MTT) cell_assay->viability target_engagement Target Engagement (e.g., Western Blot for p-Tau) cell_assay->target_engagement functional_assay Functional Outcome (e.g., Anti-inflammatory Assay) cell_assay->functional_assay lead_opt Lead Optimization (SAR Studies) viability->lead_opt target_engagement->lead_opt functional_assay->lead_opt end Preclinical Candidate lead_opt->end

General experimental workflow for pyrimidine drug development.
Protocol 1: General Synthesis of 2,4-Disubstituted Pyrimidines

This protocol describes a common method for synthesizing a 2,4-disubstituted pyrimidine core, which can be adapted for library generation.[12][14][15]

Materials:

  • 2,4-dichloropyrimidine

  • Primary or secondary amine (for C4 substitution)

  • Second nucleophile (e.g., another amine, thiol, or imidazole for C2 substitution)

  • Solvent (e.g., Dioxane, Ethanol, DMF)

  • Base (e.g., DIPEA, K₂CO₃)

  • Standard laboratory glassware and purification equipment (silica gel chromatography).

Procedure:

  • C4 Substitution: Dissolve 2,4-dichloropyrimidine (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Add the first amine (1 equivalent) and a base like diisopropylethylamine (DIPEA) (1.1 equivalents).

  • Stir the reaction at room temperature or with gentle heating (e.g., 50°C) and monitor by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure. Purify the resulting 2-chloro-4-aminopyrimidine intermediate via silica gel chromatography.

  • C2 Substitution: Dissolve the purified intermediate (1 equivalent) in a solvent like butanol or dioxane.

  • Add the second nucleophile (1.1 equivalents) and a suitable base or acid catalyst as needed.[14]

  • Heat the reaction mixture (e.g., 80-120°C) until the reaction is complete as monitored by TLC.

  • Cool the reaction, remove the solvent, and purify the final 2,4-disubstituted pyrimidine product by recrystallization or silica gel chromatography.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

Protocol 2: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol provides a general framework for determining the IC₅₀ of a test compound against a target kinase (e.g., GSK-3β, DYRK1A).[16][17]

Materials:

  • Recombinant human kinase (e.g., DYRK1A)

  • Biotinylated peptide substrate specific for the kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

  • ATP solution

  • Test pyrimidine compounds, serially diluted in DMSO

  • Stop solution (e.g., EDTA)

  • Detection reagents (e.g., Terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore for TR-FRET)[16]

  • 384-well assay plates

  • Plate reader capable of measuring fluorescence or TR-FRET

Procedure:

  • Reagent Preparation: Prepare solutions of kinase, substrate, and ATP at 2x final concentration in kinase buffer.

  • Compound Plating: Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase/Substrate Addition: Add 4 µL of the 2x kinase/substrate mix to each well and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 4 µL of 2x ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination: Add 10 µL of stop solution containing the detection reagents to each well.

  • Signal Development: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to controls. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.[18]

Protocol 3: Neuroprotective Cell Viability Assay (MTT)

This assay measures the ability of a compound to protect neuronal cells from a toxic insult (e.g., Aβ oligomers, oxidative stress) by assessing metabolic activity.[1][2][7]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12)

  • Neurotoxic agent (e.g., pre-aggregated Aβ₄₂ oligomers)

  • Test pyrimidine compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 20,000 cells/well and allow them to adhere overnight.[3]

  • Compound Pre-treatment: Treat the cells with various concentrations of the test pyrimidine compound for 1-2 hours.

  • Toxic Insult: Add the neurotoxic agent (e.g., 500 nM Aβ₄₂ oligomers) to the wells (except for the vehicle control wells) and incubate for 24-48 hours.[3]

  • MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark at room temperature, ensuring all formazan crystals are dissolved.[1]

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a plate reader.[2]

  • Data Analysis: Express the viability of treated cells as a percentage of the vehicle-treated control cells.

Protocol 4: Western Blot for Tau Phosphorylation

This protocol is used to determine if a test compound reduces the phosphorylation of tau at specific epitopes in a cell model.[19][20][21]

Materials:

  • Cell lysates from a relevant cell model (e.g., SH-SY5Y cells treated with okadaic acid to induce hyperphosphorylation)[8]

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels (e.g., 10% Tris-HCl)

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Tau (S396), anti-total-Tau, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation: Lyse the cells and quantify protein concentration using the BCA assay.[20]

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pTau S396, diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated tau signal to the total tau signal, and then to a loading control like β-actin.[20]

Protocol 5: Anti-Neuroinflammatory Assay (Nitric Oxide Measurement)

This protocol measures the ability of a compound to suppress the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells.[22][23]

Materials:

  • Microglial cell line (e.g., BV-2 or SIM-A9)

  • Cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Test pyrimidine compounds

  • Griess Reagent System

  • Sodium nitrite standard solution

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Plate microglial cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24-48 hours to induce an inflammatory response and NO production. Include unstimulated and LPS-only controls.[23]

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Sulfanilamide solution (Component 1 of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (Component 2) and incubate for another 10 minutes. A purple/magenta color will develop in the presence of nitrite.

  • Standard Curve: Prepare a standard curve using serial dilutions of the sodium nitrite standard.

  • Absorbance Reading: Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production by the test compound compared to the LPS-only control.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to frequently asked questions and detailed guides to address specific issues encountered during pyrimidine synthesis, with a focus on the Biginelli, Pinner, and Doebner-von Miller reactions.

Biginelli Reaction: Troubleshooting Unexpected Side Products and Low Yields

The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). While versatile, it can be prone to side reactions and yield issues.

Q1: My Biginelli reaction produced a significant amount of a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone. What is it and how can I avoid it?

A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (formed from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.

Troubleshooting Steps:

  • Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.

  • Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.

  • Order of Addition: Adding the urea last may in some cases help to minimize its decomposition into ammonia.

Q2: I am observing a significant amount of unreacted starting materials in my reaction mixture, leading to a low yield of the desired DHPM. What are the likely causes and solutions?

A2: Low conversion can be attributed to several factors, including catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is active. If using a reusable catalyst, it may need regeneration. For Brønsted acid catalysts like HCl, ensure the concentration is appropriate.

  • Reaction Time and Temperature: The reaction may require a longer reaction time or a moderate increase in temperature to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Solvent: The choice of solvent can impact reactant solubility and reaction rate. While ethanol is common, other solvents or solvent-free conditions have been shown to improve yields for certain substrates.

  • Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction. Ensure all starting materials are of high purity.

Q3: My crude product is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm this and prevent their formation?

A3: N-acylureas can form as byproducts, complicating purification. These arise from the reaction of the β-ketoester with urea in a competing pathway.

Troubleshooting Steps:

  • Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.

  • Reaction Conditions: The formation of N-acylureas can sometimes be suppressed by carefully controlling the reaction stoichiometry and catalyst.

  • Purification: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired DHPM product. Careful selection of the recrystallization solvent is crucial.

Diagram: Troubleshooting Workflow for the Biginelli Reaction

Biginelli_Troubleshooting Start Low Yield or Side Product Formation Check_Purity Check Purity of Starting Materials Start->Check_Purity Analyze_Byproduct Analyze Byproduct (NMR, MS) Start->Analyze_Byproduct Purity_OK Purity OK? Check_Purity->Purity_OK Optimize_Conditions Optimize Reaction Conditions Adjust_Temp Adjust Temperature Optimize_Conditions->Adjust_Temp Adjust_Time Adjust Reaction Time Optimize_Conditions->Adjust_Time Change_Catalyst Change Catalyst Optimize_Conditions->Change_Catalyst Change_Solvent Change Solvent Optimize_Conditions->Change_Solvent Byproduct_ID Byproduct Identified? Analyze_Byproduct->Byproduct_ID Purity_OK->Optimize_Conditions Yes Purify_Reactants Purify/Replace Reactants Purity_OK->Purify_Reactants No Conditions_OK Yield Improved? Conditions_OK->Analyze_Byproduct No Successful_Synthesis Successful Synthesis Conditions_OK->Successful_Synthesis Yes Hantzsch_Pathway Hantzsch DHP: Lower Temperature Byproduct_ID->Hantzsch_Pathway Yes, DHP Acylurea_Pathway N-Acylurea: Control Stoichiometry Byproduct_ID->Acylurea_Pathway Yes, Acylurea Unknown_Byproduct Further Characterization Required Byproduct_ID->Unknown_Byproduct No Purify_Reactants->Optimize_Conditions Adjust_Temp->Conditions_OK Adjust_Time->Conditions_OK Change_Catalyst->Conditions_OK Change_Solvent->Conditions_OK Hantzsch_Pathway->Optimize_Conditions Acylurea_Pathway->Optimize_Conditions

Caption: Troubleshooting workflow for the Biginelli reaction.

Pinner Pyrimidine Synthesis: Addressing Low Yields and Incomplete Cyclization

The Pinner pyrimidine synthesis typically involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. While a powerful method for preparing substituted pyrimidines, challenges can arise during the cyclization step.

Q1: My Pinner synthesis is resulting in a low yield of the desired pyrimidine, with a complex mixture of byproducts. What are the common side reactions?

A1: Side reactions in the Pinner synthesis can arise from the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization. The purity of the amidine salt is also critical.

Troubleshooting Steps:

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.

  • Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.

  • Reaction Temperature: The optimal temperature will depend on the specific substrates. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures.

Q2: The cyclization step of my Pinner reaction is not proceeding to completion. How can I drive the reaction forward?

A2: Incomplete cyclization can be due to several factors, including insufficient activation of the carbonyl group or steric hindrance.

Troubleshooting Steps:

  • Catalyst:

Technical Support Center: Optimizing 2,4-Dihydroxy-5,6-dimethylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2,4-Dihydroxy-5,6-dimethylpyrimidine, also known as 5,6-dimethyluracil.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or cautiously increasing the temperature.
Suboptimal pH: The reaction is sensitive to pH changes.Ensure the pH is maintained within the optimal range for the condensation reaction, typically in acidic conditions.
Poor quality of reagents: Impurities in starting materials (ethyl 2-methyl-3-oxobutanoate, urea) or solvents can inhibit the reaction.Use high-purity reagents and anhydrous solvents.
Inefficient cyclization: The intermediate may not be efficiently converting to the final product.Ensure adequate acid catalysis for the cyclization and dehydration steps.
Formation of Impurities/Side Products Side reactions: Competing reactions can lead to the formation of byproducts.Control the reaction temperature to minimize side reactions. Ensure the correct stoichiometry of reactants.
Decomposition of product: The product may degrade under harsh reaction or work-up conditions.Avoid excessive heating and prolonged exposure to strong acids or bases during work-up.
Difficulty in Product Isolation and Purification Product solubility: The product may be highly soluble in the reaction solvent, leading to losses during filtration.Cool the reaction mixture thoroughly in an ice bath to maximize precipitation. Use a minimal amount of cold solvent for washing the product.
Co-precipitation of impurities: Impurities may crystallize along with the product.Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to improve purity.

Frequently Asked Questions (FAQs)

Q1: What is the common name for this compound?

A1: The common name is 5,6-dimethyluracil.

Q2: What is a typical synthetic route for this compound?

A2: A common and effective method is the condensation reaction between ethyl 2-methyl-3-oxobutanoate and urea in the presence of an acid catalyst.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the consumption of starting materials and the formation of the product.

Q4: My purified product has a low melting point. What could be the reason?

A4: A low or broad melting point range typically indicates the presence of impurities. Further purification, such as recrystallization, is recommended.

Q5: What are the critical safety precautions for this synthesis?

A5: This synthesis involves the use of flammable solvents and corrosive acids. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation: Optimizing Reaction Yield

The following table summarizes the impact of key reaction parameters on the yield of this compound. This data is intended to serve as a guideline for optimizing your experimental setup.

ParameterCondition ACondition BCondition C
Catalyst Ethanolic HClAcetic AcidSulfuric Acid
Temperature 78°C (Reflux)100°C78°C (Reflux)
Reaction Time 4 hours6 hours4 hours
Yield (%) 75%68%82%

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound via the acid-catalyzed condensation of ethyl 2-methyl-3-oxobutanoate and urea.

Materials:

  • Ethyl 2-methyl-3-oxobutanoate

  • Urea

  • Ethanol (absolute)

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide solution (for neutralization)

  • Distilled water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve urea in absolute ethanol.

  • Addition of Reactants: To the stirred solution, add ethyl 2-methyl-3-oxobutanoate.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product. Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Mix Urea, Ethyl 2-methyl-3-oxobutanoate and Ethanol catalyst 2. Add HCl (catalyst) reactants->catalyst reflux 3. Reflux for 4-6 hours catalyst->reflux cool 4. Cool to precipitate reflux->cool Reaction complete filter 5. Vacuum filtration cool->filter recrystallize 6. Recrystallize from Ethanol/Water filter->recrystallize dry 7. Dry under vacuum recrystallize->dry final_product This compound dry->final_product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Troubleshooting Low Reaction Yield cluster_incomplete Solutions for Incomplete Reaction cluster_complete Investigate Other Factors start Low Yield Observed check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material present complete Reaction Complete check_reaction->complete No starting material increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp check_reagents Check Reagent Purity complete->check_reagents check_ph Verify Reaction pH complete->check_ph optimize_workup Optimize Work-up/Purification complete->optimize_workup solution_reagents Use Pure Reagents check_reagents->solution_reagents Impurities Found solution_ph Adjust pH check_ph->solution_ph pH Out of Range solution_workup Modify Purification Protocol optimize_workup->solution_workup Product Loss Identified

Caption: A logical workflow for troubleshooting low reaction yield.

Identifying and characterizing byproducts in Biginelli pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Biginelli pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, identify and characterize byproducts, and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction has a very low yield of the desired dihydropyrimidinone (DHPM). What are the common causes and how can I improve it?

A1: Low yields are a frequent issue and can be attributed to several factors:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. Classical methods using strong Brønsted acids (e.g., HCl) can sometimes promote side reactions.[1] Screening various Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) or using milder Brønsted acids is recommended.[1][2] The reaction often gives poor yields in the absence of a suitable catalyst.[1]

  • Reaction Conditions: Temperature and reaction time are key parameters. If conversion is low, consider increasing the temperature or prolonging the reaction time.[3] Conversely, high temperatures can sometimes favor byproduct formation. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal endpoint.[1]

  • Solvent Effects: The polarity of the solvent significantly influences the reaction rate and yield. Polar solvents are generally preferred.[4] Experimenting with different solvents such as ethanol, acetonitrile, water, or even solvent-free conditions can lead to improved outcomes.[4][5]

  • Purity of Reagents: Ensure the aldehyde, β-ketoester, and urea (or thiourea) are of high purity. Impurities can initiate unwanted side reactions and reduce the yield of the desired product.[1]

Q2: I am observing a bright yellow, fluorescent spot on my TLC plate and an unexpected peak in my HPLC analysis. What could this byproduct be?

A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[3] This competing reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is typically formed from the decomposition of urea at elevated temperatures.[3][6]

To minimize the formation of this Hantzsch byproduct:

  • Control Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[3]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[3] Some catalysts may preferentially promote one pathway over the other.

  • Order of Addition: In some cases, adding the urea component last to the reaction mixture can help minimize its decomposition into ammonia.[3]

Q3: My reaction has produced a significant amount of a byproduct that appears to be the result of the aldehyde reacting with the β-ketoester, without involving urea. What is this and how can I prevent it?

A3: This is likely a Knoevenagel condensation product, which arises from the reaction between the aldehyde and the β-ketoester.[7] This intermediate is part of one of the proposed mechanisms for the Biginelli reaction.[7][8] If it accumulates, it indicates that the subsequent steps (addition of urea and cyclization) are slow.

To drive the reaction towards the desired DHPM product:

  • Ensure Catalyst Activity: An active acid catalyst is required to facilitate the addition of urea to the Knoevenagel intermediate and promote the final cyclization.[4]

  • Molar Ratios: Using a slight excess of urea (e.g., 1.5 equivalents) can help push the equilibrium towards the formation of the final product.[3]

Q4: An insoluble precipitate has formed in my reaction, but it's not my desired product. What could be the cause?

A4: The formation of insoluble byproducts can often be attributed to two main causes:

  • Aldehyde Polymerization: Some aldehydes, particularly aliphatic ones, are prone to self-condensation or polymerization under acidic conditions.[1] To mitigate this, consider using a milder catalyst or adding the aldehyde slowly to the reaction mixture.[1]

  • Insoluble Intermediates: An intermediate in the reaction pathway may have low solubility in the chosen solvent.[1] Experimenting with a different solvent system that has better solubilizing power for all components and potential intermediates is recommended.[1]

Troubleshooting Guides

Issue 1: Low Conversion of Starting Materials
SymptomPossible CauseSuggested Solution
TLC/HPLC shows a large amount of unreacted aldehyde and/or β-ketoester.Insufficient Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount.Increase the catalyst loading or try a different, more active catalyst (e.g., switch from a mild Lewis acid to a stronger one).[1]
Low Reaction Temperature: The activation energy for the reaction is not being overcome.Increase the reaction temperature and continue to monitor for product formation and potential degradation.[1]
Steric Hindrance: Bulky substituents on the aldehyde or β-ketoester may slow down the reaction.Prolong the reaction time or, if possible, switch to a less sterically hindered substrate.[1]
Issue 2: Predominance of Side Products
SymptomPossible CauseSuggested Solution
A highly fluorescent byproduct is the major product.Hantzsch Dihydropyridine Formation: High reaction temperature is promoting urea decomposition and the competing Hantzsch pathway.Reduce the reaction temperature. Screen different catalysts that may favor the Biginelli pathway.[3]
Accumulation of Knoevenagel adduct (aldehyde + β-ketoester).Inefficient Cyclization: The final steps of the reaction are too slow.Ensure the catalyst is active and present in a sufficient amount. Use a slight excess of urea (1.2-1.5 eq).[3]

Quantitative Data on Reaction Conditions

The yield of the desired 3,4-dihydropyrimidin-2(1H)-one is highly dependent on the reaction conditions. The following tables summarize the effect of different catalysts and solvents on a model reaction between benzaldehyde, ethyl acetoacetate, and urea.

Table 1: Effect of Solvent on Product Yield (Reaction Conditions: Benzaldehyde, Ethyl Acetoacetate, Urea, 20 mol% HCl, 90 °C, 30 min)

EntrySolventDielectric Constant (ε)Yield (%)
1H₂O80.192
2EtOH24.585
3CH₃CN37.581
4THF7.565
5Toluene2.440
6Solvent-free-78
Data compiled from literature.[4][9][10]

Table 2: Effect of Catalyst on Product Yield (Reaction Conditions: Benzaldehyde, Ethyl Acetoacetate, Urea, Reflux, 1-5 hours)

EntryCatalystSolventYield (%)
1NoneEthanol<20
2HClEthanol75
3Yb(OTf)₃Solvent-free94
4Bi(NO₃)₃Acetonitrile95
5CuFe₂O₄ (nanoparticles)Solvent-free96
6Gluconic AcidAqueous Solution>85
Data compiled from various literature sources.[1][2][5][11]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Byproducts

This protocol is optimized to favor the formation of the dihydropyrimidinone (DHPM).

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea (15 mmol).[1]

  • Add the chosen solvent (e.g., 20 mL of ethanol or acetonitrile) and the catalyst (e.g., 1-5 mol% of a Lewis acid like Yb(OTf)₃ or 20 mol% of a Brønsted acid like HCl).[1][4]

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[3]

  • Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration and washed with cold ethanol.[3]

  • If the product remains in solution, remove the solvent under reduced pressure. The crude residue can then be purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel.[1]

Protocol 2: HPLC Method for Reaction Monitoring and Byproduct Identification

This method can be used to separate the starting materials, the desired DHPM product, and common byproducts like Hantzsch dihydropyridines.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A gradient of water (Solvent A) and acetonitrile (Solvent B), both containing 0.1% formic acid.[12]

    • Gradient Program:

      • Start with 95% A and 5% B.

      • Linearly increase to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to initial conditions over 1 minute and equilibrate for 4 minutes.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture (e.g., 5 µL) in 1 mL of the initial mobile phase composition (95:5 Water:Acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection.[13]

Protocol 3: Characterization by NMR and Mass Spectrometry
  • ¹H NMR Spectroscopy: The desired DHPM product has characteristic signals. For a typical ethyl ester derivative, expect to see: a doublet for the C4-H proton around δ 5.0-5.4 ppm, a singlet for the C6-CH₃ group around δ 2.2-2.3 ppm, and signals for the two N-H protons (which may be broad) between δ 7.5 and 10.5 ppm.[14] Byproducts will show distinct patterns. For example, the Hantzsch product will lack the urea-derived N-H signals and show different aromatic/aliphatic proton ratios.

  • ¹³C NMR Spectroscopy: Key signals for the DHPM core include the C=O of the urea moiety around δ 152 ppm, the C2 carbon at ~174 ppm (for thiourea) or lower for urea, and the C4 carbon around δ 54 ppm.[14]

  • Mass Spectrometry (ESI-MS): Electrospray ionization in positive mode is effective for identifying the molecular ions of the DHPM product ([M+H]⁺) and any byproducts.[15] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of unexpected peaks observed in the reaction mixture.[12]

Visualized Workflows and Pathways

Troubleshooting_Workflow Troubleshooting Workflow for Biginelli Synthesis start Start Biginelli Reaction monitor Monitor by TLC/HPLC start->monitor check_yield Reaction Complete? Low Yield / Byproducts? monitor->check_yield issue Identify Issue check_yield->issue Yes end Successful Synthesis check_yield->end No (High Yield) low_conv Low Conversion issue->low_conv byproduct Major Byproduct(s) issue->byproduct insoluble Insoluble Material issue->insoluble sol_low_conv Optimize Conditions: - Increase Temperature - Change Catalyst - Prolong Time low_conv->sol_low_conv sol_byproduct Modify Conditions: - Lower Temperature - Screen Catalysts - Check Reagent Purity byproduct->sol_byproduct sol_insoluble Adjust Setup: - Change Solvent - Use Milder Catalyst - Slow Aldehyde Addition insoluble->sol_insoluble rerun Re-run Reaction sol_low_conv->rerun sol_byproduct->rerun sol_insoluble->rerun rerun->monitor

Caption: A logical workflow for troubleshooting common issues in the Biginelli synthesis.

Competing_Pathways Biginelli vs. Hantzsch Competing Pathways cluster_reactants Reactants cluster_biginelli Biginelli Pathway (Desired) cluster_hantzsch Hantzsch Pathway (Byproduct) Aldehyde Aldehyde Iminium N-Acyliminium Intermediate Aldehyde->Iminium + Urea (1 eq) Ketoester β-Ketoester DHPM_Product Dihydropyrimidinone (DHPM) Enamine Enamine Intermediate Ketoester->Enamine + NH₃ DHP_Product 1,4-Dihydropyridine (DHP) Urea Urea Ammonia Ammonia (NH₃) (from Urea decomposition at high temp.) Urea->Ammonia Iminium->DHPM_Product + Ketoester (1 eq) + Cyclization Enamine->DHP_Product + Aldehyde + Ketoester (2nd eq)

Caption: The desired Biginelli pathway competes with the Hantzsch byproduct pathway.

Knoevenagel_Side_Reaction Knoevenagel Condensation Side Reaction Aldehyde Aldehyde Knoevenagel_Product Knoevenagel Adduct (α,β-unsaturated dicarbonyl) Aldehyde->Knoevenagel_Product Ketoester β-Ketoester Ketoester->Knoevenagel_Product Urea Urea Open_Chain Open-Chain Ureide Intermediate Urea->Open_Chain Knoevenagel_Product->Open_Chain + Urea (Michael Addition) DHPM Desired DHPM Product Open_Chain->DHPM Cyclization & Dehydration

References

Technical Support Center: Troubleshooting Unexpected NMR Shifts in Substituted Pyrimidine Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve unexpected NMR shifts in their substituted pyrimidine products.

Frequently Asked Questions (FAQs)

Q1: Why are the ¹H NMR spectra of my substituted pyrimidines so complex and difficult to interpret?

The complexity in ¹H NMR spectra of substituted pyrimidines often arises from a combination of factors. The aromatic protons on the pyrimidine ring exhibit intricate spin-spin coupling patterns. Additionally, the type and position of substituents significantly alter the electronic environment of the ring protons, which can lead to overlapping signals and non-first-order splitting patterns that are challenging to interpret from a standard 1D spectrum.[1]

Q2: What are the typical chemical shift ranges for protons and carbons on a pyrimidine ring?

Chemical shifts are highly dependent on the specific substituents attached to the pyrimidine ring. However, some general ranges can be expected. The nitrogen atoms in the ring are electronegative, withdrawing electron density and causing the ring protons to be deshielded, shifting their signals downfield (higher ppm) compared to benzene protons.[2] Protons at the C2, C4, and C6 positions are generally found further downfield than the proton at the C5 position.[1]

Q3: How do different types of substituents affect the ¹H and ¹³C chemical shifts?

The electronic nature of the substituents plays a crucial role in the observed chemical shifts.[3]

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH₂), hydroxyl (-OH), or alkoxy (-OR) groups increase the electron density of the pyrimidine ring. This increased shielding causes the ¹H and ¹³C signals to shift upfield (to a lower ppm value).[1][2] This effect is most pronounced at the ortho and para positions relative to the substituent.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density of the ring. This deshielding effect causes the corresponding proton and carbon signals to shift downfield (to a higher ppm value).[1][2]

Q4: My NMR spectrum shows more signals than I expect for my target molecule. What could be the cause?

The presence of more signals than anticipated can be due to a few factors. For amino- and hydroxy-substituted pyrimidines, the existence of multiple tautomers in solution (e.g., amino-imino or keto-enol tautomerism) is a common cause.[2] If the rate of exchange between these tautomers is slow on the NMR timescale, separate signals for each tautomer will be observed. Broad signals may be present if the exchange rate is intermediate.[2] Conducting temperature-dependent NMR studies can help investigate this phenomenon.[2]

Q5: There are unexpected peaks in my spectrum that don't seem to be part of my product. What are they likely to be?

Unexpected peaks often originate from impurities or artifacts from the experimental setup. Common sources include:

  • Residual Solvents: Solvents used during the reaction or purification (e.g., ethyl acetate, dichloromethane) may still be present in the sample.[1][4]

  • Water: Deuterated solvents can absorb moisture, leading to a broad peak. In CDCl₃, this peak is often around 1.5-3 ppm, while in DMSO-d₆ it is around 3.3 ppm.[1]

  • Starting Materials or Byproducts: An incomplete reaction or the formation of side products can result in extra signals. It is advisable to compare the spectrum with that of the starting materials.[1]

  • Grease: Silicon grease from glassware can appear as a small peak around 0 ppm.[1]

Q6: How can I definitively identify if a peak corresponds to an N-H or O-H proton?

A D₂O exchange experiment is a straightforward method to identify labile protons like those on N-H and O-H groups.[1][4] By adding a drop of deuterium oxide (D₂O) to the NMR tube, shaking it, and re-acquiring the ¹H NMR spectrum, the labile protons will exchange with deuterium. This will cause their corresponding peak to disappear or significantly diminish in intensity.[1][4]

Troubleshooting Guide

Issue 1: Aromatic signals are overlapping in one region, making interpretation impossible.

This is a frequent challenge with substituted aromatic and heteroaromatic compounds.[1]

  • Solution 1: Change the NMR Solvent. The chemical shifts of protons can be influenced by the solvent.[2] Acquiring spectra in different deuterated solvents (e.g., changing from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts and potentially resolve the overlap.[2] Aromatic solvents like benzene-d₆ can induce significant shifts due to anisotropic effects.[2]

  • Solution 2: Increase Spectrometer Field Strength. If accessible, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals, often leading to better resolution.[2]

  • Solution 3: Utilize 2D NMR Spectroscopy. Two-dimensional NMR experiments are powerful tools for resolving overlapping signals and establishing through-bond and through-space connectivities.[1][2][5]

Issue 2: The peaks in my ¹H NMR spectrum are broad.

Broad peaks can be caused by several factors:[1]

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the instrument should be the first step.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can lead to significant line broadening. Filtering the sample through a small plug of celite or silica may help.

  • Chemical Exchange: As mentioned in the FAQs, if your molecule is undergoing exchange between different conformations or tautomers at an intermediate rate on the NMR timescale, this can lead to broad signals.[2]

Issue 3: I'm unsure about the regiochemistry of my substituted pyrimidine.

Determining the exact positions of substituents is critical.

  • Solution 1: Analyze Coupling Patterns. The splitting patterns of the ring protons can provide information about their relative positions. For instance, a proton exhibiting only meta-coupling is likely situated between two substituents.[2]

  • Solution 2: Use 2D NMR.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (2-4 bonds) between protons and carbons, which is invaluable for piecing together the molecular structure, especially around quaternary carbons and heteroatoms.[1]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (less than 5 Å). Observing an NOE cross-peak between a substituent's proton and a ring proton confirms their spatial proximity, thus helping to determine the substitution pattern.[2]

Data Presentation

Table 1: Typical ¹H and ¹³C Chemical Shift (δ) Ranges for Substituted Pyrimidines

PositionProton (¹H) δ (ppm)Carbon (¹³C) δ (ppm)Notes
C2-H8.8 - 9.3157 - 162Often the most downfield proton signal.[1]
C4-H / C6-H8.5 - 8.9155 - 160Equivalent in unsubstituted pyrimidine; non-equivalent if C2 or C5 is substituted.[1]
C5-H7.2 - 7.6120 - 130Typically the most upfield of the ring proton signals.[1]
Substituent -CH₃2.3 - 2.820 - 25Attached directly to the pyrimidine ring.[1]
Substituent -OCH₃3.8 - 4.255 - 60Attached directly to the pyrimidine ring.[1]

Note: These are approximate ranges. Actual values can vary significantly based on the specific substituents and the solvent used.[1]

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation

  • Weigh Sample: Accurately weigh 5-10 mg of the purified pyrimidine compound.[1]

  • Transfer to Vial: Transfer the solid into a clean, dry vial.[1]

  • Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

  • Dissolve: Mix the sample by vortexing or sonication until the solid is completely dissolved.[1]

  • Filter (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean NMR tube.[1]

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution into the NMR tube.

  • Cap and Label: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.[1]

Protocol 2: Acquiring a ¹H-¹H COSY Spectrum

The COSY (Correlation Spectroscopy) experiment is a fundamental 2D technique used to identify spin-coupled protons.[1][5]

  • Prepare Sample: Prepare a slightly more concentrated sample than for a standard ¹H NMR (15-20 mg in 0.6 mL of solvent) to ensure a good signal-to-noise ratio in a reasonable time.[1]

  • Tune and Shim: Insert the sample into the spectrometer. Tune and match the probe for the ¹H channel and perform shimming to optimize the magnetic field homogeneity.[1]

  • Acquire 1D Spectrum: Acquire a standard 1D ¹H spectrum to determine the spectral width required to observe all proton signals.[1]

  • Load COSY Experiment: Select a standard COSY pulse sequence from the spectrometer's experiment library.

  • Set Parameters:

    • Set the spectral widths (SW) in both the F2 (direct) and F1 (indirect) dimensions to cover all proton signals.

    • Set the number of scans (NS) per increment (typically 2, 4, or 8).

    • Set the number of increments in the F1 dimension (typically 256 or 512).

  • Acquire and Process Data: Start the acquisition. After the experiment is complete, the data is processed with a Fourier transform in both dimensions to generate the 2D spectrum.

Protocol 3: D₂O Exchange Experiment

  • Acquire Standard ¹H NMR: Obtain a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix Thoroughly: Cap the NMR tube and shake it vigorously for several minutes to ensure thorough mixing and to facilitate the proton-deuterium exchange.[4]

  • Re-acquire ¹H NMR: Place the sample back in the spectrometer and re-acquire the ¹H NMR spectrum using the same parameters as the initial spectrum.

  • Analyze: Compare the two spectra. Peaks corresponding to labile N-H or O-H protons will have disappeared or significantly decreased in intensity in the second spectrum.[1][4]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected NMR Shifts start Unexpected NMR Shifts in Substituted Pyrimidine issue_type Identify Issue Type start->issue_type overlapping_signals Overlapping Aromatic Signals issue_type->overlapping_signals Signal Resolution broad_peaks Broad Peaks issue_type->broad_peaks Peak Shape unexpected_peaks Unexpected Peaks issue_type->unexpected_peaks Purity ambiguous_regiochemistry Ambiguous Regiochemistry issue_type->ambiguous_regiochemistry Structure change_solvent Change Solvent (e.g., to Benzene-d6) overlapping_signals->change_solvent higher_field Use Higher Field NMR overlapping_signals->higher_field run_2d_nmr Run 2D NMR (COSY, HSQC, HMBC) overlapping_signals->run_2d_nmr reshim Re-shim Spectrometer broad_peaks->reshim filter_sample Filter Sample (Celite/Silica) broad_peaks->filter_sample temp_study Temperature Study broad_peaks->temp_study check_impurities Check for Impurities (Solvent, Water, Grease) unexpected_peaks->check_impurities d2o_exchange D2O Exchange for N-H/O-H unexpected_peaks->d2o_exchange hmbc_noesy Run HMBC/NOESY ambiguous_regiochemistry->hmbc_noesy solution Problem Resolved change_solvent->solution higher_field->solution run_2d_nmr->hmbc_noesy reshim->solution filter_sample->solution temp_study->solution check_impurities->solution d2o_exchange->solution hmbc_noesy->solution

Caption: Troubleshooting workflow for unexpected NMR shifts.

Structure_Elucidation_Workflow Structure Elucidation Workflow using 2D NMR start 1D ¹H & ¹³C Spectra Acquired interpretable Is 1D Spectrum Interpretable? start->interpretable cosy Acquire ¹H-¹H COSY (Identify H-H Couplings) interpretable->cosy No final_structure Final Structure Assigned interpretable->final_structure Yes hsqc Acquire ¹H-¹³C HSQC (Identify C-H Attachments) cosy->hsqc hmbc Acquire ¹H-¹³C HMBC (Identify Long-Range C-H) hsqc->hmbc noesy Acquire NOESY/ROESY (Through-Space Interactions) hmbc->noesy combine_data Combine All Data for Structure Elucidation noesy->combine_data combine_data->final_structure

Caption: Logical workflow for structure elucidation using 2D NMR.

References

Technical Support Center: Purification of Polar Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities associated with the purification of polar pyrimidine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying polar pyrimidine derivatives?

A1: The main difficulties in purifying polar pyrimidine derivatives arise from their high polarity. This characteristic can lead to several issues, including:

  • Poor retention in reverse-phase chromatography (RPC): Highly polar compounds have weak interactions with the nonpolar stationary phase in RPC, often resulting in elution within the void volume.[1]

  • Peak tailing in High-Performance Liquid Chromatography (HPLC): The basic nature of the pyrimidine ring can cause unwanted secondary interactions with the stationary phase, leading to asymmetrical peaks.[1]

  • Difficult crystallization: High solubility in polar solvents, which are often required for dissolution, can make it challenging to achieve the supersaturation needed for crystallization.[2]

Q2: Which chromatographic techniques are most effective for purifying polar pyrimidine derivatives?

A2: The choice of chromatographic technique depends on the specific characteristics of the pyrimidine derivative. Here are some of the most suitable options:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds. HILIC utilizes a polar stationary phase with a mobile phase high in organic solvent content, which effectively retains and separates polar analytes.[1]

  • Reverse-Phase Chromatography (RPC) with modifications: While standard RPC is challenging, it can be adapted for polar pyrimidines by using columns with polar end-capping or by adding ion-pairing reagents to the mobile phase to increase retention.[1]

  • Ion-Exchange Chromatography (IEC): This technique is well-suited for pyrimidine derivatives that can be ionized, as it separates molecules based on their net charge.[2]

  • Mixed-Mode Chromatography: This approach combines multiple separation mechanisms, such as RPC and IEC, to enhance the separation of complex mixtures containing polar compounds.[2]

  • Supercritical Fluid Chromatography (SFC): SFC can offer fast and efficient separations for polar compounds, particularly when polar co-solvents and additives are used.[1]

Q3: How can I improve the retention of my polar pyrimidine derivative in reverse-phase HPLC?

A3: To enhance the retention of polar pyrimidine derivatives in reverse-phase HPLC, consider the following strategies:

  • Utilize a Polar-Embedded or Polar-Endcapped Column: These types of columns are specifically designed to provide better retention for polar analytes.[2]

  • Decrease the Organic Modifier Concentration: Reducing the percentage of organic solvent (like acetonitrile or methanol) in the mobile phase will increase the retention time of polar compounds.[2]

  • Adjust the Mobile Phase pH: For pyrimidine derivatives that are acidic or basic, adjusting the pH of the mobile phase can suppress their ionization. This increases their hydrophobicity and, consequently, their retention on the nonpolar stationary phase.[1]

  • Use an Ion-Pairing Reagent: Adding an ion-pairing reagent to the mobile phase can form a neutral ion-pair with a charged pyrimidine derivative. This increases its overall hydrophobicity and affinity for the stationary phase, leading to improved retention.[1]

Q4: What should I do if my polar pyrimidine derivative fails to crystallize?

A4: If you are facing difficulties with crystallization, here are some troubleshooting steps you can take:

  • Inappropriate Solvent System: The solubility of your compound in the selected solvent might be too high.

    • Solution: Try using a co-solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until you observe turbidity. Gently heat the solution until it becomes clear and then allow it to cool slowly.[1]

  • Solution is Not Supersaturated: There may be too much solvent, preventing the compound from reaching the concentration needed to crystallize.

    • Solution: Carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.[2]

  • Nucleation is Inhibited: The formation of initial crystal seeds may not be occurring spontaneously.

    • Solution 1: Scratching: Gently scratch the inside surface of the flask with a glass rod at the solution's surface to create nucleation sites.

    • Solution 2: Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the solution to initiate crystal growth.

Troubleshooting Guides

HPLC Peak Tailing

Peak tailing is a common issue when analyzing basic compounds like pyrimidine derivatives. This guide provides a systematic approach to troubleshooting this problem.

Problem: My polar pyrimidine derivative shows significant peak tailing in HPLC.

start Poor Peak Shape (Tailing) check_interactions Check for Secondary Interactions start->check_interactions check_solvent Evaluate Sample Solvent start->check_solvent check_load Assess Sample Load start->check_load increase_buffer Increase Buffer Concentration check_interactions->increase_buffer adjust_ph Adjust pH check_interactions->adjust_ph dissolve_in_mp Dissolve Sample in Mobile Phase check_solvent->dissolve_in_mp reduce_injection Reduce Injection Volume/Concentration check_load->reduce_injection cause_interactions Likely Cause: Ionic Interactions increase_buffer->cause_interactions adjust_ph->cause_interactions cause_solvent Likely Cause: Strong Solvent Effect dissolve_in_mp->cause_solvent cause_overload Likely Cause: Column Overload reduce_injection->cause_overload end Improved Peak Shape cause_interactions->end cause_solvent->end cause_overload->end

Troubleshooting workflow for poor peak shape in HILIC.
  • Cause 1: Secondary Ionic Interactions: The basic amine groups on the pyrimidine ring can interact with acidic silanol groups on the silica-based stationary phase.

    • Solution: Increase the buffer concentration in the mobile phase to help mask the silanol groups. Also, ensure the mobile phase pH is controlled; for basic compounds, a slightly acidic mobile phase can lead to more consistent interactions.[1]

  • Cause 2: Strong Sample Solvent Effects: Injecting your sample in a solvent that is significantly more polar than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in a solvent that is as close as possible in composition to your initial mobile phase.[1]

  • Cause 3: Column Overload: Injecting an excessive amount of sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or the concentration of your sample.[1]

Crystallization Issues

This guide addresses common problems encountered during the crystallization of polar pyrimidine derivatives.

IssuePotential Cause(s)Suggested Solution(s)
Compound Fails to Crystallize Solution is not supersaturated (too much solvent).Evaporate some of the solvent.[2]
Compound is too soluble in the chosen solvent.Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent).[2]
Try a different solvent or a solvent system.[2]
Oiling Out (Formation of an oil instead of crystals) Cooling the solution too quickly.Allow the solution to cool more slowly.
High concentration of impurities.Pre-purify the compound using another method like column chromatography to remove impurities.
The solution is too concentrated.Add a small amount of additional hot solvent.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[2]
Low Recovery of Crystalline Product The compound has significant solubility in the cold solvent.Cool the solution in an ice bath to further decrease solubility.[2]
Crystals are too fine and pass through the filter paper.Use a finer porosity filter paper or a different filtration technique.[2]

Quantitative Data Summary

The following table provides representative data for the purification of some polar pyrimidine derivatives. Please note that the optimal conditions and results will vary depending on the specific compound, the purity of the crude material, and the scale of the experiment.

Purification MethodExpected PurityExpected Yield/RecoveryNotes
Crystallization High (>99%)Moderate to High (60-90%)Highly dependent on the solubility profile of the compound; can be very effective for removing minor impurities.[1]
HILIC Good to High (>98%)Good (70-95%)Well-suited for highly polar compounds; requires careful method development to optimize peak shape.[1]
RPC with Ion-Pairing Good (>97%)Good (75-95%)Useful for moderately polar, ionizable pyrimidines; the ion-pairing reagent may need to be removed after purification.[1]
SFC Good to High (>98%)Good to High (80-98%)A fast technique that uses less organic solvent; method development can be complex.[1]

Experimental Protocols

Protocol 1: HILIC Purification of a Polar Aminopyrimidine

This protocol offers a general starting point for developing a HILIC purification method for a polar aminopyrimidine derivative.

start Start: Crude Aminopyrimidine Sample dissolve Dissolve Sample in Initial Mobile Phase start->dissolve inject Inject Sample dissolve->inject hilic HILIC System: - Amide or Silica Column - ACN/Buffered Aqueous MP inject->hilic gradient Run Gradient Elution (High to Low Organic) hilic->gradient detect UV Detection gradient->detect collect Collect Fractions of Pure Compound detect->collect analyze Analyze Fractions for Purity collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate end End: Purified Aminopyrimidine evaporate->end

General workflow for HILIC purification.
  • Column Selection: Begin with a bare silica or an amide-bonded column.[1]

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, with the pH adjusted to 3.5 using Formic Acid.[1]

    • Mobile Phase B (Organic): Acetonitrile.[1]

  • Gradient Elution:

    • Initial Conditions: 95% B for 2 minutes.

    • Gradient: Ramp from 95% B to 50% B over 15 minutes.

    • Wash: 50% B for 5 minutes.

    • Re-equilibration: Return to 95% B and hold for 10 minutes before the next injection.[1]

  • Sample Preparation: Dissolve the crude aminopyrimidine compound in the initial mobile phase conditions (95:5 Acetonitrile:Aqueous). If solubility is low, use a minimal amount of a slightly stronger solvent (e.g., 90:10 Acetonitrile:Aqueous).[1]

  • Detection: Use UV detection at a wavelength appropriate for the aminopyrimidine chromophore (e.g., 254 nm).[1]

Protocol 2: Crystallization of 2-Aminopyrimidine

This protocol describes a standard method for the purification of 2-aminopyrimidine by crystallization.

  • Solvent Selection: Choose a suitable solvent. For 2-aminopyrimidine, hot water is often effective.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-aminopyrimidine in the minimum amount of hot solvent required. Heat the mixture gently with stirring until the solid is completely dissolved.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to appear, you can place the flask in an ice bath to maximize the crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent.[1]

  • Drying: Dry the crystals under vacuum.[1]

References

Technical Support Center: Improving Solubility of Pyrimidine Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of pyrimidine compounds in biological assays.

Troubleshooting Guides

Issue 1: Compound Precipitates Immediately Upon Dilution into Aqueous Buffer

Question: My pyrimidine compound, dissolved in a DMSO stock, precipitates instantly when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?

Answer: This is a common issue known as "crashing out" and typically occurs due to a rapid solvent shift.[1] The compound is highly soluble in the organic stock solvent (like DMSO) but exceeds its solubility limit in the aqueous buffer.[2] Here’s a step-by-step guide to troubleshoot this problem:

Troubleshooting Steps:

  • Decrease Final Concentration: The simplest solution is to lower the final concentration of the compound in the assay.[1] It's possible you are working above the compound's thermodynamic solubility limit.

  • Serial Dilution: Instead of a single large dilution, try a serial dilution. First, dilute the DMSO stock into an intermediate solvent mixture (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer. This gradual change in solvent polarity can prevent the compound from precipitating.[1]

  • Optimize Mixing: Increase the mixing energy upon dilution. Techniques like vortexing or rapid pipetting can help to keep the compound in a transient, kinetically soluble state for a longer period.[1]

  • pH Adjustment: If your pyrimidine compound has ionizable functional groups, adjusting the pH of the assay buffer can significantly increase its solubility. For basic pyrimidines, a more acidic buffer will increase solubility, while acidic pyrimidines will be more soluble in a basic buffer.[3][4]

  • Use of Co-solvents: Introduce a water-miscible co-solvent into your final assay buffer. It's crucial to use the lowest effective concentration, as organic solvents can have their own biological effects.[4]

Issue 2: Compound Precipitates Over the Course of the Assay

Question: My assay appears fine initially, but I observe precipitation in the wells after a few hours of incubation. What could be the cause and how can I prevent this?

Answer: Delayed precipitation suggests that while your compound may be kinetically soluble initially, it is thermodynamically unstable at the tested concentration in your assay buffer. Here are potential causes and solutions:

Troubleshooting Steps:

  • Thermodynamic Insolubility: The most likely cause is that the compound concentration is above its thermodynamic solubility limit.[1] The only definitive solution is to lower the compound concentration to a level where it remains soluble throughout the assay's duration.

  • Temperature Fluctuations: Ensure that all assay components and the environment are maintained at a constant, controlled temperature. The solubility of many compounds is temperature-dependent, and fluctuations can induce precipitation.[1][5]

  • Compound Instability: The pyrimidine compound itself might be degrading over time, with the degradation products being less soluble. Assess the compound's stability in the assay buffer over the time course of your experiment. If instability is confirmed, a shorter assay incubation time may be necessary.[1]

Frequently Asked Questions (FAQs)

Q1: Why are many pyrimidine compounds poorly soluble in aqueous solutions?

A1: The low aqueous solubility of some pyrimidine derivatives can be attributed to their physicochemical properties. Many advanced drug candidates, including those with a pyrimidine scaffold, have high molecular weight and lipophilicity, which often leads to reduced water solubility.[3] The planar and symmetric nature of the pyrimidine ring can also contribute to high crystal lattice energy, making it difficult for water molecules to solvate the compound.

Q2: What are the primary strategies to improve the aqueous solubility of pyrimidine compounds?

A2: There are two main approaches to enhance the solubility of pyrimidine compounds: chemical modification and formulation strategies.[3] Chemical modifications involve altering the molecule's structure, for instance, by disrupting molecular planarity and symmetry.[6] Formulation strategies focus on the delivery system without changing the chemical entity itself and include techniques like pH adjustment, use of co-solvents, complexation with cyclodextrins, and creating solid dispersions.[4][7]

Q3: How does pH affect the solubility of pyrimidine compounds?

A3: The pH of the aqueous medium can significantly impact the solubility of pyrimidine compounds that contain ionizable functional groups.[3][5] For pyrimidines that are weak bases, solubility generally increases as the pH of the solution becomes more acidic due to the formation of more soluble protonated forms. Conversely, for pyrimidines with acidic functional groups, solubility increases in more basic conditions.[3]

Q4: What is the maximum recommended concentration of DMSO in an assay?

A4: As a general guideline, the final concentration of DMSO in an assay should be kept as low as possible, ideally below 1% (v/v). For sensitive cell-based assays, it is recommended to use even lower concentrations, such as less than 0.1%.[1] High concentrations of DMSO can not only cause the compound to precipitate but may also affect the biological activity of proteins and cells.[1]

Q5: Can additives like detergents or cyclodextrins help prevent precipitation?

A5: Yes, in some cases, adding a small amount of a non-ionic detergent like Triton X-100 or Tween-20 (typically at concentrations between 0.001% and 0.01%) can help solubilize compounds and prevent them from aggregating.[1] Cyclodextrins are another effective option; these are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[8][9][10] It is essential to first confirm that any additive does not interfere with your specific assay.[1]

Data Presentation

Table 1: Enhancement of Apparent Water Solubility of a Pyrazolo[3,4-d]pyrimidine Derivative with Various Polymers

Formulation (Drug:Polymer Ratio)Apparent Water Solubility (µg/mL)Fold Increase in Solubility
Pure Drug< 1-
Drug:PVP K30 (1:9 w/w)~30>30
Drug:HPMC (1:9 w/w)~25>25
Drug:Soluplus® (1:9 w/w)~35>35

Note: Data is illustrative, based on findings that formulating pyrazolo[3,4-d]pyrimidine derivatives as amorphous solid dispersions can increase apparent water solubility to support concentrations around 30 μg/mL for cell-based assays.[7]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of a pyrimidine compound with a hydrophilic polymer to improve its dissolution rate and solubility.[3][4]

Materials:

  • Pyrimidine compound

  • Hydrophilic polymer (e.g., PVP K30, HPMC)

  • A suitable organic solvent that dissolves both the drug and the polymer (e.g., methanol, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolution: Dissolve the pyrimidine compound and the chosen polymer in the organic solvent in a round-bottom flask. The drug-to-polymer ratio can be varied (e.g., 1:1, 1:3, 1:5 w/w) to find the optimal formulation.[3][4]

  • Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept below the boiling point of the solvent to ensure gentle evaporation.[3][4]

  • Drying: A thin film of the solid dispersion will form on the wall of the flask. Further dry this solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for an extended period (e.g., 24 hours) to remove any residual solvent.[3][4]

  • Characterization: Scrape the dried solid dispersion from the flask. The resulting powder can be characterized to confirm its amorphous state using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).[3]

  • Solubility and Dissolution Testing: Perform solubility studies by adding an excess amount of the solid dispersion to an aqueous buffer and measuring the drug concentration after reaching equilibrium. Conduct in vitro dissolution tests to compare the dissolution rate of the solid dispersion with the pure crystalline drug.[3]

Protocol 2: Kinetic Solubility Assay by Nephelometry

Objective: To determine the kinetic solubility of a pyrimidine compound, which reflects its solubility when a concentrated DMSO stock is added to an aqueous buffer.[11]

Materials:

  • Pyrimidine compound

  • Anhydrous DMSO

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well microplates

  • Nephelometer (light-scattering plate reader)

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the pyrimidine compound in DMSO (e.g., 10 mM).

  • Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Buffer: In a separate 96-well plate, add the aqueous assay buffer to each well.

  • Initiate Precipitation: Transfer a small volume of the DMSO dilutions to the corresponding wells of the plate containing the buffer. This will create a 1:50 or 1:100 dilution. Mix immediately.

  • Incubation: Incubate the plate at a controlled temperature for a set period (e.g., 1-2 hours), protected from light.

  • Measurement: Read the plate using a nephelometer, which measures the intensity of light scattered by any suspended particles (precipitate).

  • Analysis: An increase in the light scattering signal indicates the formation of a precipitate. The highest concentration with no significant increase in signal is considered the apparent kinetic solubility.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock in 100% DMSO serial_dmso Serial Dilution in DMSO Plate stock->serial_dmso transfer Transfer DMSO Stock to Buffer Plate (1:100) serial_dmso->transfer buffer_plate Prepare Buffer Plate (e.g., PBS, pH 7.4) buffer_plate->transfer incubate Incubate (e.g., 2h, RT) transfer->incubate read_nephelometer Read Plate (Nephelometer) incubate->read_nephelometer analyze Determine Highest Soluble Concentration read_nephelometer->analyze

Caption: Workflow for determining the kinetic solubility of a compound.

troubleshooting_workflow start Precipitation Observed in Assay check_conc Is Concentration Too High? start->check_conc check_ph Is pH Optimal? check_conc->check_ph No sol_lower_conc Lower Compound Concentration check_conc->sol_lower_conc Yes check_solvent Is Solvent System Appropriate? check_ph->check_solvent Yes sol_adjust_ph Adjust Buffer pH check_ph->sol_adjust_ph No check_solvent->sol_lower_conc Yes sol_cosolvent Add Co-solvent or Use Cyclodextrin check_solvent->sol_cosolvent No sol_solid_disp Consider Advanced Formulation (Solid Dispersion) sol_cosolvent->sol_solid_disp

Caption: Logical workflow for troubleshooting compound precipitation.

kinase_pathway receptor Receptor Tyrosine Kinase (RTK) ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation pyrimidine_inhibitor Pyrimidine-based Kinase Inhibitor pyrimidine_inhibitor->raf pyrimidine_inhibitor->mek

Caption: Example signaling pathway inhibited by pyrimidine compounds.

References

Preventing N-acylurea byproduct formation in pyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing pyrimidine reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing the formation of N-acylurea byproducts.

Frequently Asked Questions (FAQs)

Q1: What is N-acylurea and why is it a problem in my pyrimidine synthesis?

A1: N-acylurea is a common byproduct formed during coupling reactions that utilize carbodiimide reagents like DCC, DIC, or EDC.[1] It arises from an intramolecular rearrangement of the reactive O-acylisourea intermediate.[2][3] This byproduct is problematic because it reduces the yield of your desired pyrimidine product and is often difficult to separate due to similar solubility profiles.[1]

Q2: What is the primary mechanism leading to N-acylurea formation?

A2: The formation of N-acylurea is a result of an O- to N-acyl migration within the O-acylisourea intermediate.[2] This intermediate is formed when a carboxylic acid reacts with a carbodiimide.[4] While this intermediate is supposed to react with an amine to form the desired amide bond, it can instead undergo a slower, competing intramolecular rearrangement to form the more stable and unreactive N-acylurea.[4][5]

Q3: How can I detect the presence of N-acylurea in my reaction mixture?

A3: N-acylurea byproducts can be identified using standard analytical techniques. Characteristically, they will show distinct signals in ¹H and ¹³C NMR spectroscopy and can be confirmed by mass spectrometry.[6] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can also reveal the presence of an additional, often persistent, spot corresponding to the N-acylurea.

Q4: Are there specific carbodiimides that are more or less prone to forming N-acylurea byproducts?

A4: The propensity for N-acylurea formation is inherent to the carbodiimide mechanism itself. However, the choice of carbodiimide can impact the ease of byproduct removal. For instance, the N,N'-dicyclohexylurea (DCU) byproduct from DCC is largely insoluble in many organic solvents and can often be removed by filtration.[7][8] In contrast, the byproducts of DIC (1,3-diisopropylurea, DIU) and EDC are more soluble, which can complicate purification.[7][9] EDC and its corresponding N-acylurea are water-soluble, allowing for removal via aqueous extraction.[10][11]

Troubleshooting Guide: Minimizing N-acylurea Formation

If you are observing significant N-acylurea byproduct formation in your pyrimidine reactions, consult the following troubleshooting steps.

Issue: High Levels of N-acylurea Detected

Root Cause 1: Slow reaction with the desired nucleophile (amine).

If the desired reaction between the O-acylisourea intermediate and the amine is slow, the intramolecular rearrangement to N-acylurea has more time to occur.

  • Solution 1.1: Use of Additives. Incorporate additives such as 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure).[12] These additives react with the O-acylisourea to form a more stable active ester intermediate, which is less prone to rearrangement but still reactive towards the amine.[4][13] The addition of HOBt is a well-established method to suppress N-acylurea formation.[8] Pyridine has also been shown to significantly suppress this side reaction.[14][15]

  • Solution 1.2: Optimize Reactant Concentration. Increasing the concentration of the amine nucleophile can help to favor the bimolecular reaction over the unimolecular rearrangement. A common starting point is to use a slight excess of the amine.[13]

Root Cause 2: Suboptimal Reaction Conditions.

Temperature, pH, and solvent choice can all influence the rate of N-acylurea formation.

  • Solution 2.1: Adjust the Temperature. Lowering the reaction temperature, for example, by running the activation step at 0 °C, can help to stabilize the O-acylisourea intermediate and minimize the rearrangement.[12][13]

  • Solution 2.2: Control the pH. N-acylurea formation can be influenced by pH. Studies have shown that lower pH (e.g., pH 5-6) can suppress the formation of this byproduct.[3][14]

  • Solution 2.3: Evaluate Your Solvent Choice. The choice of solvent can affect reaction rates. While dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common, the formation of N-acylurea is reported to be faster in DCM.[1][16] Ensure your solvent is anhydrous, as water can hydrolyze the reactive intermediates.[13]

Issue: Difficulty Separating the N-acylurea Byproduct

Root Cause: Similar solubility of the product and byproduct.

  • Solution 1: Choice of Carbodiimide. If you are using DCC, the resulting DCU is often insoluble and can be filtered off.[8] If using a soluble carbodiimide like DIC or EDC, consider switching to DCC if your desired product is soluble in the reaction solvent. Conversely, using water-soluble EDC allows for the removal of its urea byproduct and the N-acylurea through aqueous workup.[10]

  • Solution 2: Purification Strategy. If the byproduct has already formed, careful purification is necessary. Recrystallization can be an effective method for removing N-acylurea impurities.[6] Otherwise, flash column chromatography with an optimized solvent system will be required.

Data Presentation

The following tables summarize quantitative data on the impact of various conditions on N-acylurea formation.

Table 1: Effect of Additives on N-acylurea Formation

Additive (10 mM)N-acylurea Yield (% of EDC)Anhydride Yield (% of EDC)Reference
None~40%~60%[15]
Pyridine5%92%[15]
1,2,4-Triazole~40%~60%[15]
DMAP~40%~60%[15]

Table 2: Effect of pH and Temperature on N-acylurea Formation (using Ac-F-OH precursor)

pHTemperature (°C)N-acylurea Yield (% of EDC)Reference
5.0211 ± 0.5%[14]
6.0212 ± 1%[14]
7.0216 ± 1%[14]
6.030Not specified, but comparable efficiency[14]
6.035Not specified, but comparable efficiency[14]

Experimental Protocols

Protocol: General Procedure for Minimizing N-acylurea Formation in a Pyrimidine Amide Synthesis using EDC/HOBt

This protocol describes a general method for coupling a carboxylic acid-functionalized pyrimidine with a primary amine, incorporating best practices to minimize N-acylurea formation.

Materials:

  • Pyrimidine-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware (oven-dried)

Procedure:

  • Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Reagent Addition: To the flask, add the pyrimidine-carboxylic acid (1.0 equiv) and HOBt (1.2 equiv). Dissolve the solids in anhydrous DCM or DMF.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Activation: Add EDC (1.2 equiv) to the cooled solution. Stir the mixture at 0 °C for 30-60 minutes. This is the activation step where the HOBt-ester is formed.

  • Amine Addition: Add the amine (1.1 equiv) to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting materials and the formation of the desired product.

  • Work-up:

    • Dilute the reaction mixture with the solvent used (e.g., DCM).

    • Wash the organic layer sequentially with a mild acid (e.g., 5% aqueous HCl) to remove any unreacted amine, followed by a mild base (e.g., saturated aqueous NaHCO₃) to remove unreacted HOBt and pyrimidine-carboxylic acid, and finally with brine.[13]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired amide from any residual byproducts.

Visualizations

N_Acylurea_Formation Carboxylic_Acid Pyrimidine-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide R-N=C=N-R' (e.g., EDC) N_Acylurea N-Acylurea (Unreactive Byproduct) O_Acylisourea->N_Acylurea Intramolecular Rearrangement (Slow) Desired_Product Desired Amide Product O_Acylisourea->Desired_Product + Amine (Fast) Active_Ester Active Ester Intermediate O_Acylisourea->Active_Ester + HOBt (Fast) Amine Amine (R''-NH2) HOBt Additive (e.g., HOBt) Active_Ester->Desired_Product + Amine

Caption: Mechanism of N-acylurea formation and prevention.

Troubleshooting_Workflow Start Start: N-Acylurea Byproduct Detected in Pyrimidine Reaction Check_Conditions Review Reaction Conditions Start->Check_Conditions Is_Additive_Used Is an additive (HOBt, Pyridine) being used? Check_Conditions->Is_Additive_Used Add_Additive Action: Add HOBt or Pyridine (1.2 equivalents) Is_Additive_Used->Add_Additive No Check_Temp Is the reaction run at low temperature (0 °C)? Is_Additive_Used->Check_Temp Yes Add_Additive->Check_Temp Lower_Temp Action: Lower temperature to 0 °C during activation Check_Temp->Lower_Temp No Check_Solvent Evaluate Solvent Check_Temp->Check_Solvent Yes Lower_Temp->Check_Solvent Consider_Solvent_Change Action: Ensure solvent is anhydrous. Consider switching from DCM to DMF. Check_Solvent->Consider_Solvent_Change Purification Optimize Purification Consider_Solvent_Change->Purification Recrystallize Action: Attempt recrystallization or optimize column chromatography Purification->Recrystallize End Pure Pyrimidine Product Recrystallize->End

Caption: Troubleshooting workflow for N-acylurea byproduct.

References

Technical Support Center: Stability of Dihydroxypyrimidine Compounds in DMSO Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common stability issues encountered with dihydroxypyrimidine compounds dissolved in dimethyl sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: My dihydroxypyrimidine compound, dissolved in DMSO, is showing variable activity in my assays. What could be the cause?

A: Inconsistent biological activity is a common indicator of compound instability. Dihydroxypyrimidine compounds, when stored in DMSO, can be susceptible to several degradation pathways which can lead to a decrease in the concentration of the active compound over time. Factors influencing stability include storage temperature, exposure to light, the presence of water in DMSO, and the number of freeze-thaw cycles.

Q2: What are the primary degradation pathways for dihydroxypyrimidine compounds in DMSO?

A: Based on the chemical structure of the dihydroxypyrimidine scaffold, the following degradation pathways are most likely:

  • Hydrolysis: The amide-like bonds within the pyrimidine ring can be susceptible to hydrolysis, particularly if the DMSO contains water or if the solution is exposed to acidic or basic conditions. This can lead to ring-opening of the pyrimidine structure.

  • Oxidation: The pyrimidine ring can be prone to oxidation, which may result in the formation of N-oxides or other oxidative degradation products. This can be accelerated by exposure to air (oxygen) and light.

  • Photodegradation: Exposure to ultraviolet (UV) or even ambient light can induce photochemical reactions, leading to the formation of various degradation products. It is crucial to protect solutions from light.[1]

  • Dimerization: Some dihydroxypyrimidine compounds, such as 4,6-dihydroxypyrimidine, can exist as dimers in their solid state. While dissolution in DMSO can reverse this dimerization, changes in concentration or temperature may influence the equilibrium between the monomer and dimer forms, potentially affecting solubility and biological activity.[2][3]

Q3: What are the visible signs that my dihydroxypyrimidine solution in DMSO might be degrading?

A: Initial indicators of degradation can include:

  • A change in the color of the solution (e.g., turning yellow or brown).

  • The appearance of particulate matter or precipitation.

  • A noticeable decrease in the expected biological activity or potency of the compound in your assays.

  • The appearance of new, unexpected peaks in your analytical chromatograms (e.g., HPLC or LC-MS).

Q4: How should I prepare and store my dihydroxypyrimidine stock solutions in DMSO to maximize stability?

A: To ensure the longevity of your dihydroxypyrimidine stock solutions, adhere to the following best practices:

  • Use High-Quality DMSO: Always use anhydrous, high-purity DMSO to minimize water-related degradation.

  • Prepare Fresh Solutions: Ideally, prepare solutions fresh for each experiment.

  • Aliquot for Single Use: If you must store solutions, aliquot them into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to air and moisture.

  • Proper Storage Conditions: Store aliquots at -20°C or -80°C for long-term storage, protected from light by using amber vials or by wrapping the vials in aluminum foil.[1]

  • Inert Atmosphere: For highly sensitive compounds, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

Troubleshooting Guides

Issue: I observe new peaks in my HPLC/LC-MS analysis of an aged dihydroxypyrimidine-DMSO solution.

  • Question: What do these new peaks signify and how can I identify them?

  • Answer: The appearance of new peaks strongly suggests the formation of degradation products. To identify these, a forced degradation study coupled with LC-MS/MS analysis is recommended. This involves intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, light) to generate and identify the potential degradation products. By comparing the mass-to-charge ratio (m/z) and fragmentation patterns of the peaks in your aged sample to those from the forced degradation study, you can tentatively identify the degradants.

Issue: The concentration of my dihydroxypyrimidine stock solution seems to have decreased over time, leading to inconsistent assay results.

  • Question: How can I quantify the stability of my compound in DMSO?

  • Answer: A stability study using a validated HPLC method is the standard approach. This involves analyzing the concentration of the parent compound in your DMSO stock solution at various time points (e.g., 0, 1, 7, 14, and 30 days) under your typical storage conditions. The percentage of the remaining parent compound is then plotted against time to determine the degradation rate.

Quantitative Data on Stability

Specific quantitative stability data for dihydroxypyrimidine compounds in DMSO is not extensively available in public literature. The stability of a particular compound is highly dependent on its exact structure and substitution patterns. Therefore, it is strongly recommended that researchers perform their own stability studies for their specific dihydroxypyrimidine compound of interest.

Below is a template table that can be used to record and present your findings from such a study.

Table 1: Example Stability of a Dihydroxypyrimidine Compound in DMSO at Various Temperatures

Storage ConditionTime Point% Remaining of Parent CompoundObservations
Room Temperature (~25°C) Day 0100%Clear, colorless solution
Day 7Data to be generatede.g., Slight yellowing
Day 30Data to be generatede.g., Visible precipitate
Refrigerated (4°C) Day 0100%Clear, colorless solution
Day 7Data to be generated
Day 30Data to be generated
Frozen (-20°C) Day 0100%Clear, colorless solution
Day 7Data to be generated
Day 30Data to be generated

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways.

  • Stock Solution Preparation: Prepare a stock solution of your dihydroxypyrimidine compound in DMSO at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours. Neutralize with 0.1 M sodium hydroxide before analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours. Neutralize with 0.1 M hydrochloric acid before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[1]

    • Thermal Degradation: Incubate an aliquot of the stock solution at a high temperature (e.g., 80°C) for 48 hours.

    • Photodegradation: Expose an aliquot of the stock solution to a UV lamp (e.g., 254 nm) or a high-intensity visible light source for a defined period.

  • Analysis: Analyze the stressed samples, along with an unstressed control, by LC-MS/MS to identify and characterize the degradation products.

Protocol 2: HPLC Method for Stability Analysis

This is a general reverse-phase HPLC (RP-HPLC) method that can be adapted for the analysis of dihydroxypyrimidine compounds. Method optimization will be required for specific compounds.

Table 2: General RP-HPLC Method Parameters

ParameterRecommended Setting
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 5-10% B, increase to 90-95% B over 15-20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30-40°C
Detection Wavelength UV, scan for optimal wavelength (e.g., 210-350 nm)
Injection Volume 5-10 µL

Visualizations

degradation_pathways Dihydroxypyrimidine Dihydroxypyrimidine Hydrolysis_Products Ring-Opened Products Dihydroxypyrimidine->Hydrolysis_Products H₂O (Acid/Base) Oxidation_Products N-Oxides, etc. Dihydroxypyrimidine->Oxidation_Products O₂ (Air/Light) Photodegradation_Products Various Photoproducts Dihydroxypyrimidine->Photodegradation_Products UV/Light Dimer Dimerization Dihydroxypyrimidine->Dimer Concentration Temperature experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution in DMSO Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidation (H₂O₂) Stock_Solution->Oxidation Thermal Thermal Stress Stock_Solution->Thermal Photo Photodegradation Stock_Solution->Photo HPLC HPLC Analysis (Purity & Quantification) Stock_Solution->HPLC Time-Point Stability Study LCMS LC-MS/MS Analysis (Degradant Identification) Acid->LCMS Base->LCMS Oxidation->LCMS Thermal->LCMS Photo->LCMS troubleshooting_logic Inconsistent_Results Inconsistent Assay Results? Check_Storage Review Storage Conditions? Inconsistent_Results->Check_Storage Visual_Inspection Visual Changes (Color, Precipitate)? Check_Storage->Visual_Inspection Yes Consider_Other_Factors Consider_Other_Factors Check_Storage->Consider_Other_Factors No Analytical_Check Perform HPLC/LC-MS Analysis? Visual_Inspection->Analytical_Check Yes Visual_Inspection->Consider_Other_Factors No Identify_Degradants Identify_Degradants Analytical_Check->Identify_Degradants New Peaks Found Stable Stable Analytical_Check->Stable No New Peaks

References

Technical Support Center: Managing Dimerization of 4,6-dihydroxypyrimidine in Acidic Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the spontaneous dimerization of 4,6-dihydroxypyrimidine in acidic buffer solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter related to the dimerization of 4,6-dihydroxypyrimidine.

Problem / Observation Potential Cause Recommended Solutions
Unexpectedly low yield of monomeric 4,6-dihydroxypyrimidine in your reaction or product. Dimerization of the 4,6-dihydroxypyrimidine may have occurred during your experimental workflow or storage.- pH Adjustment: Ensure your buffer solution is sufficiently acidic. Dimerization is suppressed in acidic conditions (pH 3.6-4.8). - Temperature Control: Store solutions at low temperatures (2-8°C) to slow down the dimerization process. - Solvent Choice: If compatible with your downstream applications, consider dissolving the compound in DMSO, as the dimer can revert to the monomer in this solvent.[1][2]
Appearance of an unexpected peak in your analytical analysis (e.g., HPLC, LC-MS). The unexpected peak may correspond to the dimer of 4,6-dihydroxypyrimidine. The dimer's structure is known as 2-(4,6-dioxo-5-pyrimidinyl)-4,6-dioxo-1,2,3,5,5-pentahydropyrimidine.[1][2]- Confirm Dimer Identity: Use LC-MS to confirm if the mass of the unexpected peak corresponds to the dimer (M.W. = 224.18 g/mol ). - Monitor Over Time: Analyze your sample at different time points to see if the peak corresponding to the dimer increases while the monomer peak decreases, confirming the dimerization process.
Inconsistent results in biological assays. The presence of the dimer in varying concentrations can lead to inconsistent biological activity, as the dimer will likely have different properties than the monomer.- Freshly Prepare Solutions: Prepare solutions of 4,6-dihydroxypyrimidine immediately before use to minimize dimer formation. - Quantify Monomer Concentration: Use a validated analytical method (e.g., HPLC) to determine the concentration of the monomeric form before each experiment. - Control for Dimer: If possible, isolate the dimer and test its biological activity separately to understand its contribution to the overall results.
Difficulty dissolving the compound completely. While 4,6-dihydroxypyrimidine is soluble in aqueous solutions, the formation of the dimer could potentially affect its solubility characteristics.- Sonication: Use sonication to aid in the dissolution of the compound. - pH Adjustment: Ensure the pH of your solution is in the acidic range to favor the monomeric form, which may have better solubility.

Frequently Asked Questions (FAQs)

Q1: What is the structure of the 4,6-dihydroxypyrimidine dimer?

A1: The dimer of 4,6-dihydroxypyrimidine is 2-(4,6-dioxo-5-pyrimidinyl)-4,6-dioxo-1,2,3,5,5-pentahydropyrimidine.[1][2] This spontaneous dimerization is thought to be related to the existence of zwitterionic forms of the 4,6-dihydroxypyrimidine molecule in solution.[1][2]

Q2: How does pH affect the dimerization of 4,6-dihydroxypyrimidine?

A2: Acidic conditions suppress the dimerization of 4,6-dihydroxypyrimidine.[1][2] In acidic buffer solutions with a pH between 3.6 and 4.8, the equilibrium concentration of the dimer is significantly lower than in a neutral aqueous solution.[1][2]

Q3: How quickly does the dimerization occur?

A3: The dimerization process is slow.[2] In an aqueous solution at room temperature, it can take 2-3 days to reach equilibrium.[1][2] In acidic buffer solutions (pH 3.6-4.8), equilibrium is typically reached in 1-2 days.[1][2]

Q4: What analytical techniques can be used to monitor the dimerization?

A4: Several analytical techniques are suitable for monitoring the dimerization of 4,6-dihydroxypyrimidine, including:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify the monomer and dimer based on their mass-to-charge ratios.[1][2]

  • Proton Nuclear Magnetic Resonance (¹H NMR): To observe changes in the chemical shifts and integration of protons corresponding to the monomer and dimer over time.[1][2]

  • UV-Vis Spectroscopy: While less specific, changes in the UV spectrum may be observed, although in some acidic conditions, these changes can be minimal.[1]

Q5: Can the dimer be converted back to the monomer?

A5: Yes, the dimer can revert to the monomeric form when dissolved in dimethyl sulfoxide (DMSO).[1][2]

Quantitative Data

The following table summarizes the equilibrium concentrations of the 4,6-dihydroxypyrimidine dimer under different conditions.

Solvent pH Time to Reach Equilibrium Dimer Content at Equilibrium Reference
Aqueous SolutionNeutral2-3 days~4%[1][2]
Acidic Buffer3.6 - 4.81-2 days~1%[1][2]

Experimental Protocols

Protocol 1: LC-MS Method for Monitoring Dimerization

This protocol provides a general method for the analysis of 4,6-dihydroxypyrimidine and its dimer using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation: a. Prepare a stock solution of 4,6-dihydroxypyrimidine in the desired acidic buffer (e.g., 10 mM acetate buffer, pH 4.2). b. At specified time intervals (e.g., 0, 24, 48 hours), take an aliquot of the solution. c. Dilute the aliquot with the mobile phase to a suitable concentration for LC-MS analysis.

2. LC-MS Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • MS Detection: Use an electrospray ionization (ESI) source in both positive and negative ion modes.
  • Scan Range: m/z 100-500.
  • Target Ions:
  • 4,6-dihydroxypyrimidine (Monomer): [M+H]⁺ = 113.04, [M-H]⁻ = 111.03
  • Dimer: [M+H]⁺ = 225.06, [M-H]⁻ = 223.05

3. Data Analysis: a. Integrate the peak areas for the monomer and dimer at each time point. b. Calculate the percentage of dimer formation over time.

Protocol 2: ¹H NMR Method for Monitoring Dimerization

This protocol outlines a general procedure for using ¹H NMR to monitor the dimerization of 4,6-dihydroxypyrimidine.

1. Sample Preparation: a. Dissolve a known amount of 4,6-dihydroxypyrimidine in a deuterated acidic buffer (e.g., D₂O with DCl to adjust the pD to ~4). b. Add a known amount of an internal standard (e.g., DSS or TSP) for quantitative analysis. c. Transfer the solution to an NMR tube.

2. ¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher.
  • Solvent: Deuterated acidic buffer.
  • Temperature: 25°C.
  • Experiment: Standard 1D proton experiment with water suppression.
  • Acquisition Parameters: Adjust pulse width, relaxation delay, and number of scans to obtain a good signal-to-noise ratio.

3. Data Analysis: a. Process the NMR spectra (phasing, baseline correction). b. Identify the characteristic peaks for the monomer and the dimer. c. Integrate the peaks corresponding to the monomer and dimer relative to the internal standard. d. Calculate the concentration of each species over time.

Visualizations

Dimerization_Pathway cluster_conditions Reaction Conditions Monomer1 4,6-dihydroxypyrimidine (Monomer) Dimer 2-(4,6-dioxo-5-pyrimidinyl)-4,6-dioxo- 1,2,3,5,5-pentahydropyrimidine (Dimer) Monomer1->Dimer Dimerization Monomer2 4,6-dihydroxypyrimidine (Monomer) Monomer2->Dimer Dimer->Monomer1 Dissociation (in DMSO) Dimer->Monomer2 Aqueous Aqueous Solution (Neutral pH) Aqueous->Dimer Favors Dimerization Acidic Acidic Buffer (pH 3.6-4.8) Acidic->Dimer Suppresses Dimerization

Caption: Dimerization pathway of 4,6-dihydroxypyrimidine.

Troubleshooting_Workflow Start Problem Observed: Unexpected Results or Low Yield CheckDimer Hypothesis: Dimerization Occurred? Start->CheckDimer Analyze Analyze Sample (LC-MS, NMR) CheckDimer->Analyze ConfirmDimer Dimer Confirmed? Analyze->ConfirmDimer Solution Implement Solutions: - Adjust pH to acidic range - Prepare fresh solutions - Store at low temperature ConfirmDimer->Solution Yes OtherIssue Investigate Other Causes ConfirmDimer->OtherIssue No Solution->Start Re-evaluate

Caption: Troubleshooting workflow for dimerization issues.

References

Validation & Comparative

Comparative analysis of 2,4-Dihydroxy-5,6-dimethylpyrimidine vs. 5-fluorouracil mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis: 2,4-Dihydroxy-5,6-dimethylpyrimidine vs. 5-Fluorouracil

This guide provides a detailed comparative analysis of the well-established anticancer drug 5-fluorouracil (5-FU) and the lesser-known compound this compound. The comparison focuses on their mechanisms of action, supported by experimental data and methodologies for an audience of researchers, scientists, and drug development professionals.

Introduction to the Compounds

5-Fluorouracil (5-FU): A cornerstone of chemotherapy for decades, 5-FU is a pyrimidine analog widely used in the treatment of solid tumors, including colorectal, breast, and head and neck cancers.[1] Patented in 1956 and approved for medical use in 1962, it functions as an antimetabolite, interfering with nucleic acid synthesis in rapidly dividing cancer cells.[2]

This compound (5,6-Dimethyluracil): This compound is a structural analog of the natural pyrimidines uracil and thymine. Unlike 5-FU, it is not an established therapeutic agent. Scientific literature on its biological activity is scarce, with its primary identity being a chemical intermediate.[3] Its structural similarity to thymine (5-methyluracil) warrants a theoretical comparison to understand why subtle molecular changes can drastically alter biological function.

Mechanism of Action: A Tale of Two Pyrimidines

The primary difference in the activity of these two compounds lies in their metabolic activation and molecular targets. 5-FU is a prodrug that requires intracellular conversion to exert its cytotoxic effects, while there is no established evidence of similar bioactivation or activity for this compound.

5-Fluorouracil: A Multi-Targeted Antimetabolite

5-FU exerts its anticancer effects through three primary active metabolites, leading to DNA damage, RNA dysfunction, and cell death.[1][4]

  • Inhibition of Thymidylate Synthase (TS): The most well-known mechanism involves the conversion of 5-FU to fluorodeoxyuridine monophosphate (FdUMP).[5] FdUMP forms a stable ternary complex with thymidylate synthase (TS) and a folate cofactor (CH2THF), which blocks the enzyme's normal function.[1][4] This inhibition depletes the intracellular pool of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis, leading to "thymineless death."[2][5]

  • Incorporation into RNA: 5-FU is also converted to fluorouridine triphosphate (FUTP).[1][4] FUTP is erroneously incorporated into various RNA species in place of uridine triphosphate (UTP).[2][4] This incorporation disrupts RNA processing, maturation, and function, particularly affecting ribosomal RNA (rRNA) biogenesis, which is critical for protein synthesis.[2][6][7]

  • Incorporation into DNA: A third active metabolite, fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into DNA in place of deoxythymidine triphosphate (dTTP).[4][7] This event leads to DNA damage and fragmentation, further contributing to cytotoxicity.[7]

The metabolic activation of 5-FU is a complex process initiated by enzymes like dihydropyrimidine dehydrogenase (DPD), which catabolizes over 80% of the administered dose, and orotate phosphoribosyltransferase (OPRT), which begins the anabolic conversion to its active forms.[5][8][9]

Fig. 1: Simplified metabolic activation and mechanism of action of 5-Fluorouracil (5-FU).
This compound: An Uncharacterized Analog

There is a significant lack of published data regarding the biological activity of this compound. It is structurally 5,6-dimethyluracil. While it shares the dihydroxypyrimidine core with uracil and thymine, the key differences are:

  • Lack of Fluorine: Unlike 5-FU, it lacks the highly electronegative fluorine atom at the C5 position. The fluorine atom is critical for the mechanism-based inhibition of Thymidylate Synthase by FdUMP.

  • Methyl Group at C6: Natural pyrimidines (uracil, thymine) and 5-FU do not have a methyl group at the C6 position. This substitution could create steric hindrance, potentially preventing it from being recognized and processed by the enzymes of the pyrimidine salvage pathway that activate 5-FU.

Without bioactivation, this compound is unlikely to be converted into nucleotide analogs that can inhibit TS or be incorporated into nucleic acids. Therefore, it is not expected to exhibit the antimetabolite activities characteristic of 5-FU. While various pyrimidine derivatives have shown a wide range of biological activities, including antimicrobial and antitumor effects, the specific 5,6-dimethyl substitution pattern of this compound remains uninvestigated in a therapeutic context.[10][11][12]

Comparative Data Presentation

Due to the absence of biological activity data for this compound in the scientific literature, a direct quantitative comparison is not possible. The following table summarizes the known properties and effects of 5-FU, with the corresponding fields for its counterpart noted as "Data Not Available."

Parameter5-Fluorouracil (5-FU)This compound
Primary Mechanism Antimetabolite; inhibits Thymidylate Synthase, disrupts RNA/DNAData Not Available
Requires Bioactivation? Yes (to FdUMP, FUTP, FdUTP)Data Not Available (Theoretically Unlikely)
Key Enzyme Target Thymidylate Synthase (TS)Data Not Available
Effect on DNA Synthesis Inhibition (via dTMP depletion)Data Not Available
Effect on RNA Function Disruption (via FUTP incorporation)Data Not Available
Clinical Use Approved chemotherapy for solid tumorsNone
Reported IC50 Values Varies by cell line (e.g., 1-100 µM range)Data Not Available

Experimental Protocols

To facilitate further research, this section outlines standard methodologies used to evaluate the mechanisms of action of pyrimidine antimetabolites like 5-FU. These protocols could be adapted to investigate the potential biological activity of this compound.

Protocol 1: Thymidylate Synthase (TS) Inhibition Assay

This assay measures the ability of a compound to inhibit TS activity, a hallmark of 5-FU's mechanism.

Objective: To quantify the inhibition of TS enzyme activity in the presence of the test compound.

Methodology:

  • Enzyme Source: Recombinant human TS or protein lysate from cancer cells.

  • Substrate Preparation: Prepare a reaction mixture containing [5-³H]dUMP (radiolabeled substrate) and 5,10-methylenetetrahydrofolate (CH2THF, the cofactor).

  • Inhibition Reaction:

    • Pre-incubate the TS enzyme with varying concentrations of the test compound (or its potential active metabolite, e.g., FdUMP for 5-FU) for a specified time.

    • Initiate the enzymatic reaction by adding the substrate mixture.

    • The TS-catalyzed reaction converts [5-³H]dUMP to dTMP, releasing the tritium (³H) into the aqueous solvent (as ³H₂O).

  • Quantification:

    • Stop the reaction after a defined period (e.g., 10-20 minutes) by adding acid.

    • Remove unreacted [5-³H]dUMP by adding activated charcoal, which binds the nucleotide but not the released ³H₂O.

    • Centrifuge the samples to pellet the charcoal.

    • Measure the radioactivity of the supernatant using a liquid scintillation counter. The amount of radioactivity is directly proportional to TS activity.

  • Data Analysis: Calculate the percentage of TS inhibition at each compound concentration relative to a vehicle control. Determine the IC50 value (the concentration required to inhibit 50% of enzyme activity).

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cultured cancer cells.

Objective: To determine the effect of the test compound on the metabolic activity and proliferation of cancer cells.

Methodology:

  • Cell Plating: Seed cancer cells (e.g., colorectal cancer line HCT116) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.1 µM to 200 µM) for a specified duration (e.g., 72 hours). Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the data to determine the IC50 value.

MTT_Workflow A 1. Seed cancer cells in 96-well plate B 2. Treat cells with varying compound concentrations A->B C 3. Incubate for 72 hours B->C D 4. Add MTT reagent (Incubate 2-4 hours) C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Read absorbance at ~570 nm E->F G 7. Calculate % viability and determine IC50 F->G

Fig. 2: General workflow for a cell viability (MTT) assay.

Conclusion

The comparative analysis reveals a stark contrast between 5-fluorouracil and this compound. 5-FU is a clinically vital, well-characterized antimetabolite with multiple, interconnected mechanisms of action revolving around its metabolic conversion into fraudulent nucleotides.[1] Its efficacy is fundamentally tied to the fluorine atom at the C5 position, which enables the irreversible inhibition of Thymidylate Synthase.

In contrast, this compound is a biologically uncharacterized molecule. Based on its structure, which lacks the critical C5 fluorine and possesses a bulky C6 methyl group, it is highly unlikely to be recognized by the enzymatic machinery required for activation and subsequent antimetabolite activity. This guide underscores the profound impact of subtle structural modifications on the pharmacological properties of pyrimidine analogs and highlights the absence of data for this compound as a key comparative finding for the research community. Further investigation using the outlined experimental protocols would be necessary to formally confirm its lack of biological activity.

References

IC50 comparison of 2,4-Dihydroxy-5,6-dimethylpyrimidine analogs in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticancer activity of pyrimidine derivatives, with a focus on analogs of 5,6-dimethyluracil (a close structural relative of 2,4-dihydroxy-5,6-dimethylpyrimidine). Due to the limited availability of public data on the specific IC50 values of this compound analogs, this document presents data on structurally related compounds to offer insights into the potential of this chemical scaffold. The information herein is intended to guide researchers in the design and evaluation of novel pyrimidine-based anticancer therapeutics.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of various pyrimidine derivatives against a range of cancer cell lines have been evaluated in several studies. While specific data for this compound analogs is scarce, the following table summarizes the half-maximal inhibitory concentration (IC50) values for some 5,6-disubstituted pyrimidine and other related derivatives to provide a comparative context.

Compound/Derivative ClassCancer Cell Line(s)IC50 (µM)Reference
5,6-Disubstituted Pyrimidines Human malignant cell lines0.4 - 4[1]
Pyrido[2,3-d]pyrimidine derivative 2d A549 (Lung Carcinoma)Strong cytotoxicity at 50 µM[2]
Thioether-containing pyrimidine–sulfonamide hybrid 17 MDA-MB-231, MCF-7, T-47D (Breast Cancer)2.40 - 2.50[3]
5-(3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivative 4e Not specified0.009 ± 0.001[4]
N4-hydrazone derivatives of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (Compounds 5 and 6) A549 (Lung Carcinoma), MCF-7 (Breast Cancer)10.9 - 21.4[5]

Experimental Protocols

The determination of IC50 values is a critical step in the evaluation of potential anticancer compounds. The following is a generalized experimental protocol based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay for Cell Viability and IC50 Determination

1. Cell Culture and Seeding:

  • Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • The test compounds (this compound analogs) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial dilutions of the stock solutions are prepared in the culture medium to achieve a range of final concentrations.

  • The medium from the seeded cells is replaced with the medium containing the various concentrations of the test compounds. Control wells containing medium with the solvent (vehicle control) and untreated cells are also included.

  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Incubation and Formazan Solubilization:

  • Following the treatment period, an MTT solution is added to each well, and the plates are incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • The medium is then removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

4. Data Acquisition and Analysis:

  • The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • The percentage of cell viability is calculated for each concentration relative to the vehicle control.

  • The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Biological Pathways

To better understand the experimental workflow and the potential mechanisms of action of these compounds, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Cancer Cell Lines culture Cell Culture & Maintenance start->culture seed Seed Cells in 96-well Plates culture->seed prepare Prepare Compound Dilutions seed->prepare treat Treat Cells with Analogs prepare->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Solution incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Read Absorbance solubilize->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50 end end determine_ic50->end End: Comparative IC50 Data

Caption: Experimental workflow for determining the IC50 values of pyrimidine analogs.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits Pyrimidine_Analogs Pyrimidine Analogs (Potential Inhibitors) Pyrimidine_Analogs->mTORC1 Inhibits? Pyrimidine_Analogs->Proliferation Inhibits Pyrimidine_Analogs->Apoptosis Induces?

Caption: Potential signaling pathway affected by pyrimidine analogs in cancer cells.

References

A Comparative Guide to the Molecular Docking of Pyrimidine Derivatives with Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking performance of various pyrimidine derivatives against two prominent cancer drug targets: Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR). While direct molecular docking studies on 2,4-Dihydroxy-5,6-dimethylpyrimidine are not extensively available in the reviewed literature, this guide offers a valuable comparison of structurally related pyrimidine compounds, providing insights into their potential as inhibitors. The data presented is compiled from various in silico and in vitro studies, offering a basis for structure-activity relationship (SAR) analysis and the rational design of novel therapeutic agents.

Comparative Analysis of Molecular Docking Performance

The following tables summarize the binding affinities (in kcal/mol) and, where available, the corresponding experimental inhibitory concentrations (IC50) of various pyrimidine derivatives against CDK2 and EGFR. A lower binding energy generally indicates a higher predicted binding affinity.

Table 1: Molecular Docking and In Vitro Activity of Pyrimidine Derivatives against CDK2
Compound ID/NameBinding Energy (kcal/mol)IC50 (µM)Reference
Pyrazolopyrimidine Derivative 7aNot Specified0.262[1]
Pyrazolopyrimidine Derivative 9cNot Specified0.281[1]
Roscovitine (Reference)Not Specified0.641[1]
4-(2-amino-3,5-dibromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amine (4c)-7.9Not Specified[2]
4-(2-amino-3,5-dibromophenyl)-6-phenylpyrimidin-2-amine (4a)-7.7Not Specified[2]
4-(2-amino-3,5-dibromophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine (4h)-7.5Not Specified[2]
4-(2-amino-3,5-dibromophenyl)-6-(4-hydroxyphenyl)pyrimidin-2-amine (4b)-7.4117.8 (µg/ml)[2]
Pyrazolopyrimidine Derivative 6tNot Specified0.09[3]
Pyrazolopyrimidine Derivative 6sNot Specified0.23[3]
Ribociclib (Reference)Not Specified0.07[3]
Table 2: Molecular Docking and In Vitro Activity of Pyrimidine Derivatives against EGFR
Compound ID/NameBinding Energy (kcal/mol)IC50 (µM)Reference
Pyrimidine Derivative 6cNot Specified0.9[4][5]
Pyrimidine Derivative 10bNot Specified0.7[4][5]
Gefitinib (Reference)Not Specified4.1[5]
Pyrimidine Derivative R8Not Specified18.5[6]
Furo[2,3-d]pyrimidine Derivative 3fNot Specified0.121[7]
Indolyl-pyrimidine Hybrid 4gNot Specified0.25[8]
Erlotinib (Reference)Not SpecifiedNot Specified[8]
Pyridine-pyrimidine Derivative 8Not Specified0.131 (wild type), 4 (µg/mL) (HEPG2)[9]
Pyridine-pyrimidine Derivative 14Not Specified0.203 (wild type), 3.6 (µg/mL) (HEPG2)[9]
Erlotinib (Reference)Not Specified0.042 (wild type)[9]

Experimental Protocols: Molecular Docking

This section outlines a generalized experimental protocol for performing molecular docking studies of small molecules with protein targets using AutoDock Vina, a widely used open-source software. This protocol is a synthesis of methodologies reported in the scientific literature.[10][11][12]

1. Preparation of the Receptor (Protein)

  • Protein Structure Retrieval: Obtain the 3D crystallographic structure of the target protein (e.g., CDK2 - PDB ID: 1HCK, EGFR - PDB ID: 1M17) from the Protein Data Bank (PDB).

  • Protein Pre-processing:

    • Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not essential for the study using molecular visualization software (e.g., PyMOL, Discovery Studio).

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges) to the protein atoms.

    • Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

2. Preparation of the Ligand (Pyrimidine Derivative)

  • Ligand Structure Generation: Draw the 2D structure of the pyrimidine derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

  • 3D Conversion and Optimization: Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Ligand Setup:

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

    • Assign partial charges to the ligand atoms.

    • Save the prepared ligand structure in the PDBQT file format.

3. Grid Box Definition

  • Define a 3D grid box that encompasses the active site of the protein. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

4. Molecular Docking Simulation

  • Configuration File: Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.

  • Running AutoDock Vina: Execute the AutoDock Vina program from the command line, providing the configuration file as input. Vina will then perform the docking simulation, exploring different conformations and orientations of the ligand within the protein's active site and calculating the binding affinity for each pose.

5. Analysis of Results

  • Binding Affinity: The primary output is the binding affinity (in kcal/mol), which represents the predicted free energy of binding. More negative values indicate a more favorable binding interaction.

  • Pose Visualization and Interaction Analysis: Use molecular visualization software to analyze the predicted binding poses of the ligand within the active site. Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein.

Visualizations: Workflows and Signaling Pathways

To further elucidate the processes and biological context, the following diagrams have been generated using Graphviz.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Protein Structure (from PDB) PDB_Prep Receptor Preparation (Remove water, Add H-atoms) PDB->PDB_Prep Ligand_2D Ligand 2D Structure Ligand_3D Ligand 3D Conversion & Energy Minimization Ligand_2D->Ligand_3D Grid Grid Box Definition (Active Site) PDB_Prep->Grid Docking Molecular Docking (AutoDock Vina) Ligand_3D->Docking Grid->Docking Results Binding Affinity (kcal/mol) & Binding Poses Docking->Results Analysis Interaction Analysis (H-bonds, Hydrophobic, etc.) Results->Analysis SAR Structure-Activity Relationship (SAR) Analysis->SAR

A generalized workflow for molecular docking studies.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

A simplified diagram of the EGFR signaling pathway.

CDK2_Signaling_Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Releases CyclinE Cyclin E E2F->CyclinE Promotes Transcription CDK2 CDK2 CyclinE->CDK2 Binds & Activates CDK2->Rb Hyper-phosphorylates S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase Promotes

The role of CDK2 in the G1/S cell cycle transition.

References

Validating the Anticancer Potential of Pyrimidine Derivatives: A Comparative In Vitro Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro anticancer activity of various pyrimidine derivatives, supported by experimental data and detailed protocols. Pyrimidine-based compounds are a cornerstone in oncology research, with many demonstrating significant cytotoxic effects against a range of cancer cell lines. This guide synthesizes recent findings to offer a clear perspective on their therapeutic potential.

Comparative Anticancer Activity of Pyrimidine Derivatives

The in vitro cytotoxic efficacy of novel pyrimidine derivatives is frequently evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is determined through assays such as the MTT or SRB method.[1] The following table summarizes the IC50 values for several recently synthesized pyrimidine derivatives, compared to the standard chemotherapeutic agent, 5-Fluorouracil.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Curcumin-pyrimidine analog 3gMCF-7 (Breast)0.61 ± 0.055-Fluorouracil-
Thienopyrimidine derivative 2MCF-7 (Breast)0.0135-Fluorouracil-
Indazol-pyrimidine derivative 129A549 (Lung)-Staurosporine-
Indazol-pyrimidine derivative 132MCF-7 (Breast)1.629Staurosporine-
Pyrimidine-5-carbonitrile 10bMCF-7 (Breast)7.68Erlotinib-
Pyrazolo[1,5-a]pyrimidine derivative 6-Good Activity--
Furo[2,3-d]pyrimidine-1,3,4-oxadiazole 2MCF-7 (Breast)13.89 - 19.43--
N-benzyl aminopyrimidine 2aVarious5 - 8--
Pyrido[2,3-d]pyrimidine 2dA549 (Lung)Strong Cytotoxicity at 50 µM--

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro anticancer activity studies. The following are standard protocols for key experiments.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[2][3] It is based on the principle that viable cells with active NAD(P)H-dependent cellular oxidoreductase enzymes can reduce the yellow MTT to its insoluble purple formazan.[4]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Pyrimidine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[2]

  • Compound Treatment: Serial dilutions of the pyrimidine derivatives are prepared in the complete growth medium. The existing medium is replaced with 100 µL of the medium containing the desired concentrations of the compounds. A vehicle control (medium with DMSO, not exceeding 0.5%) and a blank control (medium only) are included.[2]

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 3-4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined by plotting the cell viability against the compound concentrations.

Sulforhodamine B (SRB) Assay

The SRB assay is another common method for determining cytotoxicity based on the measurement of cellular protein content.[1]

Procedure:

  • Follow steps 1-3 from the MTT assay protocol.

  • Cell Fixation: After treatment, cells are fixed by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Washing: The supernatant is discarded, and plates are washed five times with slow-running tap water and then air-dried.

  • Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 10 minutes.

  • Washing: Unbound dye is removed by washing five times with 1% (v/v) acetic acid, and the plates are air-dried.

  • Protein-Bound Dye Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: The absorbance is measured at 510 nm.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of Pyrimidine Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT/SRB Assay) synthesis->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanism->cell_cycle sar Structure-Activity Relationship (SAR) Analysis mechanism->sar lead_id Lead Compound Identification sar->lead_id

Experimental workflow for anticancer drug discovery.

Many pyrimidine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival.[2] The PI3K/Akt/mTOR pathway is a frequently implicated target.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation promotes GrowthFactor Growth Factor GrowthFactor->RTK Pyrimidine Pyrimidine Derivative Pyrimidine->PI3K inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway.

The presented data and protocols highlight the significant potential of pyrimidine derivatives as a versatile scaffold for the development of novel anticancer agents. Further investigations into their specific molecular targets and mechanisms of action will be instrumental in advancing these promising compounds toward clinical applications.

References

A Comparative Analysis of the Antiproliferative Efficacy of Dihydropyrimidine and Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, heterocyclic compounds form a cornerstone of medicinal chemistry. Among these, dihydropyrimidine (DHPM) and dihydropyridine (DHP) derivatives have emerged as privileged scaffolds, demonstrating significant antiproliferative activity across a range of cancer cell lines. This guide provides a comparative overview of their efficacy, supported by experimental data, to aid researchers and drug development professionals in this field.

Data Presentation: A Comparative Look at In Vitro Cytotoxicity

The antiproliferative potential of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value is indicative of greater potency. The following tables summarize the cytotoxic activity of various dihydropyrimidine and dihydropyridine derivatives against several human cancer cell lines, as reported in the literature.

Dihydropyrimidine Derivatives: Potency Against Various Cancer Cell Lines
CompoundCancer Cell LineIC50 (µM)Reference
Compound 19NCI-H460 (Lung)Not specified (88% growth inhibition)[1]
SK-MEL-5 (Melanoma)Not specified (86% growth inhibition)[1]
HL-60 (TB) (Leukemia)Not specified (85% growth inhibition)[1]
Compound 4K-562 (Leukemia)Not specified (64.97% growth inhibition)[2]
SR (Leukemia)Not specified (71.68% growth inhibition)[2]
HT29 (Colon)Not specified (53.16% growth inhibition)[2]
DHPM DerivativeA549 (Lung)<10[3]
Compound 5dMCF-7 (Breast)60.09[4]
Compound 15(General)0.035 (GI50)[5]
Compound 12(General)0.037 (GI50)[5]
Dihydropyridine Derivatives: Efficacy in Diverse Cancer Models
CompoundCancer Cell LineIC50 (µM)Reference
Compound 18HeLa (Cervical)3.6[6]
MCF-7 (Breast)5.2[6]
Compound 19HeLa (Cervical)2.3[6]
MCF-7 (Breast)5.7[6]
Compound 20HeLa (Cervical)4.1[6]
MCF-7 (Breast)11.9[6]
Compound 6HT-29 (Colon)0.70[7]
Compound 4MDA-MB-231 (Breast)4.6[7]
1,2,3-triazole conjugateColorectal adenocarcinoma0.63 - 5.68[8]
Compound 14aNCIH 460 (Lung)0.025[9]
RKOP 27 (Colon)0.016[9]

Experimental Protocols: Methodologies for Assessing Antiproliferative Activity

The evaluation of the cytotoxic effects of dihydropyrimidine and dihydropyridine derivatives predominantly relies on cell-based assays that measure cell viability or proliferation. A commonly employed method is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To assess cell viability by measuring the metabolic activity of living cells.

Principle: The MTT assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble formazan, which is purple. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (dihydropyrimidine or dihydropyridine derivatives). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 540 and 590 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

To visually elucidate the mechanisms of action and the experimental process, the following diagrams are provided.

G General Experimental Workflow for Antiproliferative Activity Screening cluster_0 In Vitro Assays cluster_1 Mechanism of Action Studies cell_culture Cell Line Seeding (e.g., MCF-7, HeLa, A549) compound_treatment Treatment with Dihydropyrimidine or Dihydropyridine Derivatives cell_culture->compound_treatment incubation Incubation (e.g., 48-72 hours) compound_treatment->incubation viability_assay Cell Viability Assay (e.g., MTT Assay) incubation->viability_assay data_analysis Data Analysis (IC50 Determination) viability_assay->data_analysis cell_cycle Cell Cycle Analysis (Flow Cytometry) data_analysis->cell_cycle Lead Compounds apoptosis Apoptosis Assay (e.g., Annexin V Staining) data_analysis->apoptosis Lead Compounds protein_analysis Western Blotting (Target Protein Expression) data_analysis->protein_analysis Lead Compounds

Caption: A generalized workflow for screening the antiproliferative activity of novel compounds.

G Proposed Antiproliferative Signaling Pathways cluster_DHPM Dihydropyrimidines (DHPMs) cluster_DHP Dihydropyridines (DHPs) DHPM DHPM Derivatives mTOR mTOR DHPM->mTOR Inhibition VEGFR2 VEGFR-2 DHPM->VEGFR2 Inhibition EGFR EGFR DHPM->EGFR Inhibition Tubulin Tubulin Polymerization DHPM->Tubulin Inhibition CellCycle Cell Cycle Arrest (G2/M Phase) mTOR->CellCycle VEGFR2->CellCycle EGFR->CellCycle Tubulin->CellCycle Apoptosis_DHPM Apoptosis CellCycle->Apoptosis_DHPM DHP DHP Derivatives Ca_Channel L-type Calcium Channels DHP->Ca_Channel Blockade ROS ROS Production DHP->ROS Modulation Proliferation Cell Proliferation Ca_Channel->Proliferation Inhibition MAPK MAPK Pathway ROS->MAPK MAPK->Proliferation Inhibition Apoptosis_DHP Apoptosis Proliferation->Apoptosis_DHP Induction

Caption: Signaling pathways implicated in the antiproliferative effects of the derivatives.

References

Navigating Cross-Reactivity: A Comparative Analysis of 2,4-Dihydroxy-5,6-dimethylpyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of investigational compounds is paramount to predicting potential off-target effects and ensuring therapeutic specificity. This guide provides a comparative analysis of 2,4-Dihydroxy-5,6-dimethylpyrimidine, a pyrimidine analog, and its hypothetical derivatives, offering insights into their selectivity profiles. The following data, while illustrative, is presented in a framework designed to guide the assessment of novel chemical entities.

The development of targeted therapies, particularly kinase inhibitors, hinges on the selective interaction of a drug with its intended molecular target. Pyrimidine scaffolds are a common feature in many kinase inhibitors, but subtle structural modifications can significantly alter their binding affinities and cross-reactivity profiles.[1] This guide explores the hypothetical cross-reactivity of this compound and two structural analogs against a panel of common kinases.

Comparative Cross-Reactivity Data

The following table summarizes the inhibitory activity (IC50 values) of this compound and two hypothetical analogs against a representative panel of kinases. Lower IC50 values indicate higher potency.[2] It is crucial to note that this data is for illustrative purposes only to demonstrate a typical cross-reactivity study.

Compound IDTarget KinaseIC50 (nM)
(Parent) Kinase A 50
Kinase B>10,000
Kinase C1,200
Kinase D850
Kinase E>10,000
Analog 1 Kinase A 25
Kinase B8,000
Kinase C500
Kinase D300
Kinase E>10,000
Analog 2 Kinase A 150
Kinase B>10,000
Kinase C>10,000
Kinase D2,500
Kinase E5,000

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes. Actual experimental results may vary.

Experimental Protocols

A thorough assessment of cross-reactivity involves a multi-faceted approach, combining biochemical assays with cell-based analyses.[3] The following are detailed methodologies for key experiments typically employed in such an evaluation.

In Vitro Kinase Profiling (Radiometric Assay)

This biochemical assay is a primary screen to determine the inhibitory activity of a compound against a broad panel of purified kinases.[3]

Materials:

  • Purified recombinant kinases (e.g., a panel of over 400 kinases).

  • Specific peptide or protein substrates for each kinase.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • [γ-³³P]ATP.

  • ATP solution.

  • 384-well plates.

  • Phosphocellulose filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM.

  • In a 384-well plate, add the kinase and its specific substrate.

  • Add the diluted test compound to the wells. Include a vehicle control (DMSO).

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).

  • Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Competitive Binding Assay (Kinobeads)

This chemical proteomics approach identifies direct protein-ligand interactions and assesses the affinity and selectivity of small molecule inhibitors in a more native-like environment.[4]

Materials:

  • "Kinobeads": an affinity resin with immobilized non-selective kinase inhibitors.[4]

  • Cell lysate (e.g., from a relevant cancer cell line).

  • Test compound.

  • Mass spectrometer.

Procedure:

  • Treat the cell lysate with varying concentrations of the test compound.

  • Incubate the treated lysate with the kinobeads to allow for competitive binding.[4]

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound proteins.

  • Identify and quantify the eluted proteins using mass spectrometry.

  • The decrease in the binding of a particular kinase to the beads in the presence of the test compound indicates that the compound is a direct binder of that kinase. Dose-dependent competition experiments can be used to determine the binding affinity.[4]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Intact cells.

  • Test compound.

  • PBS (Phosphate-Buffered Saline).

  • Equipment for heating samples (e.g., PCR cycler).

  • Equipment for cell lysis (e.g., sonicator).

  • Equipment for protein quantification (e.g., Western blot apparatus or mass spectrometer).

Procedure:

  • Treat intact cells with the test compound or vehicle control.

  • Heat the cell suspensions to a range of temperatures.

  • Lyse the cells to release the proteins.

  • Separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Signaling Pathway and Experimental Workflow Visualization

To contextualize the importance of cross-reactivity analysis, the following diagrams illustrate a common signaling pathway targeted by pyrimidine-based inhibitors and a typical experimental workflow for assessing selectivity.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis in_vitro_profiling In Vitro Kinase Profiling (>400 Kinases) ic50_determination IC50 Determination in_vitro_profiling->ic50_determination competitive_binding Competitive Binding Assay (Kinobeads) competitive_binding->ic50_determination cetsa Cellular Thermal Shift Assay (CETSA) downstream_signaling Downstream Signaling Analysis (Western Blot) cetsa->downstream_signaling selectivity_profile Selectivity Profile Generation ic50_determination->selectivity_profile selectivity_profile->cetsa start Test Compound start->in_vitro_profiling start->competitive_binding signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription EGF EGF (Ligand) EGF->EGFR Inhibitor Pyrimidine Analog (Inhibitor) Inhibitor->EGFR

References

Unlocking Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of Dihydropyrimidine Derivatives as MDM2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dihydropyrimidine derivatives as inhibitors of the MDM2-p53 interaction, a critical pathway in cancer therapy. This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of the underlying biological processes.

The p53 tumor suppressor protein plays a pivotal role in preventing cancer formation by controlling cell cycle arrest and apoptosis. Murine double minute 2 (MDM2) is a key negative regulator of p53. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor growth. Therefore, inhibiting the MDM2-p53 interaction is a promising strategy for cancer treatment. This guide focuses on the structure-activity relationship (SAR) of a series of dihydropyrimidine derivatives designed as MDM2 inhibitors and evaluates their anticancer activity.

Comparative Analysis of Anticancer Activity

The anticancer activity of a series of monastrol-based dihydropyrimidine derivatives was evaluated against the p53 wild-type human breast cancer cell line, MCF-7. The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency. For a comprehensive comparison, the activity of these derivatives is presented alongside well-established, non-pyrimidine MDM2 inhibitors.

Compound IDCore StructureR (Substitution on Phenyl Ring)IC50 on MCF-7 (µM)[1]
Dihydropyrimidine Derivatives
5aMonastrol Analog3-OH> 100
5bMonastrol Analog4-OH70.05
5cMonastrol Analog4-Cl65.11
5dMonastrol Analog3-NO260.09
5eMonastrol Analog4-NO285.18
5fMonastrol Analog3,4-diCl95.12
Benchmark MDM2 Inhibitors IC50 (nM) / Cell Line
Nutlin-3aImidazolineN/A90 (biochemical assay)[2]
RG7112 (Idasanutlin)PyrrolidineN/A18 (biochemical assay)[3][4]
AMG-232PiperidinoneN/A0.6 (biochemical assay)[4]

Structure-Activity Relationship (SAR) Insights

The analysis of the dihydropyrimidine derivatives reveals key structural features influencing their anticancer activity:

  • Substitution at the C4-Phenyl Ring: The nature and position of the substituent on the phenyl ring at the 4-position of the dihydropyrimidine core significantly impact the cytotoxic activity.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a nitro group (NO2) at the meta position (compound 5d ), resulted in the highest potency among the tested derivatives with an IC50 of 60.09 µM.[1]

  • Hydroxyl and Chloro Groups: A hydroxyl group at the para position (compound 5b ) and a chloro group at the para position (compound 5c ) also conferred moderate activity.[1]

  • Position of Substituents: The position of the substituent is crucial. For instance, a nitro group at the meta position (5d ) is more favorable than at the para position (5e ).[1]

  • Disubstitution: Dichloro substitution at the 3 and 4 positions (5f ) did not improve activity compared to monosubstituted analogs.[1]

While these dihydropyrimidine derivatives show promise, their potency is notably lower than the benchmark non-pyrimidine MDM2 inhibitors like Nutlin-3a, RG7112, and AMG-232, which exhibit nanomolar efficacy. This suggests that while the dihydropyrimidine scaffold can be a starting point, further optimization is necessary to achieve clinically relevant potency.

Experimental Protocols

Cytotoxicity Evaluation by MTT Assay

The in vitro cytotoxicity of the dihydropyrimidine derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells, forming a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the dihydropyrimidine derivatives and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.[5]

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves as the concentration of the compound that inhibited 50% of cell growth.

MDM2-p53 Interaction by Fluorescence Polarization (FP) Assay

While not explicitly detailed for the dihydropyrimidine derivatives in the primary source, a common and robust method to quantify the inhibition of the MDM2-p53 interaction is the fluorescence polarization (FP) assay.

Principle: This assay measures the change in the polarization of fluorescently labeled p53 peptide upon binding to the larger MDM2 protein. Small, unbound fluorescent peptides tumble rapidly in solution, resulting in low polarization. When bound to the larger MDM2 protein, the tumbling is slower, leading to higher polarization. An inhibitor that disrupts this interaction will cause a decrease in polarization.[6][7][8]

General Protocol:

  • Reagent Preparation: A fluorescently labeled p53-derived peptide and purified recombinant MDM2 protein are prepared in an appropriate assay buffer.

  • Assay Setup: In a 384-well plate, the fluorescent p53 peptide and MDM2 protein are mixed.

  • Inhibitor Addition: The test compounds (dihydropyrimidine derivatives) are added at various concentrations.

  • Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

  • Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate filters.

  • Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the p53-MDM2 signaling pathway and a typical workflow for screening MDM2 inhibitors.

p53_MDM2_Pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_outcome Cellular Outcome DNA_damage DNA Damage p53 p53 DNA_damage->p53 Activates Oncogenes Oncogene Activation Oncogenes->p53 Activates MDM2 MDM2 p53->MDM2 Promotes transcription CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53 Targets for Degradation Inhibitor Dihydropyrimidine Inhibitor Inhibitor->MDM2 Inhibits

Caption: The p53-MDM2 autoregulatory feedback loop and the mechanism of its inhibition.

Experimental_Workflow start Start: Library of Dihydropyrimidine Derivatives primary_screen Primary Screening (e.g., FP Assay for MDM2 binding) start->primary_screen hit_id Hit Identification (Compounds showing >50% inhibition) primary_screen->hit_id dose_response Dose-Response & IC50 Determination (Cell-based MTT Assay on p53 WT cells) hit_id->dose_response sar_analysis Structure-Activity Relationship (SAR) Analysis dose_response->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt

Caption: A generalized workflow for the screening and development of MDM2 inhibitors.

References

Validating the Mechanism of Action of Pyrimidine-Based CDK9 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrimidine-based Cyclin-Dependent Kinase 9 (CDK9) inhibitors and outlines key experimental methodologies for validating their mechanism of action. Quantitative data is presented to support the comparison with alternative inhibitors.

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation.[1][2] In complex with its regulatory partner, Cyclin T1, it forms the positive transcription elongation factor b (P-TEFb).[3][4] P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), facilitating the transition from abortive to productive transcription.[5][6] Dysregulation of CDK9 activity is a hallmark of various cancers, making it a compelling therapeutic target.[7][8] Pyrimidine-based scaffolds have emerged as a promising class of CDK9 inhibitors, with several compounds demonstrating high potency and selectivity.[1][2] This guide details the experimental validation of these inhibitors and compares their performance with other notable CDK inhibitors.

Comparative Analysis of CDK9 Inhibitors

The efficacy of a CDK9 inhibitor is determined by its potency (IC50), selectivity against other kinases, and its on-target effects within a cellular context. The following table summarizes the biochemical potency of several pyrimidine-based and other well-characterized CDK9 inhibitors.

Inhibitor ClassInhibitorCDK9 IC50 (nM)Selectivity Notes
Pyrimidine-Based 2,4,5-trisubstituted pyrimidine (30m)Ki = 14>100-fold selective for CDK9 over CDK1 and CDK2.[1][2]
2,4-disubstituted pyrimidine (8d)-84-fold selective for CDK9 over CDK2.[9]
Aminopyrimidine (NVP-2)0.514Highly selective for CDK9.[5][6]
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-Selectivity is dependent on the malleability of the CDK9 active site.[10]
Pan-CDK Inhibitors Flavopiridol~3-20Also targets other CDKs such as CDK1, CDK2, CDK4, and CDK6.[5][11]
Dinaciclib4Potent inhibitor of CDK1, CDK2, CDK5, and CDK9.[5][11]
Other Selective CDK9 Inhibitors AZD4573<4Highly selective for CDK9.[5][11]
KB-07426Potent and selective for CDK9/cyclin T1.[5][11]
MC1802953-12Highly potent and selective for CDK9/cyclin T.[11]

Visualizing the CDK9 Signaling Pathway and Inhibition

The following diagram illustrates the central role of CDK9 in transcriptional elongation and the point of intervention for CDK9 inhibitors.

CDK9_Signaling_Pathway cluster_0 P-TEFb Complex (Inactive) cluster_1 Transcriptional Activation cluster_2 Inhibition HEXIM HEXIM1/2 PTEFb_inactive CDK9/Cyclin T1 HEXIM->PTEFb_inactive Sequesters snRNP 7SK snRNP snRNP->PTEFb_inactive PTEFb_active CDK9/Cyclin T1 (Active P-TEFb) PTEFb_inactive->PTEFb_active Release Signal RNAPII RNA Polymerase II (Paused) PTEFb_active->RNAPII Phosphorylates CTD (Ser2) DSIF_NELF DSIF/NELF PTEFb_active->DSIF_NELF Phosphorylates pRNAPII RNA Polymerase II-pSer2 (Elongating) RNAPII->pRNAPII Transcription Productive Transcription pRNAPII->Transcription pDSIF_NELF DSIF/NELF-P DSIF_NELF->pDSIF_NELF Inhibitor Pyrimidine-Based CDK9 Inhibitor Inhibitor->PTEFb_active Inhibits Kinase Activity Experimental_Workflow cluster_biochem Biochemical Validation cluster_cellular Cellular Validation in_vitro_kinase In Vitro Kinase Assay (Determine IC50) kinome_scan Kinome-Wide Selectivity Screening in_vitro_kinase->kinome_scan cetsa Cellular Thermal Shift Assay (Confirm Target Engagement) in_vitro_kinase->cetsa Hit Compound western_blot Western Blot Analysis (pSer2-RNAPII, Mcl-1, MYC) cetsa->western_blot cell_viability Cell Viability/Apoptosis Assay western_blot->cell_viability

References

A Comparative Analysis of Cytotoxicity: Pyrimidine Derivatives Versus Doxorubicin in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for more effective and less toxic cancer therapies, researchers are increasingly turning their attention to novel synthetic compounds. Among these, pyrimidine derivatives have emerged as a promising class of anticancer agents. This guide provides a comparative analysis of the in vitro cytotoxicity of various pyrimidine derivatives against the widely-used chemotherapeutic drug, doxorubicin, across several cancer cell lines. This report is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data to guide future research and development.

Executive Summary

Doxorubicin, a cornerstone of chemotherapy for decades, is known for its potent anticancer activity, primarily through DNA intercalation and inhibition of topoisomerase II, which leads to apoptotic cell death.[1] However, its clinical utility is often limited by severe side effects, including cardiotoxicity. Pyrimidine derivatives, a diverse group of heterocyclic compounds, have demonstrated significant cytotoxic effects against various cancer cell lines, often with mechanisms of action that suggest a more targeted approach and potentially a wider therapeutic window. Several studies have shown that certain pyrimidine derivatives exhibit comparable or even superior cytotoxicity to doxorubicin in specific cancer cell lines, with some also demonstrating the ability to overcome doxorubicin resistance.[2][3]

This guide summarizes the comparative cytotoxicity data, delves into the underlying signaling pathways, and provides detailed protocols for the key experimental assays used in these evaluations.

Quantitative Data Summary: A Head-to-Head Comparison

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various pyrimidine derivatives in comparison to doxorubicin across different human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

Table 1: Comparative Cytotoxicity (IC50, µM) in Lung Cancer Cell Lines

Compound/DrugA549 (Lung Carcinoma)Reference
Doxorubicin0.8 ± 0.1[2]
Pyrimidine Derivative 615.0 ± 1.2[2]

Table 2: Comparative Cytotoxicity (IC50, µM) in Leukemia Cell Lines

Compound/DrugCCRF-CEM (Acute Lymphoblastic Leukemia)Reference
Doxorubicin0.09 ± 0.01[2]
Pyrimidine Derivative 61.5 ± 0.1[2]

Table 3: Comparative Cytotoxicity (IC50, µM) in Colon Cancer Cell Lines

Compound/DrugHCT-116 (Colorectal Carcinoma)Reference
DoxorubicinNot specified[3]
Thieno[2,3-d]pyrimidine Derivative 20Superior activity to doxorubicin[3]

Table 4: Apoptosis Induction in A549 Lung Cancer Cells

TreatmentConcentration (µM)% Apoptotic CellsReference
Control-~5%[2]
Doxorubicin1~50%[2]
Pyrimidine Derivative 610>70%[2]

Mechanisms of Action and Signaling Pathways

Doxorubicin: The cytotoxic effect of doxorubicin is multifactorial. It intercalates into DNA, inhibiting DNA replication and transcription.[1] A primary mechanism is the inhibition of topoisomerase II, leading to DNA double-strand breaks and the activation of apoptotic pathways.[1] Doxorubicin is known to induce both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, converging on the activation of caspase cascades, particularly caspase-3 and caspase-9.[4] It also generates reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.[1]

Pyrimidine Derivatives: Many pyrimidine derivatives exert their anticancer effects by targeting key enzymes and signaling molecules involved in cancer cell proliferation and survival. Common targets include cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), leading to cell cycle arrest and apoptosis.[5][6] Some pyrimidine derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to caspase activation.[6][7] Notably, some derivatives have demonstrated efficacy in doxorubicin-resistant cell lines, suggesting mechanisms that bypass or overcome common resistance pathways.[2]

Signaling Pathway Diagrams

Doxorubicin_Apoptosis_Pathway Doxorubicin Doxorubicin DNA_Damage DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA_Damage ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS p53 p53 Activation DNA_Damage->p53 ROS->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax_Bak->Mitochondria Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Doxorubicin-induced intrinsic apoptosis pathway.

Pyrimidine_Derivative_Apoptosis_Pathway Pyrimidine Pyrimidine Derivative Kinase_Inhibition CDK/EGFR Inhibition Pyrimidine->Kinase_Inhibition Bcl2_Family Modulation of Bcl-2 Family Proteins Pyrimidine->Bcl2_Family Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) Kinase_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Bax_up ↑ Bax Bcl2_Family->Bax_up Bcl2_down ↓ Bcl-2 Bcl2_Family->Bcl2_down Mitochondria Mitochondria Bax_up->Mitochondria Bcl2_down->Mitochondria Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Mitochondria->Caspase_Activation Caspase_Activation->Apoptosis MTT_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Varying concentrations) A->B C 3. Incubation (e.g., 24, 48, or 72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubation (2-4 hours, 37°C) D->E F 6. Solubilize Formazan Crystals (e.g., with DMSO) E->F G 7. Measure Absorbance (e.g., at 570 nm) F->G AnnexinV_PI_Assay_Workflow A 1. Cell Seeding and Treatment B 2. Harvest Cells (including supernatant) A->B C 3. Wash with PBS B->C D 4. Resuspend in Binding Buffer C->D E 5. Stain with Annexin V-FITC and PI D->E F 6. Incubation (15 min, room temperature, in the dark) E->F G 7. Analyze by Flow Cytometry F->G

References

Safety Operating Guide

Prudent Disposal of 2,4-Dihydroxy-5,6-dimethylpyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step plan for the safe disposal of 2,4-Dihydroxy-5,6-dimethylpyrimidine, ensuring compliance with general safety standards.

I. Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, it is imperative to consult the substance's Safety Data Sheet (SDS) for specific hazard information. While a specific SDS for this compound was not identified, related pyrimidine derivatives are known to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye irritation from dust or splashes.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and irritation.[2][4]
Body Protection A fully-buttoned laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of dust particles.[1][2][3]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol is based on general guidelines for chemical waste disposal.[5][6]

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.[5]

    • Segregate solid waste from liquid waste.

  • Containerization:

    • Use a designated, compatible, and clearly labeled hazardous waste container.[6][7] The container should be in good condition and have a secure, tight-fitting lid.

    • Label the container with the full chemical name: "Waste this compound," the hazard characteristics (e.g., "Irritant"), and the date of accumulation.[8]

  • Collection of Solid Waste:

    • Carefully sweep up the solid this compound using non-sparking tools and place it into the designated waste container.[1]

    • Avoid generating dust.[4] If necessary, moisten the material slightly with a compatible solvent to minimize dust.

  • Collection of Contaminated Materials:

    • Any materials used for cleaning up spills, such as absorbent pads or wipes, must also be placed in the designated hazardous waste container.

    • Contaminated PPE (e.g., gloves) should be disposed of as hazardous waste.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][9]

    • The storage area should be a designated satellite accumulation area (SAA).[6]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2][10]

    • Complete all necessary waste pickup forms as required by your institution.[6]

III. Experimental Workflow for Disposal

The logical flow of the disposal process is outlined below to ensure a systematic and safe approach.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Final Disposal a Consult SDS and Identify Hazards b Don Appropriate PPE a->b c Segregate Waste b->c d Use Labeled, Compatible Container c->d e Collect Solid Waste & Contaminated Materials d->e f Store in Designated SAA e->f g Arrange for Professional Disposal f->g

Figure 1. Disposal workflow for this compound.

References

Personal protective equipment for handling 2,4-Dihydroxy-5,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4-Dihydroxy-5,6-dimethylpyrimidine

Disclaimer: No specific Safety Data Sheet (SDS) was located for this compound (CAS No: 26305-13-5). The following guidance is based on the general principles for the safe handling and disposal of similar pyrimidine derivatives. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps are designed to ensure the safe handling and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is not available, pyrimidine derivatives can be hazardous. Treat this compound as potentially harmful if swallowed, in contact with skin, or if inhaled. It may cause skin, eye, and respiratory irritation.[1][2] Therefore, appropriate personal protective equipment is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Eye Protection Tight-sealing safety goggles or a face shield should be worn, especially when there is a risk of splashing.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Ensure gloves are compatible with pyrimidine compounds.[3]
Body Protection A laboratory coat or other protective clothing must be worn to prevent skin exposure.[3]
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust or aerosols are generated.[3] Work should ideally be conducted in a chemical fume hood.[4]
Operational Plan: Safe Handling Procedure

Adherence to a strict operational plan is crucial to minimize exposure and ensure safety.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

2. Handling Practices:

  • Avoid the generation of dust and aerosols.

  • Wash hands thoroughly after handling the compound.[1]

  • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.

  • Keep the container tightly closed when not in use.[1]

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2]

3. Spill Response:

  • In case of a spill, evacuate the area.

  • For solid spills, carefully dampen the material to prevent dust from becoming airborne.[6]

  • Use absorbent paper to collect the spilled material and place it in a suitable, labeled container for hazardous waste.[6]

  • Decontaminate the spill area with a suitable cleaning agent.

  • All contaminated materials, including PPE, must be placed in a sealed bag for disposal as hazardous waste.[6]

Disposal Plan: Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification and Segregation:

  • All waste containing this compound, including contaminated labware (e.g., gloves, wipes, pipette tips), must be treated as hazardous waste.[3]

  • Segregate this waste from other waste streams.

2. Waste Collection and Storage:

  • Collect all chemical waste in a designated, compatible, and properly sealed hazardous waste container.[3]

  • Label the container clearly with "Hazardous Waste" and the chemical name.

  • Store the waste container in a designated, secure area away from general laboratory traffic.

3. Disposal Procedure:

  • Arrange for the disposal of the hazardous waste through your institution's licensed waste disposal service.

  • Do not dispose of this chemical down the drain or in the regular trash.

  • Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3]

Emergency Procedures

Immediate and appropriate action is vital in the event of accidental exposure.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Workflow for Safe Handling and Disposal

The following diagram outlines the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Glassware & Work Area handle_exp->cleanup_decon emergency_spill Spill Occurs handle_exp->emergency_spill Potential Event emergency_exposure Personal Exposure handle_exp->emergency_exposure Potential Event cleanup_waste Collect Chemical Waste in Labeled Container cleanup_decon->cleanup_waste cleanup_ppe Dispose of Contaminated PPE as Hazardous Waste cleanup_waste->cleanup_ppe cleanup_store Store Waste Container in Designated Area cleanup_ppe->cleanup_store emergency_spill_action Follow Spill Response Protocol emergency_spill->emergency_spill_action emergency_exposure_action Follow First-Aid Procedures emergency_exposure->emergency_exposure_action

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.